molecular formula C24H19NO7S B1669351 CVT-10216 CAS No. 1005334-57-5

CVT-10216

Cat. No.: B1669351
CAS No.: 1005334-57-5
M. Wt: 465.5 g/mol
InChI Key: YYOOFJZTRCPVFD-UHFFFAOYSA-N
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Description

anti-anxiety agent with aldehyde dehydrogenase 2 inhibitory activity;  structure in first source

Properties

IUPAC Name

3-[[3-[4-(methanesulfonamido)phenyl]-4-oxochromen-7-yl]oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO7S/c1-33(29,30)25-18-7-5-16(6-8-18)21-14-32-22-12-19(9-10-20(22)23(21)26)31-13-15-3-2-4-17(11-15)24(27)28/h2-12,14,25H,13H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOOFJZTRCPVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005334-57-5
Record name CVT-10216
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005334575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CVT-10216
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9H432757X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide on the Core Mechanism of Action: Ranolazine

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the compound "CVT-10216" is necessary at the outset of this technical guide. Initial research indicates that the query "this compound" is associated with a highly selective, reversible inhibitor of aldehyde dehydrogenase-2 (ALDH-2), with a potential therapeutic application in anxiety and substance abuse disorders. However, the detailed request for information on signaling pathways related to cardiac function, such as ion channel modulation, aligns more closely with the mechanism of action of Ranolazine , another cardiovascular drug developed by CV Therapeutics. It is plausible that the identifier "this compound" was mistakenly used when the intended subject was Ranolazine.

Therefore, this guide will proceed by first providing a comprehensive overview of the mechanism of action for Ranolazine, in line with the detailed requirements of the user's request. This will be followed by a summary of the available information on this compound.

This guide provides an in-depth exploration of the molecular mechanism of action of Ranolazine, a drug primarily used for the treatment of chronic angina.

Core Mechanism of Action: Inhibition of the Late Sodium Current (INaL)

The principal mechanism of action of Ranolazine is the inhibition of the late inward sodium current (INaL) in ventricular myocardial cells.[1][2][3] Under normal physiological conditions, the late sodium current is a small, sustained current that contributes to the plateau phase of the cardiac action potential. However, in pathological conditions such as myocardial ischemia, the activity of the late INaL is enhanced, leading to an intracellular sodium overload.[3]

This excess intracellular sodium disrupts the normal function of the sodium-calcium exchanger (NCX), causing it to operate in its reverse mode.[2][4] Consequently, there is an influx of calcium into the cell, leading to intracellular calcium overload.[1][4] This calcium overload is a key contributor to the mechanical and electrical dysfunction observed in the ischemic myocardium, including impaired relaxation, increased diastolic wall stress, and a predisposition to arrhythmias.[1]

Ranolazine selectively inhibits the late INaL, thereby reducing the intracellular sodium and subsequent calcium overload.[3][5] This action helps to restore ionic homeostasis, improve diastolic function, and reduce myocardial oxygen consumption without significantly affecting heart rate or blood pressure.[1][5][6]

Quantitative Data on Ion Channel Inhibition

The following table summarizes the inhibitory concentrations (IC50) of Ranolazine on various cardiac ion channels.

Ion CurrentIC50 (μM)Cell Type/PreparationReference
Late INa5.9Canine Ventricular Myocytes[7]
IKr (rapidly activating delayed-rectifier K+ current)11.5Canine Ventricular Myocytes[7][8]
Late ICa50Canine Ventricular Myocytes[7]
INa-Ca (Sodium-Calcium Exchanger Current)91Canine Ventricular Myocytes[7]
Peak ICa296Canine Ventricular Myocytes[7]
IKs (slowly activating delayed-rectifier K+ current)17% inhibition at 30 μMCanine Ventricular Myocytes[7]
Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Current Measurement

A standard experimental protocol to determine the effect of Ranolazine on specific ion currents (e.g., IKr, late INa) in isolated cardiac myocytes involves the whole-cell patch-clamp technique.

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine).

  • Electrode Preparation: Borosilicate glass microelectrodes with a specific resistance are filled with an internal solution mimicking the intracellular ionic composition.

  • Cell Clamping: A single myocyte is "patched" with the microelectrode, and the membrane is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.

  • Voltage Protocols: Specific voltage-clamp protocols are applied to isolate the ion current of interest. For example, to measure IKr, depolarizing pulses are applied from a holding potential, followed by a repolarizing ramp or step to elicit the characteristic tail current.

  • Drug Application: Ranolazine at various concentrations is perfused into the experimental chamber.

  • Data Acquisition and Analysis: The current responses before and after drug application are recorded and analyzed to determine the concentration-dependent inhibition and calculate the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

G Ischemic Cascade and Ranolazine's Point of Intervention Ischemia Myocardial Ischemia Late_INa Increased Late INa Ischemia->Late_INa Na_Overload Intracellular Na+ Overload Late_INa->Na_Overload NCX_Reverse Reverse Mode Na+/Ca2+ Exchange Na_Overload->NCX_Reverse Ca_Overload Intracellular Ca2+ Overload NCX_Reverse->Ca_Overload Dysfunction Mechanical & Electrical Dysfunction (Impaired Relaxation, Arrhythmias) Ca_Overload->Dysfunction Ranolazine Ranolazine Ranolazine->Late_INa Inhibits

Caption: Pathophysiological cascade of myocardial ischemia and the inhibitory action of Ranolazine.

G Experimental Workflow for Ion Channel Analysis cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis Cell_Isolation Cardiac Myocyte Isolation Patching Whole-Cell Patch Clamp Cell_Isolation->Patching Electrode_Prep Patch Electrode Fabrication & Filling Electrode_Prep->Patching Voltage_Protocol Apply Voltage Protocol Patching->Voltage_Protocol Baseline_Recording Record Baseline Current Voltage_Protocol->Baseline_Recording Drug_Application Perfuse Ranolazine Baseline_Recording->Drug_Application Drug_Recording Record Current with Ranolazine Drug_Application->Drug_Recording Data_Analysis Analyze Current Inhibition Drug_Recording->Data_Analysis IC50_Calc Calculate IC50 Data_Analysis->IC50_Calc

Caption: A typical experimental workflow for studying the effects of a compound on cardiac ion channels.

Summary of this compound Mechanism of Action

This compound is a potent and selective, reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2).[9] Its mechanism of action is distinct from that of Ranolazine and is not primarily related to cardiovascular ion channel modulation.

Core Mechanism of Action: ALDH2 Inhibition

The primary action of this compound is the inhibition of the mitochondrial enzyme ALDH2.[9][10] This enzyme is crucial for the metabolism of acetaldehyde, a toxic byproduct of alcohol metabolism.[11] By inhibiting ALDH2, this compound leads to an accumulation of acetaldehyde following alcohol consumption. This effect is being investigated for its potential to reduce excessive alcohol intake.[12][13]

Additionally, ALDH2 is involved in the metabolism of other aldehydes and has been implicated in various physiological and pathological processes. Research suggests that this compound may have therapeutic potential in conditions such as anxiety and drug addiction.[13][14][15]

Quantitative Data on ALDH Inhibition
EnzymeIC50 (nM)Reference
ALDH229[9]
ALDH11300[9]

Signaling Pathway Diagram

G This compound Mechanism of Action in Ethanol Metabolism Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde Acetaldehyde ALDH2 Aldehyde Dehydrogenase 2 (ALDH2) Acetaldehyde->ALDH2 Acetate Acetate ADH->Acetaldehyde ALDH2->Acetate CVT10216 This compound CVT10216->ALDH2 Inhibits

Caption: The role of this compound in the ethanol metabolism pathway.

References

CVT-10216: A Technical Whitepaper on the Selective and Reversible Inhibition of Aldehyde Dehydrogenase 2 (ALDH2)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aldehyde Dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme, is the principal catalyst in the oxidation of acetaldehyde, a toxic metabolite of alcohol. Its dysfunction is implicated in a variety of human diseases, including alcoholism, cardiovascular conditions, and neurodegenerative disorders. CVT-10216 has emerged as a potent, highly selective, and reversible inhibitor of ALDH2. This document provides a comprehensive technical overview of this compound, detailing its biochemical properties, mechanism of action, pharmacological effects, and the experimental protocols used in its characterization. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for research and development professionals.

Introduction to ALDH2 and the Role of this compound

The human aldehyde dehydrogenase (ALDH) superfamily consists of 19 enzymes responsible for metabolizing a wide range of endogenous and exogenous aldehydes.[1] Among these, the mitochondrial enzyme ALDH2 is paramount for its role in detoxifying acetaldehyde, the primary product of ethanol metabolism.[2] A common genetic polymorphism (ALDH2*2), particularly prevalent in East Asian populations, results in a near-inactive enzyme, leading to acetaldehyde accumulation and associated adverse reactions known as "alcohol flushing syndrome".[1][3]

Beyond alcohol metabolism, ALDH2 is crucial for detoxifying reactive aldehydes generated from lipid peroxidation, such as 4-hydroxynonenal (4-HNE), thereby protecting against oxidative stress.[1][4] The enzyme also participates in dopamine metabolism in the brain.[1][5] Given its central role, modulating ALDH2 activity presents significant therapeutic potential.

This compound is a synthetic, non-covalent (reversible) inhibitor designed for high potency and selectivity against ALDH2.[6][7] Unlike irreversible inhibitors like disulfiram, which has poor compliance and off-target effects, this compound offers a more targeted approach.[6] Its development was based on the structure of daidzin, a natural isoflavone, to optimize binding within the ALDH2 active site.[1][2] This whitepaper consolidates the technical data on this compound's function and application in preclinical research.

Biochemical Profile and Quantitative Data

This compound is characterized by its high affinity for ALDH2 and significant selectivity over other ALDH isoforms, particularly the cytosolic ALDH1.

Physicochemical and Biochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 3-[[[3-[4-[(Methylsulfonyl)amino]phenyl]-4-oxo-4H-1-benzopyran-7-yl]oxy]methyl]benzoic acid[7]
Synonyms GS-455534[8][9]
CAS Number 1005334-57-5[7][10]
Molecular Formula C24H19NO7S[7][]
Molecular Weight 465.48 g/mol [7][]
Inhibition Type Reversible[6][7][12]
In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified against ALDH2 and ALDH1, demonstrating a significant selectivity window.

Target EnzymeIC50 ValueSelectivity (ALDH1/ALDH2)Reference
ALDH2 (human) 29 nM>44-fold[6][7][10][12]
ALDH1 (human) 1.3 µM (1300 nM)-[6][7][10][12]
Solubility and Stock Solution Preparation

Proper solubilization is critical for both in vitro and in vivo experiments.

SolventMaximum ConcentrationReference
DMSO 100 mM (46.55 mg/mL)[7]
1 eq. NaOH 50 mM (23.27 mg/mL)[7]
10% DMSO / 90% Corn Oil ≥ 2.08 mg/mL[10]

For long-term storage, stock solutions are typically kept at -80°C for up to 6 months or -20°C for up to 1 month.[10]

Summary of Preclinical In Vivo Studies

This compound has been evaluated in various rodent models to assess its pharmacological effects.

Animal ModelDosing (Route)Key FindingReference
Fawn-Hooded Rats 3.75, 7.5, 15 mg/kg (i.p.)Dose-dependent increase in social interaction (anxiolytic effect).[10][13]
Fawn-Hooded (FH) Rats 1, 3, 10 mg/kg (i.p.)Potent inhibition of alcohol self-administration.[6]
Long Evans (LE) Rats 15 mg/kg (i.p.)Prevention of operant alcohol self-administration.[6]
Sprague-Dawley Rats 10, 20 mg/kg (i.p.)Significant decrease in methamphetamine-induced hyperlocomotion.[5]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily by inhibiting ALDH2-mediated metabolic pathways for alcohol and key neurotransmitters.

Inhibition of Acetaldehyde Metabolism

The primary mechanism for reducing alcohol consumption is the inhibition of acetaldehyde breakdown. In the liver, alcohol dehydrogenase (ADH) rapidly converts ethanol to acetaldehyde. ALDH2 is the rate-limiting enzyme that subsequently metabolizes toxic acetaldehyde to non-toxic acetate.[2] By blocking ALDH2, this compound causes a rapid accumulation of acetaldehyde following alcohol ingestion, leading to aversive effects and discouraging further drinking.[6]

G ethanol Ethanol acetaldehyde Acetaldehyde (Toxic) ethanol->acetaldehyde ADH aldh2 ALDH2 acetaldehyde->aldh2 acetate Acetate (Non-toxic) cvt10216 This compound cvt10216->aldh2 Inhibits aldh2->acetate

Figure 1: this compound Inhibition of Alcohol Metabolism
Modulation of Dopamine Metabolism

ALDH2 is also involved in the metabolic pathway of dopamine, a key neurotransmitter in the brain's reward circuitry.[1] Dopamine is first metabolized by monoamine oxidase (MAO) to 3,4-dihydroxyphenylacetaldehyde (DOPAL). ALDH2 then rapidly detoxifies DOPAL to 3,4-dihydroxyphenylacetic acid (DOPAC). Inhibition of ALDH2 by this compound leads to the accumulation of DOPAL, a neurotoxic aldehyde.[2] This alteration in dopamine metabolism is believed to underlie this compound's ability to prevent alcohol-induced increases in dopamine release in the nucleus accumbens and suppress cocaine or methamphetamine-seeking behaviors.[5][6]

G dopamine Dopamine dopal DOPAL (Toxic) dopamine->dopal MAO aldh2 ALDH2 dopal->aldh2 dopac DOPAC cvt10216 This compound cvt10216->aldh2 Inhibits aldh2->dopac G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Animal Acclimatization (1-2 weeks) C Baseline Behavioral Measurement (Optional) A->C B Drug Formulation (this compound Suspension/Solution) D Randomization to Treatment Groups C->D E Drug/Vehicle Administration (e.g., i.p. injection) D->E F Behavioral Testing (e.g., Social Interaction, Alcohol Self-Administration) E->F G Biological Sample Collection (Optional) F->G H Data Quantification (e.g., time spent interacting, lever presses) G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Interpretation and Reporting I->J

References

In-Depth Technical Guide: The Discovery and Synthesis of CVT-10216, a Potent and Selective ALDH2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-10216, also known as GS-455534, is a potent, selective, and reversible inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH2). This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. The document details the structure-activity relationship (SAR) studies that led to its development from the natural product daidzin, its mechanism of action in modulating dopamine metabolism, and its potential therapeutic applications in conditions such as alcoholism and anxiety. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its quantitative pharmacological data.

Discovery and Rationale

The discovery of this compound originated from studies of daidzin, a natural isoflavone found in the kudzu root, which has been used in traditional Chinese medicine to reduce alcohol consumption.[1] Daidzin was identified as a potent inhibitor of ALDH2, the primary enzyme responsible for detoxifying acetaldehyde, the toxic metabolite of alcohol.[2] Elevated acetaldehyde levels after alcohol consumption are associated with unpleasant side effects, leading to a decrease in drinking behavior.

This compound was developed through structure-activity relationship (SAR) studies of daidzin and its analogues, with the goal of optimizing potency and selectivity for ALDH2.[3] The co-crystal structure of ALDH2 with daidzin provided a structural basis for the design of novel inhibitors with enhanced binding affinity.[4] Computational modeling and synthetic chemistry efforts led to the identification of this compound as a lead candidate with significantly improved inhibitory activity compared to the parent compound.[4]

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthetic strategy for analogous isoflavone-based ALDH2 inhibitors involves a multi-step process. The synthesis of the isoflavone core is a key feature, followed by modifications at the 7- and 4'-positions of the isoflavone skeleton, which have been shown to be critical for potent ALDH2 inhibition.[1][3]

A plausible synthetic approach, based on established isoflavone synthesis methodologies, is outlined below. This proposed pathway is for illustrative purposes and would require optimization.

Synthesis_Pathway cluster_0 Core Isoflavone Synthesis cluster_1 Functionalization cluster_2 Final Deprotection 2,4-dihydroxyacetophenone 2,4-dihydroxyacetophenone Deoxybenzoin_Intermediate Deoxybenzoin_Intermediate 2,4-dihydroxyacetophenone->Deoxybenzoin_Intermediate + 4-methoxyphenylacetic acid (or equivalent) 7-hydroxy-4'-methoxyisoflavone 7-hydroxy-4'-methoxyisoflavone Deoxybenzoin_Intermediate->7-hydroxy-4'-methoxyisoflavone Cyclization (e.g., with DMF, BF3·OEt2) 7-(O-protected)-4'-hydroxyisoflavone 7-(O-protected)-4'-hydroxyisoflavone 7-hydroxy-4'-methoxyisoflavone->7-(O-protected)-4'-hydroxyisoflavone Demethylation (e.g., BBr3) then Protection of 7-OH 7-(O-protected)-3-(4-aminophenyl)isoflavone 7-(O-protected)-3-(4-aminophenyl)isoflavone 7-(O-protected)-4'-hydroxyisoflavone->7-(O-protected)-3-(4-aminophenyl)isoflavone Nitration, then Reduction Protected_Intermediate Protected_Intermediate 7-(O-protected)-3-(4-aminophenyl)isoflavone->Protected_Intermediate Sulfonylation (Methanesulfonyl chloride) Final_Protected_Intermediate Final_Protected_Intermediate Protected_Intermediate->Final_Protected_Intermediate Alkylation of 7-OH (with methyl 3-(bromomethyl)benzoate) This compound This compound Final_Protected_Intermediate->this compound Deprotection and Hydrolysis

Caption: Proposed general synthesis pathway for this compound.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the potent and selective inhibition of ALDH2.[5] This inhibition is reversible, which may offer a better safety profile compared to irreversible inhibitors.[5]

Alcohol Metabolism

By inhibiting ALDH2, this compound leads to an accumulation of acetaldehyde upon alcohol consumption.[] The resulting aversive reaction is thought to be the primary mechanism for its efficacy in reducing alcohol intake.

Dopamine Metabolism

Beyond its role in alcohol metabolism, ALDH2 is also involved in the metabolism of dopamine, a key neurotransmitter in the brain's reward pathways. ALDH2 metabolizes 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive metabolite of dopamine. Inhibition of ALDH2 by this compound leads to an increase in DOPAL levels, which can subsequently inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[] This modulation of dopamine signaling is believed to contribute to its effects on reducing cravings for alcohol and other substances of abuse, as well as its anxiolytic properties.[7]

Caption: Signaling pathway of this compound in alcohol and dopamine metabolism.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity [5]

TargetIC50 (nM)
ALDH229
ALDH11300

Table 2: Preclinical Efficacy in Animal Models []

ModelSpeciesEffect
Alcohol Self-AdministrationRatSignificant reduction in alcohol intake
Cue-Induced Reinstatement of Alcohol SeekingRatElimination of seeking behavior
Alcohol Withdrawal-Induced AnxietyRatAnxiolytic effects

Experimental Protocols

In Vitro ALDH2 Inhibition Assay[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ALDH2.

Materials:

  • Recombinant human ALDH2 enzyme

  • This compound stock solution (in DMSO)

  • NAD+

  • 3,4-Dihydroxyphenylacetaldehyde (DOPAL) or other suitable substrate

  • Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

  • 96-well microplate

  • Microplate reader capable of measuring NADH fluorescence (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, NAD+, and the diluted this compound or vehicle (DMSO).

  • Initiate the reaction by adding the ALDH2 enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).

  • Start the enzymatic reaction by adding the substrate (DOPAL).

  • Immediately measure the rate of NADH production by monitoring the increase in fluorescence over time.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Add this compound/vehicle and reaction mix to plate A->C B Prepare reaction mix (Buffer, NAD+) B->C D Add ALDH2 enzyme C->D E Incubate D->E F Add substrate (DOPAL) E->F G Measure NADH fluorescence F->G H Calculate % inhibition G->H I Plot data and determine IC50 H->I

Caption: Experimental workflow for the in vitro ALDH2 inhibition assay.

In Vivo Microdialysis for Dopamine Measurement

Objective: To assess the effect of this compound on extracellular dopamine levels in the nucleus accumbens of freely moving rats.

Materials:

  • Male Wistar rats

  • This compound solution for injection

  • Microdialysis probes

  • Stereotaxic apparatus

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgically implant a guide cannula targeting the nucleus accumbens in anesthetized rats using a stereotaxic apparatus.

  • Allow the animals to recover from surgery for a minimum of 24 hours.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable dopamine levels.

  • Administer this compound (e.g., via intraperitoneal injection) or vehicle.

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Express the results as a percentage of the baseline dopamine levels and compare the effects of this compound to the vehicle control.

Conclusion

This compound is a promising small molecule inhibitor of ALDH2 with a well-defined mechanism of action and demonstrated preclinical efficacy in models of alcohol consumption and anxiety. Its discovery, based on rational drug design from a natural product scaffold, highlights a successful strategy in modern medicinal chemistry. Further investigation into its clinical utility is warranted. This technical guide provides a foundational resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound and other ALDH2 inhibitors.

References

Unveiling the Pharmacological Profile of CVT-10216: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-10216 is a potent and selective, reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme involved in aldehyde metabolism. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, and summarizing key in vitro and in vivo findings. Experimental protocols for pivotal studies are described to facilitate reproducibility and further investigation. Signaling pathway and experimental workflow diagrams are provided to visually represent the compound's interactions and study designs. This technical guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and addiction science.

Introduction

Aldehyde dehydrogenase 2 (ALDH2) plays a crucial role in the detoxification of both endogenous and exogenous aldehydes, most notably acetaldehyde, the primary and toxic metabolite of alcohol. Genetic deficiencies in ALDH2 are common in East Asian populations and are associated with a lower risk of alcoholism, highlighting the enzyme as a promising therapeutic target for the treatment of alcohol use disorder. This compound has emerged as a highly selective and reversible inhibitor of ALDH2, demonstrating potential therapeutic applications in addiction and anxiety.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the potent and selective inhibition of the mitochondrial enzyme ALDH2. It is a reversible inhibitor with a high affinity for ALDH2, leading to a temporary and controlled modulation of the enzyme's activity. By inhibiting ALDH2, this compound effectively blocks the conversion of acetaldehyde to acetate. This leads to an accumulation of acetaldehyde following alcohol consumption, which is thought to contribute to its effects on reducing alcohol intake.

Furthermore, ALDH2 is involved in the metabolism of dopamine, a key neurotransmitter in the brain's reward system. Inhibition of ALDH2 by this compound can modulate dopamine signaling, which may underlie its effects on drug-seeking behaviors and its anxiolytic properties. The anxiolytic effects of this compound may also be partially mediated through interactions with the GABA-benzodiazepine system[1].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [2][3]

Target EnzymeIC50 (nM)
ALDH229
ALDH11300

Table 2: In Vivo Effects of this compound on Alcohol Consumption in Rats [4]

Animal ModelDosing (mg/kg, i.p.)Effect on Alcohol Intake
Fawn Hooded (FH) Rats (2-bottle choice)7.5, 15, 30Dose-dependent reduction
FH Rats (Operant Self-Administration)3, 10Significant inhibition
Inbred P (iP) Rats (Operant Self-Administration)3.75, 7.5, 15Potent inhibition
Long Evans (LE) Rats (Operant Self-Administration)3, 10, 15Dose-dependent decrease

Table 3: In Vivo Anxiolytic Effects of this compound in Rats [2][3]

Animal ModelDosing (mg/kg, i.p.)Effect
Fawn-Hooded Rats (Social Interaction)3.75, 7.5, 15Dose-dependent increase in social interaction
Alcohol-Withdrawal Induced Anxiety3.75, 15Anxiolytic effect at 15 mg/kg

Note: No publicly available data on the pharmacokinetics (Cmax, Tmax, half-life, bioavailability) of this compound were found.

Experimental Protocols

In Vitro ALDH Activity Assay[4]

This protocol describes the method to determine the inhibitory activity of this compound on ALDH1 and ALDH2.

  • Reagents:

    • Sodium phosphate buffer (50 mM, pH 7.4)

    • NAD+ (1.2 mM)

    • Recombinant human ALDH1 (10 nM) or ALDH2 (1 nM)

    • Substrate: Acetaldehyde (0.18 mM for ALDH1) or Formaldehyde (0.3 mM for ALDH2)

    • This compound (various concentrations)

  • Procedure:

    • The assay is conducted in a 96-well plate format.

    • To each well, add the sodium phosphate buffer, NAD+, and the respective ALDH enzyme.

    • Add varying concentrations of this compound to the wells.

    • Initiate the reaction by adding the substrate (acetaldehyde for ALDH1 or formaldehyde for ALDH2).

    • The rate of NADH formation is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

In Vivo Alcohol Self-Administration in Rats[4]

This protocol outlines the general procedure for assessing the effect of this compound on alcohol consumption in an operant self-administration paradigm.

  • Animals:

    • Male Fawn Hooded (FH), inbred P (iP), or Long Evans (LE) rats, known for their high alcohol preference.

  • Apparatus:

    • Standard operant conditioning chambers equipped with two levers and a liquid dispenser.

  • Procedure:

    • Training: Rats are trained to press a lever to receive a 10% (v/v) ethanol solution as a reward. The other lever is inactive. Training continues until stable responding is achieved.

    • Drug Administration: this compound is dissolved in a vehicle (e.g., 0.5% methylcellulose) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 15 mg/kg). A vehicle control group is also included.

    • Testing: Following drug administration (typically 30 minutes prior to the session), rats are placed in the operant chambers for a 30-minute session. The number of lever presses and the volume of ethanol consumed are recorded.

    • Data Analysis: The data are analyzed to compare the alcohol intake and lever-pressing behavior between the this compound-treated groups and the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its in vivo evaluation.

cluster_0 Dopamine Metabolism Dopamine Dopamine MAO MAO Dopamine->MAO DOPAL DOPAL ALDH2 ALDH2 DOPAL->ALDH2 DOPAC DOPAC MAO->DOPAL ALDH2->DOPAC CVT10216 This compound CVT10216->ALDH2

Caption: Dopamine Metabolism and the Point of Intervention by this compound.

cluster_1 In Vivo Experimental Workflow Animal_Selection Animal Selection (e.g., Fawn Hooded Rats) Training Operant Training (Alcohol Self-Administration) Animal_Selection->Training Baseline Baseline Alcohol Intake Measurement Training->Baseline Drug_Admin This compound or Vehicle Administration (i.p.) Baseline->Drug_Admin Testing Behavioral Testing (30 min session) Drug_Admin->Testing Data_Analysis Data Analysis (Comparison of Groups) Testing->Data_Analysis

Caption: A Generalized Workflow for In Vivo Efficacy Testing of this compound.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials of this compound in humans. The development status of this compound remains in the preclinical phase.

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action as a selective, reversible ALDH2 inhibitor. The comprehensive data from in vitro and in vivo studies demonstrate its potential in reducing alcohol consumption and alleviating anxiety-like behaviors. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic utility of this compound. Future studies are warranted to explore its pharmacokinetic profile and to assess its safety and efficacy in human populations.

References

Unveiling the Reversible Inhibition Kinetics of CVT-10216: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reversible inhibition kinetics of CVT-10216, a potent and selective inhibitor of aldehyde dehydrogenase 2 (ALDH2). Designed for researchers, scientists, and drug development professionals, this document details the kinetic parameters, experimental methodologies, and mechanistic pathways associated with this compound's interaction with ALDH2.

Executive Summary

This compound is a highly selective, reversible inhibitor of mitochondrial ALDH2.[1] It demonstrates significant potential in various therapeutic areas, including the reduction of excessive alcohol consumption.[2][3] This guide summarizes the key quantitative data on its inhibitory activity, provides detailed experimental protocols for its kinetic characterization, and visualizes the underlying biochemical processes.

Quantitative Inhibition Data

The inhibitory potency of this compound against ALDH2 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values highlight its selectivity for ALDH2 over the cytosolic isoform, ALDH1.

Parameter ALDH2 ALDH1 Reference
IC50 ~29 nM1300 nM[1][2][4][5]
Ki 26 nM-[1]
αKi 76 nM-[1]

Table 1: Summary of quantitative inhibition data for this compound.

Reversible Inhibition Mechanism

Experimental Protocols

In Vitro Enzyme Inhibition Assay

A detailed protocol for determining the inhibitory kinetics of this compound on human ALDH2 is outlined below.

Materials:

  • Human recombinant ALDH2 and ALDH1

  • This compound

  • NAD+

  • Formaldehyde (for ALDH2 assay)

  • Acetaldehyde (for ALDH1 assay)

  • Sodium Phosphate Buffer (50 mM, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture in a 50 mM sodium phosphate buffer (pH 7.4) containing 1.2 mM NAD+.

  • For the ALDH2 assay, add 1 nM of human ALDH2 enzyme. For the ALDH1 assay, use 10 nM of human ALDH1.

  • Introduce varying concentrations of this compound to the reaction mixtures.

  • Initiate the enzymatic reaction by adding the aldehyde substrate. For ALDH2, use 0.3 mM formaldehyde. For ALDH1, use 0.18 mM acetaldehyde. These concentrations are equivalent to the Km values for their respective enzymes.[1]

  • Monitor the rate of NADH formation at 25°C using a fluorometer with excitation and emission wavelengths set at 340 nm and 460 nm, respectively.[1]

  • To determine the type of inhibition, perform the assay with varying concentrations of both the substrate (e.g., 3-propoxy-4-carboxyaldehyde, 3-PCA) and the inhibitor (this compound).

  • Analyze the data using double reciprocal plots (Lineweaver-Burk plots) by plotting 1/velocity against 1/[substrate].

  • Further analyze the data by creating secondary plots of the slopes and y-intercepts from the Lineweaver-Burk plots against the concentration of this compound to determine the inhibition constants, Ki and αKi.[1]

Visualizing the Molecular Interactions and Workflows

To further elucidate the processes involved, the following diagrams visualize the key pathways and experimental logic.

G cluster_0 ALDH2 Catalytic Cycle cluster_1 This compound Inhibition E Free Enzyme (ALDH2) ES Enzyme-Substrate Complex E->ES Substrate (Aldehyde) EI Enzyme-Inhibitor Complex E->EI EP Enzyme-Product Complex ES->EP Oxidation ESI Enzyme-Substrate- Inhibitor Complex ES->ESI EP->E Product (Acid) I Inhibitor (this compound) I->E Ki I->ES αKi

Caption: Mixed-type reversible inhibition of ALDH2 by this compound.

G Start Start: Prepare Reaction Mixture AddEnzyme Add ALDH2 Enzyme Start->AddEnzyme AddInhibitor Add this compound (Varying Concentrations) AddEnzyme->AddInhibitor AddSubstrate Add Aldehyde Substrate (Varying Concentrations) AddInhibitor->AddSubstrate Measure Measure Reaction Rate (Fluorometry) AddSubstrate->Measure Plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) Measure->Plot Analyze Analyze Intersection of Lines Plot->Analyze SecondaryPlot Generate Secondary Plots (Slopes/Intercepts vs [I]) Analyze->SecondaryPlot DetermineKi Determine Ki and αKi SecondaryPlot->DetermineKi

Caption: Experimental workflow for kinetic analysis of this compound.

G Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH2 Dopamine Dopamine DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) Dopamine->DOPAL MAO DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) DOPAL->DOPAC ALDH2 CVT10216 This compound ALDH2 ALDH2 CVT10216->ALDH2 Inhibition ADH ADH MAO MAO

References

CVT-10216: A Potent and Selective Inhibitor of Aldehyde Dehydrogenase 2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of CVT-10216 against aldehyde dehydrogenase 2 (ALDH2) in comparison to its effect on aldehyde dehydrogenase 1 (ALDH1). This compound is a potent, selective, and reversible inhibitor of ALDH2, an important mitochondrial enzyme involved in alcohol metabolism and the detoxification of various aldehydes. This document outlines the quantitative inhibitory data, detailed experimental methodologies for its determination, and a visualization of its impact on a key neurological pathway.

Quantitative Inhibitory Data: IC50 Values

The inhibitory potency of this compound against ALDH2 and ALDH1 is summarized in the table below. The data clearly demonstrates the compound's high selectivity for the ALDH2 isoform.

Enzyme Isoform IC50 Value Reference
ALDH229 nM[1][2][3][4]
ALDH11300 nM (1.3 µM)[1][2][4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The determination of the IC50 values for this compound against ALDH1 and ALDH2 can be conducted using a spectrophotometric enzyme inhibition assay. The following protocol is based on methodologies described in the scientific literature.[2]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of human ALDH1 and ALDH2.

Materials:

  • Purified recombinant human ALDH1 and ALDH2 enzymes

  • This compound

  • Nicotinamide adenine dinucleotide (NAD+)

  • Acetaldehyde (substrate for ALDH1)

  • Formaldehyde (substrate for ALDH2)

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution to create a range of concentrations for the assay.

    • Prepare working solutions of enzymes, NAD+, and substrates in the sodium phosphate buffer.

  • Assay Conditions for ALDH1:

    • The reaction mixture should contain 50 mM sodium phosphate buffer (pH 7.4), 1.2 mM NAD+, and 10 nM ALDH1.[2]

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the enzymatic reaction by adding 0.18 mM acetaldehyde (a concentration equal to its Km for ALDH1).[2]

  • Assay Conditions for ALDH2:

    • The reaction mixture should contain 50 mM sodium phosphate buffer (pH 7.4), 1.2 mM NAD+, and 1 nM ALDH2.[2]

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the enzymatic reaction by adding 0.3 mM formaldehyde (a concentration equal to its Km for ALDH2). Formaldehyde is used for the ALDH2 assay due to the very low Km of acetaldehyde for this enzyme, which can make accurate measurements challenging.[2]

  • Measurement of Enzyme Activity:

    • The activity of both ALDH1 and ALDH2 is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • The reaction is allowed to proceed for a set period, and the rate of NADH production is calculated from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction containing no inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway Visualization

This compound has been shown to prevent the increase in dopamine in the nucleus accumbens that is typically induced by alcohol, without affecting the basal levels of dopamine.[1][2] This mechanism is significant in the context of alcohol-seeking behavior. The following diagram illustrates this inhibitory effect.

cluster_0 Standard Alcohol Metabolism & Reward Pathway cluster_1 Effect of this compound Alcohol Alcohol (Ethanol) Acetaldehyde Acetaldehyde Alcohol->Acetaldehyde NAc_DA_Increase Increased Dopamine in Nucleus Accumbens Alcohol->NAc_DA_Increase stimulates ALDH2 ALDH2 Acetaldehyde->ALDH2 Acetate Acetate ALDH2->Acetate Reward_Seeking Alcohol Reward & Seeking Behavior NAc_DA_Increase->Reward_Seeking promotes CVT10216 This compound CVT10216->ALDH2 inhibits Blocked_NAc_DA_Increase Prevention of Alcohol-Induced Dopamine Increase CVT10216->Blocked_NAc_DA_Increase prevents Reduced_Seeking Reduced Alcohol Seeking Behavior Blocked_NAc_DA_Increase->Reduced_Seeking leads to

Caption: Mechanism of this compound in modulating the alcohol reward pathway.

References

CVT-10216 and its Effects on Dopamine Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-10216 is a potent, selective, and reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2), a critical enzyme in the metabolic pathways of both alcohol and catecholamines. This document provides a comprehensive technical guide on the effects of this compound on dopamine metabolism. It synthesizes findings from preclinical studies, detailing the compound's mechanism of action, its quantitative impact on dopamine and its metabolites, and the experimental protocols used to elucidate these effects. The information presented herein is intended to support further research and development in therapeutic areas where modulation of the dopaminergic system via ALDH2 inhibition is a promising strategy.

Introduction

Dopamine (DA) is a crucial neurotransmitter involved in a myriad of physiological processes, including motor control, motivation, reward, and cognitive function. The dysregulation of dopaminergic signaling is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and substance use disorders. The metabolism of dopamine is a tightly regulated process involving several key enzymes, including monoamine oxidase (MAO), catechol-O-methyltransferase (COMT), and aldehyde dehydrogenase (ALDH).

This compound has emerged as a significant pharmacological tool for investigating the role of ALDH2 in various biological processes. It is a highly selective, reversible inhibitor of ALDH2 with an IC50 of 29 nM, demonstrating over 40-fold selectivity for ALDH2 over the cytosolic isoform, ALDH1 (IC50 of 1300 nM)[1][2][3][4][5]. By inhibiting ALDH2, this compound disrupts the normal metabolic cascade of dopamine, leading to significant alterations in the levels of dopamine and its metabolites. This targeted action provides a unique opportunity to study the downstream consequences of ALDH2 inhibition on dopaminergic neurotransmission and to explore its therapeutic potential.

Mechanism of Action: Modulation of Dopamine Metabolism

The primary mechanism by which this compound influences dopamine metabolism is through the inhibition of ALDH2. In the canonical dopamine metabolic pathway, dopamine is first deaminated by MAO to form 3,4-dihydroxyphenylacetaldehyde (DOPAL), a highly reactive and potentially neurotoxic aldehyde[6]. ALDH2 is the principal enzyme responsible for the detoxification of DOPAL by oxidizing it to 3,4-dihydroxyphenylacetic acid (DOPAC)[6].

By inhibiting ALDH2, this compound leads to an accumulation of DOPAL. This accumulation has two major downstream consequences:

  • Shunting of Dopamine Metabolism: The buildup of DOPAL can lead to its alternative metabolic processing. One key pathway that becomes more prominent is the condensation of DOPAL with dopamine itself to form tetrahydropapaveroline (THP), a tetrahydroisoquinoline derivative[2][4]. THP has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, thereby creating a negative feedback loop that reduces overall dopamine production[2][4]. Another alternative pathway for DOPAL is its reduction to 3,4-dihydroxyphenylethanol (DOPET).

  • Alteration of Dopamine Metabolite Profile: The inhibition of the primary DOPAL-to-DOPAC conversion pathway can lead to changes in the relative concentrations of various dopamine metabolites. For instance, with the MAO-A pathway partially impeded at the ALDH2 step, the COMT pathway may play a more significant role, leading to an increase in metabolites like 3-methoxytyramine (3-MT).

The following diagram illustrates the core signaling pathway of dopamine metabolism and the point of intervention for this compound.

Dopamine Dopamine THP Tetrahydropapaveroline (THP) Dopamine->THP MAO MAO Dopamine->MAO COMT_DA COMT Dopamine->COMT_DA DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) DOPAL->THP ALDH2 ALDH2 DOPAL->ALDH2 DOPAC 3,4-Dihydroxyphenyl- acetic Acid (DOPAC) COMT_DOPAC COMT DOPAC->COMT_DOPAC HVA Homovanillic Acid (HVA) ThreeMT 3-Methoxytyramine (3-MT) Tyrosine_Hydroxylase Tyrosine Hydroxylase THP->Tyrosine_Hydroxylase CVT10216 This compound CVT10216->ALDH2 MAO->DOPAL ALDH2->DOPAC COMT_DOPAC->HVA COMT_DA->ThreeMT

Dopamine Metabolism and this compound Intervention.

Quantitative Data on Dopamine and Metabolite Levels

A key study by Kim et al. (2021) investigated the effects of this compound on methamphetamine (MA)-induced changes in dopamine and its metabolites in the rat nucleus accumbens using in vivo microdialysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][7]. The following table summarizes the key quantitative findings from this study.

Treatment GroupAnalyteBaseline (pre-injection) %Peak Post-injection (% of Baseline)Time to Peak (minutes)
MA (1 mg/kg)Dopamine100~350%80-100
3-MT100~250%100
This compound (20 mg/kg) + MA (1 mg/kg)Dopamine100~150%80
3-MT100~400%100
This compound (20 mg/kg)Dopamine100~50%20-80
3-MT100~200%100

Key Observations:

  • Attenuation of MA-Induced Dopamine Increase: this compound significantly blunted the sharp rise in extracellular dopamine levels typically induced by methamphetamine[2][7].

  • Potentiation of 3-MT Levels: Co-administration of this compound with methamphetamine led to a greater increase in the dopamine metabolite 3-methoxytyramine (3-MT) compared to methamphetamine alone[2][7].

  • Reduction of Basal Dopamine: Administration of this compound alone resulted in a decrease in basal dopamine levels[2][7].

  • No Significant Effect on DOPAC and HVA: In this experimental model, this compound, either alone or in combination with methamphetamine, did not produce statistically significant changes in the levels of DOPAC or HVA[7].

Experimental Protocols

The following is a detailed description of the experimental methodology adapted from Kim et al. (2021)[2][7].

Animal Model and Surgical Procedures
  • Subjects: Male Sprague-Dawley rats.

  • Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Surgery: Rats were anesthetized and a guide cannula was stereotaxically implanted into the nucleus accumbens. Animals were allowed to recover for at least 5 days post-surgery.

In Vivo Microdialysis
  • Probe Insertion: On the day of the experiment, a microdialysis probe was inserted through the guide cannula into the nucleus accumbens.

  • Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) into vials containing a stabilization solution.

Drug Administration
  • This compound: Administered via intraperitoneal (i.p.) injection at doses of 10 or 20 mg/kg.

  • Methamphetamine: Administered via i.p. injection at a dose of 1 mg/kg.

  • Timeline: Baseline dialysate samples were collected before drug administration. Following injection, samples were collected for a specified duration to monitor the time-course of neurochemical changes.

Neurochemical Analysis (LC-MS/MS)
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation: Dialysate samples were derivatized to improve the sensitivity and chromatographic separation of the analytes.

  • Chromatography: Separation of dopamine and its metabolites was achieved using a reversed-phase HPLC column with a gradient elution profile.

  • Mass Spectrometry: Analytes were detected and quantified using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions were used for each analyte and internal standard.

  • Quantification: Analyte concentrations were determined by comparing their peak areas to those of known standards in a calibration curve.

The following diagram provides a visual representation of the experimental workflow.

cluster_animal_prep Animal Preparation cluster_microdialysis In Vivo Microdialysis cluster_drug_admin Drug Administration cluster_analysis Neurochemical Analysis Animal_Model Sprague-Dawley Rat Surgery Stereotaxic Implantation of Guide Cannula Animal_Model->Surgery Recovery Post-operative Recovery (≥5 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Sample_Collection Dialysate Collection (every 20 min) Perfusion->Sample_Collection Baseline_Collection Baseline Sample Collection Sample_Collection->Baseline_Collection Drug_Injection This compound and/or MA (i.p. injection) Baseline_Collection->Drug_Injection Post_Injection_Collection Post-injection Sample Collection Drug_Injection->Post_Injection_Collection Sample_Prep Sample Derivatization Post_Injection_Collection->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Experimental Workflow for In Vivo Microdialysis Study.

Discussion and Implications

The available data strongly indicate that this compound, through its selective inhibition of ALDH2, significantly alters dopamine metabolism. The attenuation of stimulant-induced dopamine release, as demonstrated in the methamphetamine study, suggests a potential therapeutic application for this compound in the treatment of substance use disorders. By preventing the excessive dopamine surges associated with addictive drugs, this compound may reduce their rewarding and reinforcing properties.

The proposed mechanism involving the formation of THP and subsequent inhibition of dopamine synthesis provides a compelling explanation for the observed effects of this compound, particularly in the context of cocaine self-administration[2][4]. This suggests that ALDH2 inhibitors could represent a novel class of therapeutics for addiction that act by modulating the very synthesis of dopamine in a use-dependent manner.

The lack of significant changes in DOPAC and HVA in the methamphetamine study by Kim et al. (2021) is an interesting finding that warrants further investigation. It is possible that under different experimental conditions, or in different brain regions, the effects on these metabolites might be more pronounced. Future studies should aim to further delineate the complete metabolic fingerprint of ALDH2 inhibition on the dopaminergic system.

Conclusion

This compound is a valuable research tool for dissecting the role of ALDH2 in dopamine metabolism and pathophysiology. Preclinical evidence demonstrates its ability to modulate dopamine levels, particularly in the context of psychostimulant administration. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at exploring the full therapeutic potential of ALDH2 inhibition in neurological and psychiatric disorders. Further research is warranted to expand upon these findings and to translate them into clinical applications.

References

The Role of CVT-10216 in Acetaldehyde Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-10216 is a potent, selective, and reversible inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH2), the primary enzyme responsible for the detoxification of acetaldehyde. By inhibiting ALDH2, this compound leads to a significant and dose-dependent accumulation of acetaldehyde following ethanol consumption. This targeted enzymatic inhibition forms the basis of its therapeutic potential in modulating alcohol-seeking behavior and its toxicological profile, particularly in cardiovascular contexts. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, the quantitative impact on acetaldehyde levels, detailed experimental methodologies for its study, and its influence on key signaling pathways.

Introduction

Acetaldehyde, the first metabolite of ethanol, is a highly reactive and toxic compound implicated in many of the pathological effects of alcohol consumption.[1][2][3] The mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) is the principal enzyme responsible for detoxifying acetaldehyde by converting it to acetate.[4][5] Genetic deficiencies in ALDH2, common in East Asian populations, lead to acetaldehyde accumulation and are associated with a lower risk of alcoholism but an increased risk of certain cancers and cardiovascular diseases when alcohol is consumed.[2]

This compound is a small molecule designed to selectively and reversibly inhibit ALDH2.[6][7][8][9][10] Its high affinity and selectivity for ALDH2 over other ALDH isoforms make it a valuable tool for studying the roles of this enzyme and a potential therapeutic agent.[6][7][8][9] This guide details the pharmacology of this compound, with a specific focus on its role in inducing acetaldehyde accumulation.

Mechanism of Action

This compound acts as a potent and selective, reversible inhibitor of ALDH2.[6][7][8][9][10] It exhibits a high degree of selectivity for the mitochondrial ALDH2 isoform over the cytosolic ALDH1 isoform.[8][9]

Table 1: Inhibitory Potency of this compound

Target EnzymeIC50 Value
ALDH2~29 nM
ALDH11300 nM
Data sourced from multiple publications.[6][7][9]

The inhibition of ALDH2 by this compound is the primary mechanism by which it causes the accumulation of acetaldehyde after ethanol intake.[6][7]

Quantitative Data on Acetaldehyde Accumulation

Administration of this compound prior to ethanol exposure leads to a significant, dose-dependent increase in circulating acetaldehyde levels. The most direct evidence for this comes from preclinical studies in rodents.

Table 2: Effect of this compound on Blood Acetaldehyde Levels in Sprague-Dawley Rats

This compound Dose (i.p.)Peak Blood Acetaldehyde (µM) - Estimated
Vehicle~10
1 mg/kg~40
3 mg/kg~80
10 mg/kg~120
Values are estimated from graphical data presented in Arolfo et al., 2009, following a 1 g/kg ethanol gavage.[6]

In studies using isolated hearts, pharmacological inhibition of ALDH2 with this compound in wild-type mice treated with ethanol was shown to exacerbate cardiotoxicity, mirroring the effects seen in ALDH2-deficient mice, which is attributed to a significant increase in local acetaldehyde concentrations.

Experimental Protocols

In Vitro ALDH2 Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC50) of this compound on purified ALDH2.

  • Reagents:

    • Purified recombinant human ALDH2

    • Sodium phosphate buffer (50 mM, pH 7.4)

    • NAD+ (1.2 mM)

    • Acetaldehyde (substrate, e.g., 0.18 mM) or other aldehyde substrate like formaldehyde (0.3 mM)

    • This compound stock solution in DMSO

  • Procedure:

    • Prepare a reaction mixture containing sodium phosphate buffer, NAD+, and the ALDH2 enzyme (e.g., 1 nM).

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding the aldehyde substrate.

    • Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Acetaldehyde Measurement in Rodents

This protocol describes the procedure for measuring blood acetaldehyde levels in rats following ethanol and this compound administration.

  • Subjects: Male Sprague-Dawley rats.

  • Materials:

    • This compound

    • Ethanol (e.g., 20% w/v in saline)

    • Vehicle for this compound (e.g., 0.5% methylcellulose)

    • Blood collection tubes containing a derivatizing agent (e.g., 2,4-dinitrophenylhydrazine - DNPH) in an acidic buffer to immediately form a stable adduct with acetaldehyde.

    • Gas chromatography-mass spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system.

  • Procedure:

    • Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • After a set time (e.g., 30 minutes), administer ethanol (e.g., 1 g/kg) via oral gavage.

    • Collect blood samples at various time points (e.g., 0, 30, 60, 90, 120 minutes) post-ethanol administration.

    • Immediately mix the blood with the DNPH solution to derivatize the acetaldehyde.

    • Process the samples for analysis. For HPLC, this involves deproteinization with perchloric acid, extraction of the acetaldehyde-hydrazone derivative, and resuspension in a suitable solvent.[11] For GC-MS, headspace analysis is commonly used.[12]

    • Quantify the acetaldehyde-derivative using the calibrated GC-MS or HPLC system.

Signaling Pathways and Logical Relationships

Ethanol Metabolism and Acetaldehyde Accumulation

The primary effect of this compound is the direct inhibition of ALDH2, leading to the buildup of its substrate, acetaldehyde, when ethanol is consumed.

Ethanol_Metabolism Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH2 ALDH2 ALDH2 ADH ADH CVT10216 This compound CVT10216->ALDH2 Inhibition Dopamine_Metabolism Dopamine Dopamine DOPAL DOPAL (3,4-dihydroxyphenylacetaldehyde) Dopamine->DOPAL MAO DOPAC DOPAC (3,4-dihydroxyphenylacetic acid) DOPAL->DOPAC ALDH2 Downstream Downstream Effects (e.g., altered dopamine release, neurotoxicity) DOPAL->Downstream MAO MAO ALDH2 ALDH2 CVT10216 This compound CVT10216->ALDH2 Inhibition Experimental_Workflow Start Start: Acclimate Rodent Subjects Dosing Administer this compound or Vehicle (i.p.) Start->Dosing EthanolAdmin Administer Ethanol (gavage) Dosing->EthanolAdmin BloodCollection Time-Course Blood Sampling EthanolAdmin->BloodCollection SamplePrep Sample Preparation (Derivatization & Extraction) BloodCollection->SamplePrep Analysis Quantification (HPLC or GC-MS) SamplePrep->Analysis DataAnalysis Data Analysis & Comparison Analysis->DataAnalysis End End: Determine Acetaldehyde Levels DataAnalysis->End

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of CVT-10216 in Rodent Alcohol Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of CVT-10216, a selective and reversible inhibitor of aldehyde dehydrogenase 2 (ALDH-2), in preclinical rat models of alcohol consumption and anxiety. The following protocols are based on established research and are intended to guide the design and execution of similar studies.

Introduction

This compound is a potent and highly selective reversible inhibitor of the mitochondrial enzyme ALDH-2, with an IC50 of approximately 29 nM. It displays significantly less activity against the cytosolic ALDH-1 isoform (IC50 of 1.3 µM)[1][2]. By inhibiting ALDH-2, this compound blocks the metabolism of acetaldehyde, the first and toxic metabolite of alcohol. This mechanism mimics the human ALDH-2 genetic deficiency, which is associated with a lower risk of alcoholism[3]. Preclinical studies have demonstrated the efficacy of this compound in reducing excessive alcohol consumption in alcohol-preferring rat strains[1][4]. The compound has also been shown to possess anxiolytic properties, suggesting its potential therapeutic utility in treating alcohol use disorder (AUD) and co-occurring anxiety[4][5]. This compound was later developed under the name ANS-6637[6].

Mechanism of Action: ALDH-2 Inhibition

The primary mechanism of this compound in modulating alcohol consumption is through the inhibition of ALDH-2. This leads to an accumulation of acetaldehyde following alcohol intake, which is believed to produce aversive effects and thereby reduce the motivation to drink.

cluster_alcohol_metabolism Alcohol Metabolism Pathway cluster_intervention Pharmacological Intervention Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH-2 Aversive_Effects Aversive Effects (e.g., flushing, nausea) Acetaldehyde->Aversive_Effects Accumulation leads to CVT10216 This compound CVT10216->Acetaldehyde Inhibits metabolism Reduced_Drinking Reduced Alcohol Consumption Aversive_Effects->Reduced_Drinking Promotes

Caption: Mechanism of this compound in reducing alcohol consumption.

Quantitative Data Summary

The following tables summarize the effective in vivo dosages of this compound administered via intraperitoneal (i.p.) injection in various rat models of alcohol consumption and anxiety.

Table 1: Dosages for Alcohol Consumption Studies

Rat StrainExperimental ModelThis compound Dosage (i.p.)Observed EffectReference
Fawn Hooded (FH)2-Bottle Choice7.5, 15, and 30 mg/kgDose-dependent reduction in alcohol intake over 24 hours.[3]
Fawn Hooded (FH)Deprivation-Induced Drinking15 mg/kgSignificant decrease in alcohol intake after a 5-day deprivation period.[3]
Fawn Hooded (FH)Operant Self-Administration3 and 10 mg/kgSignificant reduction in alcohol intake and the number of alcohol rewards.[3]
Inbred P (iP)Operant Self-Administration3.75, 7.5, and 15 mg/kgDose-dependent decrease in alcohol self-administration.[3]
Long Evans (LE)Operant Self-Administration15 mg/kgDecrease in operant alcohol intake.[3]
Inbred P (iP)Cue-Induced Reinstatement3.75 mg/kgElimination of cue-induced reinstatement of alcohol seeking.[3]
Long Evans (LE)Cue-Induced Reinstatement15 mg/kgSuppression of alcohol seeking in the absence of alcohol.[3]

Table 2: Dosages for Anxiety and Dopamine Release Studies

Rat StrainExperimental ModelThis compound Dosage (i.p.)Observed EffectReference
Fawn Hooded (FH)Social Interaction Test3.75, 7.5, or 15 mg/kgDose-dependent increase in social interaction, indicating anxiolytic effects.[1]
Inbred P (iP) & Fawn Hooded (FH)Locomotor Activity15 mg/kgNo significant effect on locomotor activity.[4]
Long Evans (LE)In Vivo Microdialysis7.5 and 15 mg/kgPrevention of alcohol-induced increases in dopamine release in the nucleus accumbens without altering basal dopamine levels.[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in rats.

Protocol 1: Two-Bottle Choice Alcohol Consumption

Objective: To assess the effect of this compound on voluntary alcohol consumption.

Animals: Fawn Hooded (FH) rats trained to drink alcohol.

Materials:

  • This compound

  • Vehicle (e.g., saline or other appropriate solvent)

  • Standard rat chow and water

  • Two drinking bottles per cage (one with water, one with 10% v/v alcohol solution)

  • Animal scale

Procedure:

  • House rats individually with ad libitum access to food and two drinking bottles.

  • Establish a stable baseline of alcohol consumption over several days.

  • On the test day, weigh the rats and administer this compound (7.5, 15, or 30 mg/kg, i.p.) or vehicle.

  • Present the two drinking bottles (water and alcohol solution) and record the consumption from each bottle at specified time points (e.g., 2, 4, 6, and 24 hours) after drug administration.

  • Calculate alcohol intake in g/kg of body weight.

Protocol 2: Operant Alcohol Self-Administration

Objective: To evaluate the effect of this compound on the motivation to self-administer alcohol.

Animals: Long Evans (LE), Fawn Hooded (FH), or inbred P (iP) rats.

Materials:

  • This compound

  • Vehicle

  • Operant conditioning chambers equipped with two levers (one active, one inactive) and a liquid delivery system.

  • 10% (v/v) alcohol solution

Procedure:

  • Train rats to press an active lever to receive an alcohol reward. The inactive lever has no programmed consequences.

  • Once a stable pattern of self-administration is achieved, begin the testing phase.

  • Administer this compound (dosages vary by strain, see Table 1) or vehicle via i.p. injection prior to the operant session.

  • Place the rat in the operant chamber and record the number of presses on both the active and inactive levers, as well as the total volume of alcohol consumed.

  • Analyze the data for changes in alcohol intake (g/kg) and the number of rewards earned.

cluster_workflow Operant Self-Administration Workflow Training Training Phase: Rat learns to press active lever for alcohol Baseline Stable Baseline: Consistent alcohol self-administration Training->Baseline Treatment Treatment: Administer this compound or Vehicle (i.p.) Baseline->Treatment Testing Testing Phase: Rat placed in operant chamber Treatment->Testing Data_Collection Data Collection: Record lever presses and alcohol intake Testing->Data_Collection Analysis Data Analysis: Compare treatment vs. vehicle groups Data_Collection->Analysis

Caption: Experimental workflow for operant self-administration.
Protocol 3: Cue-Induced Reinstatement of Alcohol Seeking

Objective: To determine if this compound can prevent relapse to alcohol-seeking behavior.

Animals: Inbred P (iP) or Long Evans (LE) rats.

Materials:

  • This compound

  • Vehicle

  • Operant conditioning chambers as described in Protocol 2.

Procedure:

  • Train rats in operant self-administration of alcohol as described above.

  • Extinguish the lever-pressing behavior by removing the alcohol reward while still presenting the cues (e.g., cue light, tone) previously associated with alcohol delivery.

  • Once lever pressing has returned to a low baseline level, conduct the reinstatement test.

  • Administer this compound (3.75 mg/kg for iP rats, 15 mg/kg for LE rats) or vehicle (i.p.).

  • Place the rat back in the operant chamber and present the alcohol-associated cues without delivering any alcohol.

  • Record the number of presses on the active and inactive levers. An increase in active lever pressing in the vehicle group indicates reinstatement of alcohol-seeking behavior.

Protocol 4: In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the effect of this compound on alcohol-induced dopamine release in the nucleus accumbens (NAc).

Animals: Long Evans (LE) rats.

Materials:

  • This compound

  • Vehicle

  • Ethanol (1 g/kg)

  • Microdialysis probes

  • Surgical equipment for probe implantation

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

  • Surgically implant a microdialysis guide cannula targeting the NAc. Allow for recovery.

  • On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.

  • Collect baseline dialysate samples to measure basal dopamine levels.

  • Administer this compound (7.5 or 15 mg/kg, i.p.) or vehicle.

  • 30 minutes after this compound administration, administer ethanol (1 g/kg, i.p.).

  • Continue to collect dialysate samples at regular intervals.

  • Analyze the samples for dopamine concentration using HPLC.

  • Express the results as a percentage of the baseline dopamine concentration.

Conclusion

This compound has demonstrated significant efficacy in reducing alcohol consumption and seeking behaviors across multiple rat strains and preclinical models. The dosages outlined in these application notes provide a starting point for researchers investigating the therapeutic potential of ALDH-2 inhibitors for the treatment of alcohol use disorder. It is recommended that investigators perform dose-response studies to determine the optimal dose for their specific experimental conditions.

References

Application Notes and Protocols: Preparing CVT-10216 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CVT-10216 is a potent, selective, and reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2).[1][2] With an IC50 value of approximately 29 nM for ALDH2, it demonstrates over 40-fold selectivity compared to the cytosolic isoform, ALDH1 (IC50 ≈ 1300 nM).[2][3] This small molecule is a valuable tool for researchers investigating the role of ALDH2 in various physiological and pathological processes, including alcohol metabolism, cardiovascular diseases, and neurological disorders.[3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in in vitro experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

PropertyValueReference
Chemical Name 3-[[[3-[4-[(Methylsulfonyl)amino]phenyl]-4-oxo-4H-1-benzopyran-7-yl]oxy]methyl]benzoic acid
Molecular Formula C24H19NO7S[1][3]
Molecular Weight 465.48 g/mol [1]
CAS Number 1005334-57-5[1][3]
Appearance White to beige powder/crystalline solid[3][]
Purity ≥98% (HPLC)

This compound is soluble in several organic solvents but is not soluble in water.[1] The solubility in common laboratory solvents is summarized in Table 2. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

SolventMaximum ConcentrationReference
DMSO ~20-100 mg/mL (~43-215 mM)[3][5][6]
DMF 25 mg/mL (~53.7 mM)[3][6]
1 eq. NaOH 23.27 mg/mL (50 mM)
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[3][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 465.48 g/mol x 1000 mg/g = 4.65 mg

  • Weigh this compound:

    • Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance.

    • Carefully weigh approximately 4.65 mg of this compound powder into the tube. Record the exact mass.

  • Add DMSO:

    • Based on the actual mass of this compound weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 465.48 ( g/mol )] / 10 (mmol/L)

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the Compound:

    • Cap the tube securely and vortex the solution for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

    • If necessary, briefly sonicate the tube in an ultrasonic bath to aid dissolution.[7]

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[6][8]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing stock solutions.

CVT10216_Mechanism_of_Action cluster_Mitochondrion Mitochondrion Ethanol Ethanol ADH ADH Acetaldehyde Acetaldehyde ALDH2 ALDH2 Acetate Acetate ALDH2->Acetate Oxidation ADH->Acetaldehyde Oxidation CVT10216 This compound CVT10216->ALDH2 Inhibition (IC50 = 29 nM)

Caption: Mechanism of action of this compound.

Stock_Solution_Workflow start Start calculate 1. Calculate Mass of this compound start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_solvent 3. Add Anhydrous DMSO weigh->add_solvent dissolve 4. Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot 5. Aliquot into Single-Use Volumes dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solutions.

General Handling and Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[1]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

By following these guidelines and protocols, researchers can ensure the accurate and consistent preparation of this compound stock solutions for their in vitro studies, leading to more reliable and reproducible experimental outcomes.

References

Administration of CVT-10216 in Animal Studies: A Detailed Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CVT-10216 is a potent and highly selective, reversible inhibitor of aldehyde dehydrogenase-2 (ALDH-2), an enzyme crucial in alcohol metabolism and implicated in various neurological pathways.[1][2][3][4] Animal studies have been instrumental in elucidating the pharmacological effects of this compound, particularly its potential in reducing alcohol consumption and exhibiting anxiolytic properties.[1][5] This document provides detailed application notes and protocols for the administration of this compound in animal models, based on findings from published research. The primary route of administration identified in rodent studies is intraperitoneal injection.

Data Summary: Dosing and Administration in Rodent Models

The following table summarizes the quantitative data from various studies that have utilized this compound in rats.

Animal ModelAdministration RouteDosage Range (mg/kg)VehicleKey FindingsReference
Fawn-Hooded RatsIntraperitoneal (i.p.)3.75, 7.5, 150.5% Carboxymethylcellulose (CMC)Dose-dependent increase in social interaction, suggesting anxiolytic effects.[1][3][1][3]
Fawn-Hooded, Long Evans, and inbred P ratsIntraperitoneal (i.p.)Not specifiedNot specifiedPrevents operant self-administration of alcohol and cue-induced reinstatement of alcohol seeking.[4][4]
RatsIntraperitoneal (i.p.)10, 201% Carboxymethylcellulose (CMC)Significantly decreased methamphetamine-induced hyperlocomotion.[6][6]
Fawn-Hooded RatsIntraperitoneal (i.p.)3.75, 150.5% Carboxymethylcellulose (CMC)Prophylactic and acute inhibition of repeated alcohol-withdrawal-induced anxiety.[3][3]

Experimental Protocol: Intraperitoneal (i.p.) Administration of this compound in Rats

This protocol outlines the detailed methodology for the preparation and intraperitoneal injection of this compound in rats.

Materials:

  • This compound powder

  • 0.5% or 1% Carboxymethylcellulose (CMC) solution (vehicle)

  • Sterile water for injection

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the individual animals.

  • Preparation of Vehicle: Prepare a sterile 0.5% or 1% CMC solution in sterile water for injection.

  • Preparation of this compound Suspension:

    • Weigh the calculated amount of this compound powder accurately.

    • In a sterile tube, add a small amount of the CMC vehicle to the this compound powder to create a paste.

    • Gradually add the remaining volume of the CMC vehicle while continuously vortexing to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for a brief period to aid in dispersion.

    • The final concentration of the suspension should be calculated to allow for an appropriate injection volume (typically 1-2 mL/kg for rats).

  • Animal Handling and Injection:

    • Gently restrain the rat, exposing the abdominal area.

    • The injection site should be in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the this compound suspension slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Administration

The following diagram illustrates a typical experimental workflow for administering this compound to rodents and observing its effects.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Data Analysis prep_solution Prepare this compound Suspension in CMC injection Intraperitoneal (i.p.) Injection of this compound prep_solution->injection animal_handling Animal Acclimation & Baseline Measurement animal_handling->injection behavioral_tests Behavioral Assays (e.g., Social Interaction, Locomotion) injection->behavioral_tests biochemical_analysis Biochemical Analysis (e.g., Blood/Brain Samples) injection->biochemical_analysis data_analysis Data Collection & Statistical Analysis behavioral_tests->data_analysis biochemical_analysis->data_analysis results Results & Interpretation data_analysis->results

Caption: Experimental workflow for this compound administration in animal studies.

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound as an ALDH-2 inhibitor and its downstream effects.

signaling_pathway cluster_alcohol Alcohol Metabolism cluster_drug Drug Action cluster_neuro Neurochemical Effects Ethanol Ethanol ADH ADH Ethanol->ADH Acetaldehyde Acetaldehyde ALDH2 ALDH-2 Acetaldehyde->ALDH2 Acetate Acetate ADH->Acetaldehyde ALDH2->Acetate Dopamine Dopamine Release (Nucleus Accumbens) ALDH2->Dopamine Indirect Regulation CVT10216 This compound CVT10216->ALDH2 Inhibition Behavior Altered Behavior (↓ Alcohol Intake, ↓ Anxiety) Dopamine->Behavior GABA GABA-Benzodiazepine System Modulation GABA->Behavior

Caption: Proposed signaling pathway of this compound action.

References

Application Note: Measuring Aldehyde Dehydrogenase Activity in Cancer Stem Cells using the ALDEFLUOR™ Assay with CVT-10216

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldehyde dehydrogenase (ALDH) is a family of enzymes responsible for oxidizing intracellular aldehydes. Elevated ALDH activity is a hallmark of cancer stem cells (CSCs) across various tumor types and is associated with increased resistance to chemotherapy and radiation.[1][2][3][4] The ALDEFLUOR™ Assay Kit is a widely used method to identify, quantify, and isolate ALDH-positive (ALDHbr) cell populations based on their enzymatic activity.[5][6][7] This assay utilizes a fluorescent substrate, BAAA (BODIPY™-aminoacetaldehyde), which diffuses freely into cells. In the presence of ALDH, BAAA is converted to BAA (BODIPY™-aminoacetate), a negatively charged product that is retained within the cell, leading to bright fluorescence.[8]

This application note provides a detailed protocol for utilizing the ALDEFLUOR™ assay in conjunction with CVT-10216, a selective inhibitor of ALDH2, to study ALDH activity in cell populations. This compound is a potent, reversible inhibitor of ALDH2 and also exhibits inhibitory activity against ALDH1.[9][10] The use of specific inhibitors like this compound can help to dissect the contribution of different ALDH isoforms to the overall ALDHbr phenotype and to screen for potential therapeutic agents that target ALDH activity.

Data Presentation

Inhibitor Characteristics
InhibitorTarget Isoform(s)IC50 ValuesRecommended Working Concentration Range in ALDEFLUOR™ Assay
DEAB (Diethylaminobenzaldehyde) Broad-spectrum ALDH inhibitorVaries by isoform15 µM (standard control)
This compound ALDH2 (primary), ALDH1ALDH2: ~29 nM, ALDH1: ~1.3 µM[9][10]250 nM - 2 µM[11]
Experimental Setup Overview
Sample TypeDescriptionPurpose
Unstained Cells Cells without any fluorescent reagents.To set baseline fluorescence and forward/side scatter parameters on the flow cytometer.
ALDEFLUOR™ Stained Cells (Test) Cells incubated with activated ALDEFLUOR™ reagent.To identify the ALDH-positive cell population.
DEAB Control Cells incubated with activated ALDEFLUOR™ reagent and the broad-spectrum ALDH inhibitor, DEAB.To establish the baseline fluorescence of ALDH-negative cells and set the gate for the ALDH-positive population.
This compound Treated Cells incubated with activated ALDEFLUOR™ reagent and this compound.To specifically assess the contribution of ALDH2 (and to some extent ALDH1) to the ALDH-positive population.
Viability Dye Control Cells stained with a viability dye (e.g., Propidium Iodide, DAPI).To exclude non-viable cells from the analysis.

Experimental Protocols

Materials
  • ALDEFLUOR™ Kit (e.g., STEMCELL Technologies, Cat. No. 01700)

    • ALDEFLUOR™ Reagent (BAAA)

    • ALDEFLUOR™ DEAB Reagent

    • ALDEFLUOR™ Assay Buffer

    • DMSO

    • 2N HCl

  • This compound (prepare a stock solution in DMSO, e.g., 10 mM)

  • Single-cell suspension of interest (e.g., cancer cell line, primary tumor cells)

  • Standard cell culture reagents (e.g., PBS, trypsin-EDTA)

  • Flow cytometer

  • Microcentrifuge tubes

  • 37°C water bath or incubator

  • Ice

Protocol for ALDEFLUOR™ Assay with this compound

This protocol is adapted from the standard ALDEFLUOR™ assay protocol with the inclusion of this compound as a specific inhibitor. Optimization of cell concentration and incubation times may be required for different cell types.[12][13][14]

1. Preparation of Activated ALDEFLUOR™ Reagent:

a. Add 25 µL of DMSO to the vial of dry ALDEFLUOR™ Reagent. Mix well and let it stand for 1 minute at room temperature. b. Add 25 µL of 2N HCl and mix. Incubate for 15 minutes at room temperature. c. Add 360 µL of ALDEFLUOR™ Assay Buffer to the vial and mix. The activated reagent is now ready for use.

2. Cell Preparation:

a. Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer. For some cell lines, a lower concentration (e.g., 1-5 x 10^5 cells/mL) may yield better results.[13][14] b. Prepare the following tubes:

  • "Test" tube: 1 mL of the cell suspension.
  • "DEAB Control" tube: This will be prepared in step 3c.
  • "this compound" tube: 1 mL of the cell suspension.
  • "Unstained Control" tube: 0.5 mL of the cell suspension.

3. Staining Procedure:

a. To the "Test" tube, add 5 µL of the activated ALDEFLUOR™ Reagent. Mix well. b. Immediately transfer 0.5 mL of the cell suspension from the "Test" tube to a new tube labeled "DEAB Control" . c. To the "DEAB Control" tube, add 5 µL of DEAB Reagent. Mix immediately. d. To the "this compound" tube, add the desired volume of this compound stock solution to achieve the final working concentration (e.g., 250 nM, 500 nM, 1 µM, or 2 µM). Mix well. Then, add 5 µL of the activated ALDEFLUOR™ Reagent. Mix again. e. Incubate all tubes (except the "Unstained Control") for 30-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type.[12][14]

4. Sample Processing for Flow Cytometry:

a. Following incubation, centrifuge all tubes at 250 x g for 5 minutes. b. Carefully aspirate the supernatant. c. Resuspend the cell pellets in 0.5 mL of ice-cold ALDEFLUOR™ Assay Buffer. d. If desired, add a viability stain according to the manufacturer's protocol. e. Keep the samples on ice and protected from light until analysis.

5. Flow Cytometry Analysis:

a. Use the "Unstained Control" to set the forward and side scatter gates to identify the cell population of interest. b. Use the "DEAB Control" to set the gate for the ALDH-positive population. The ALDH-positive cells in the "Test" sample will have a higher fluorescence intensity than the cells in the "DEAB Control". c. Acquire data for the "Test" and "this compound" samples. d. Analyze the percentage of ALDH-positive cells in each sample and the mean fluorescence intensity.

Visualization of Pathways and Workflows

ALDEFLUOR_Workflow ALDEFLUOR™ Assay Workflow with this compound cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_prep Prepare Single-Cell Suspension test_tube Test Sample: Cells + ALDEFLUOR™ cell_prep->test_tube cvt_tube This compound Sample: Cells + ALDEFLUOR™ + this compound cell_prep->cvt_tube reagent_prep Activate ALDEFLUOR™ Reagent reagent_prep->test_tube reagent_prep->cvt_tube deab_tube DEAB Control: Cells + ALDEFLUOR™ + DEAB test_tube->deab_tube Transfer 0.5 mL incubation Incubate at 37°C test_tube->incubation deab_tube->incubation cvt_tube->incubation wash Wash and Resuspend incubation->wash flow Flow Cytometry Analysis wash->flow

Caption: Workflow for ALDEFLUOR™ assay with this compound.

ALDH_Signaling_Pathway ALDH Signaling in Cancer Stem Cells cluster_upstream Upstream Regulation cluster_aldh ALDH Activity cluster_downstream Downstream Effects cluster_phenotype CSC Phenotype wnt WNT/β-catenin Signaling aldh ALDH Enzymes (ALDH1, ALDH2, etc.) wnt->aldh Upregulates tgf TGF-β Signaling tgf->aldh Downregulates notch NOTCH Signaling notch->aldh Upregulates ra Retinoic Acid (RA) Signaling aldh->ra ros Reduced Reactive Oxygen Species (ROS) aldh->ros drug_metabolism Drug Metabolism & Detoxification aldh->drug_metabolism self_renewal Self-Renewal ra->self_renewal tumorigenesis Tumorigenesis ra->tumorigenesis drug_resistance Drug Resistance ros->drug_resistance drug_metabolism->drug_resistance phenotype phenotype cvt This compound cvt->aldh Inhibits

Caption: ALDH signaling pathways in cancer stem cells.

References

Application Notes and Protocols for Studying Anxiety-Like Behavior in Mice with CVT-10216

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-10216 is a potent and selective, reversible inhibitor of aldehyde dehydrogenase 2 (ALDH-2) with an IC50 of 29 nM.[1] While primarily investigated for its potential in reducing excessive alcohol consumption, preclinical studies have demonstrated its anxiolytic properties.[2][3] These application notes provide detailed protocols for utilizing this compound to study anxiety-like behavior in mouse models. The primary mechanism of its anxiolytic action is thought to involve the modulation of the GABA-benzodiazepine system.[2]

Mechanism of Action

This compound selectively inhibits ALDH-2, an enzyme crucial for the metabolism of various aldehydes. While the precise downstream pathway to anxiolysis is still under investigation, evidence suggests that the effects are not mediated by the 5-HT2C receptor.[2][3] Instead, studies have shown that this compound can counteract anxiety induced by a benzodiazepine receptor inverse agonist, pointing towards an interaction with the GABAergic system.[2] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its enhancement is a key mechanism for many anxiolytic drugs.[4][5][6][7][8]

Data Presentation: Anxiolytic Effects of this compound in Rodents

The following table summarizes the dose-dependent anxiolytic effects of this compound observed in a social interaction test in Fawn-Hooded rats. While this data is from a rat model, it provides a valuable reference for designing dose-response studies in mice. A significant, dose-dependent increase in social interaction time, indicative of reduced anxiety, was observed.[1]

Dosage (mg/kg, i.p.)Change in Social Interaction TimeSpeciesReference
3.75IncreaseRat[1]
7.5Dose-dependent increaseRat[1]
152-fold increaseRat[1]

Mandatory Visualizations

Signaling Pathway of this compound

CVT10216_Pathway CVT10216 This compound ALDH2 ALDH-2 (Aldehyde Dehydrogenase 2) CVT10216->ALDH2 Inhibits GABA_System GABA-Benzodiazepine System ALDH2->GABA_System Modulates (Proposed) Anxiolysis Anxiolytic Effect (Reduced Anxiety-Like Behavior) GABA_System->Anxiolysis Leads to

Caption: Proposed signaling pathway for the anxiolytic effects of this compound.

Experimental Workflow for Assessing this compound in Mice

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1-2 weeks) Drug_Admin This compound Administration (i.p. injection) Animal_Acclimation->Drug_Admin Drug_Prep This compound Formulation Drug_Prep->Drug_Admin Behavioral_Testing Behavioral Testing (e.g., Elevated Plus Maze) Drug_Admin->Behavioral_Testing 30 min post-injection Data_Collection Data Collection (Automated/Manual Scoring) Behavioral_Testing->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Results Results Interpretation Stat_Analysis->Results

Caption: General experimental workflow for studying this compound in mouse models of anxiety.

Experimental Protocols

The following are detailed protocols for three widely used behavioral assays to assess anxiety-like behavior in mice.

Elevated Plus Maze (EPM) Test

The EPM test is based on the natural aversion of mice to open and elevated spaces.[9][10][11][12] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Video camera and tracking software (e.g., ANY-maze)

  • This compound solution

  • Vehicle solution (control)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via i.p. injection 30 minutes prior to testing.

  • Apparatus Setup: Place the EPM in the center of the testing area. Ensure consistent lighting conditions.

  • Testing:

    • Gently place the mouse in the center of the maze, facing one of the closed arms.[10]

    • Allow the mouse to explore the maze for 5 minutes.[9][11]

    • Record the session using the video camera and tracking software.

  • Data Collection:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove olfactory cues.

Marble Burying Test

This test assesses anxiety-like and compulsive-like behaviors.[13][14][15][16] Anxiolytic drugs typically reduce the number of marbles buried.

Materials:

  • Standard mouse cages

  • Clean bedding (approximately 5 cm deep)

  • 20 glass marbles per cage

  • This compound solution

  • Vehicle solution

  • Syringes and needles for i.p. injection

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle via i.p. injection 30 minutes before the test.

  • Apparatus Setup:

    • Fill a clean cage with 5 cm of fresh bedding.

    • Evenly space 20 marbles on the surface of the bedding.[13][14]

  • Testing:

    • Gently place a single mouse in the cage.

    • Leave the mouse undisturbed for 30 minutes.[13][14]

  • Data Collection:

    • After 30 minutes, carefully remove the mouse.

    • Count the number of marbles buried. A marble is considered buried if at least two-thirds of it is covered by bedding.[13][14]

  • Cleaning: Use a fresh cage with new bedding and clean marbles for each mouse.

Light-Dark Box Test

This test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to brightly lit areas.[17][18][19][20][21] Anxiolytic compounds increase the time spent in the light compartment.

Materials:

  • Light-dark box apparatus (a box divided into a large, brightly lit compartment and a smaller, dark compartment with an opening between them)

  • Video camera and tracking software

  • This compound solution

  • Vehicle solution

  • Syringes and needles for i.p. injection

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the test.

  • Drug Administration: Administer this compound or vehicle via i.p. injection 30 minutes before testing.

  • Apparatus Setup: Ensure the light compartment is brightly and evenly illuminated.

  • Testing:

    • Gently place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.

    • Allow the mouse to freely explore the apparatus for 5-10 minutes.[18][20]

    • Record the session with a video camera and tracking software.

  • Data Collection:

    • Time spent in the light and dark compartments.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

  • Cleaning: Clean the apparatus thoroughly with 70% ethanol between each trial.

Conclusion

This compound presents a promising pharmacological tool for investigating anxiety-like behaviors. The protocols outlined above provide a framework for assessing its anxiolytic potential in mice. Researchers should carefully consider appropriate dosages based on pilot studies and ensure consistent experimental conditions to obtain reliable and reproducible data. The provided diagrams and data serve as a guide for experimental design and interpretation of results in the context of ALDH-2 inhibition and its effects on anxiety.

References

Application Notes and Protocols for Intraperitoneal Injection of CVT-10216 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-10216 is a potent, selective, and reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2).[1][2][3][4][] With an IC50 of approximately 29 nM for ALDH2, it demonstrates over 40-fold selectivity compared to the cytosolic isoform, ALDH1 (IC50 of 1.3 µM).[1][2][3] Due to its role in aldehyde metabolism, particularly the breakdown of acetaldehyde derived from ethanol, ALDH2 inhibition by this compound has been a key area of investigation in preclinical models of alcoholism, anxiety, and substance abuse.[2][4][6][7] These notes provide detailed protocols for the intraperitoneal (i.p.) administration of this compound in research settings, along with key quantitative data from relevant studies and diagrams of associated signaling pathways.

Mechanism of Action

This compound exerts its effects primarily by inhibiting ALDH2, a mitochondrial enzyme crucial for the oxidation of aldehydes.[4][8] In the context of alcohol metabolism, inhibition of ALDH2 leads to the accumulation of acetaldehyde, which is believed to contribute to the aversive effects of alcohol consumption and a reduction in drinking behavior.[3][6] Beyond its role in ethanol metabolism, this compound has been shown to modulate neurotransmitter systems. Notably, it can prevent alcohol-induced increases in dopamine release in the nucleus accumbens (NAc), a key brain region involved in reward and addiction.[3][6][8] The anxiolytic effects of this compound may be partially mediated through the GABA-benzodiazepine system.[7]

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC50Reference
ALDH229 nM[1][2][3]
ALDH11.3 µM[1][2]
In Vivo Effects of Intraperitoneal this compound in Rodent Models
Animal ModelDoses (mg/kg, i.p.)Key FindingsReference
Fawn-Hooded Rats3.75, 7.5, 15Dose-dependent increase in social interaction, indicating anxiolytic effects. A 2-fold increase was observed at 15 mg/kg.[2]
Fawn-Hooded, inbred P, and Long Evans Rats15Suppressed deprivation-induced alcohol drinking.[6]
Long Evans Rats7.5, 15Prevented alcohol-activated dopamine release in the nucleus accumbens.[6]
Rats10, 20Significantly decreased methamphetamine-induced hyperlocomotion.[9]
Acute Myeloid Leukemia Xenograft Mice7.5Combined with Ara-C, increased survival time.[10]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol is based on methodologies reported in preclinical studies.[6][9]

Materials:

  • This compound powder

  • 1% Carboxymethylcellulose (CMC) in sterile saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles for injection

Procedure:

  • Vehicle Preparation: Prepare a 1% (w/v) solution of CMC in sterile saline. This will serve as the vehicle for suspending this compound.

  • Calculating the Amount of this compound: Determine the required concentration of the this compound suspension based on the desired dose (e.g., 15 mg/kg) and the injection volume (typically 1 ml/kg for rats). For example, to achieve a 15 mg/kg dose with a 1 ml/kg injection volume, a 15 mg/ml suspension is required.[6]

  • Suspension Preparation:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of 1% CMC vehicle to the tube.

    • Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.

    • For difficult-to-dissolve compounds, brief sonication may be applied.

  • Administration:

    • Before each injection, vortex the suspension to ensure homogeneity.

    • Draw the required volume of the this compound suspension into a sterile syringe.

    • Administer the suspension via intraperitoneal injection to the animal. In many studies, this compound is administered 30 minutes before the behavioral test or alcohol administration.[6]

In Vivo Study of Anxiolytic Effects

Animal Model: Fawn-Hooded rats are often used to study endogenous anxiety-like behavior.[2][7]

Experimental Design:

  • Acclimate the animals to the housing and handling conditions.

  • Randomly assign animals to different treatment groups: Vehicle (1% CMC) and this compound (e.g., 3.75, 7.5, and 15 mg/kg).

  • Prepare the this compound suspension as described above.

  • Administer the vehicle or this compound via intraperitoneal injection.

  • 30 minutes post-injection, conduct a social interaction test to assess anxiety-like behavior.

  • Record and analyze the time spent in social interaction for each group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep_vehicle Prepare 1% CMC Vehicle mix_suspension Create Homogenous Suspension prep_vehicle->mix_suspension weigh_cvt Weigh this compound weigh_cvt->mix_suspension injection Intraperitoneal Injection mix_suspension->injection animal_groups Randomize Animal Groups (Vehicle, this compound Doses) animal_groups->injection wait Wait 30 minutes injection->wait behavioral_test Conduct Behavioral Assay (e.g., Social Interaction) wait->behavioral_test data_analysis Data Collection & Analysis behavioral_test->data_analysis signaling_pathway cluster_alcohol Alcohol Metabolism & Reward Pathway cluster_inhibitor This compound Action cluster_enzyme Enzyme ethanol Ethanol acetaldehyde Acetaldehyde ethanol->acetaldehyde nac_da Nucleus Accumbens Dopamine Release ethanol->nac_da Stimulates aldh2 ALDH2 acetaldehyde->aldh2 acetate Acetate reward Reward & Reinforcement nac_da->reward cvt10216 This compound cvt10216->nac_da Prevents Increase cvt10216->aldh2 Inhibits aldh2->acetate nrf2_pathway cluster_path Nrf2-ALDH2 Pathway in AML cluster_inhibitor This compound Action nrf2 Nrf2 aldh2_exp ALDH2 Expression nrf2->aldh2_exp Promotes mito_biogen Mitochondrial Biogenesis aldh2_exp->mito_biogen chemo_resist Chemotherapy Resistance mito_biogen->chemo_resist cvt10216 This compound cvt10216->aldh2_exp Inhibits

References

Application Notes and Protocols for CVT-10216 in Cocaine Self-Administration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVT-10216 is a potent and selective inhibitor of aldehyde dehydrogenase-2 (ALDH-2).[1] In the context of cocaine addiction, the mechanism of action for this compound involves the modulation of dopamine metabolism within the brain's reward circuitry.[2][3] Cocaine increases extracellular dopamine, which is then converted by monoamine oxidase (MAO) to 3,4-dihydroxyphenylacetaldehyde (DOPAL).[2][3] ALDH-2 is the primary enzyme responsible for metabolizing DOPAL. By inhibiting ALDH-2, this compound leads to an accumulation of DOPAL, which then condenses with dopamine to form tetrahydropapaveroline (THP).[2][3] THP, in turn, acts as a negative feedback inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, thereby reducing cocaine-induced dopamine production and release.[2][3][4] This novel mechanism suggests that this compound could be a promising therapeutic agent for treating cocaine addiction by attenuating the reinforcing effects of the drug.[2]

Data Presentation

The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound on cocaine self-administration and reinstatement behaviors in rats.

Table 1: Effect of this compound on Cocaine Self-Administration

Treatment GroupDose (mg/kg, i.p.)Number of Cocaine Infusions (Mean ± SEM)% Change from Vehicle
Vehicle-15.2 ± 1.8-
This compound3.7511.5 ± 2.1-24.3%
This compound7.58.1 ± 1.5*-46.7%
This compound155.6 ± 1.1**-63.2%

*p < 0.05, **p < 0.01 compared with vehicle. Data extracted from Figure 1a of Yao et al., 2010.[2]

Table 2: Effect of this compound on Cocaine-Primed Reinstatement of Cocaine-Seeking Behavior

Treatment GroupDose (mg/kg, i.p.)Active Lever Presses (Mean ± SEM)% Change from Vehicle
Extinction-5.1 ± 1.2-
Vehicle + Cocaine-25.3 ± 3.1#-
This compound + Cocaine3.7518.2 ± 2.5-28.1%
This compound + Cocaine7.511.5 ± 1.9 -54.5%
This compound + Cocaine157.2 ± 1.4-71.5%

#p < 0.01 compared with extinction; **p < 0.01 compared with vehicle. Data extracted from Figure 1b of Yao et al., 2010.[2]

Table 3: Effect of this compound on Cue-Induced Reinstatement of Cocaine-Seeking Behavior

Treatment GroupDose (mg/kg, i.p.)Active Lever Presses (Mean ± SEM)% Change from Vehicle
Extinction-4.8 ± 1.1-
Vehicle + Cues-22.1 ± 2.8#-
This compound + Cues3.7515.3 ± 2.2-30.8%
This compound + Cues7.59.8 ± 1.7 -55.7%
This compound + Cues156.1 ± 1.3-72.4%

#p < 0.01 compared with extinction; **p < 0.01 compared with vehicle. Data extracted from Figure 1c of Yao et al., 2010.[2]

Experimental Protocols

This section provides a detailed methodology for a typical cocaine self-administration study to evaluate the efficacy of this compound. This protocol is a synthesis of established methods.[5][6][7]

1. Animals and Housing

  • Species: Male Sprague-Dawley rats (250-300 g at the start of the experiment).

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for the experimental paradigm.

2. Surgical Procedure: Intravenous Catheterization

  • Anesthetize rats with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

  • Implant a chronic indwelling silastic catheter into the right jugular vein.

  • The catheter should be passed subcutaneously to the mid-scapular region and externalized through a small incision.

  • The external portion of the catheter is attached to a connector pedestal that is secured to the back of the rat.

  • Allow a recovery period of 5-7 days post-surgery. During this time, flush catheters daily with heparinized saline to maintain patency.

3. Apparatus

  • Standard operant conditioning chambers equipped with two retractable levers (active and inactive), a stimulus light above the active lever, a tone generator, and a house light.

  • The chamber is connected to a syringe pump for intravenous drug delivery.

  • The rat's catheter is connected to the infusion line via a swivel to allow for free movement.

4. Cocaine Self-Administration Training

  • Drug Preparation: Prepare cocaine hydrochloride in sterile 0.9% saline to a concentration that delivers a dose of 0.5 mg/kg per infusion.

  • Acquisition Phase (Fixed-Ratio 1; FR1):

    • Place rats in the operant chambers for daily 2-hour sessions.

    • A press on the active lever results in a single intravenous infusion of cocaine (0.5 mg/kg) delivered over a few seconds.

    • Each infusion is paired with the presentation of a compound stimulus (e.g., illumination of the stimulus light and a simultaneous auditory tone) for the duration of the infusion.

    • A 20-second timeout period follows each infusion, during which the house light is turned on, and active lever presses do not result in cocaine delivery.

    • Presses on the inactive lever are recorded but have no programmed consequences.

    • Continue training for approximately 10-14 days, or until a stable baseline of responding is achieved (e.g., <15% variation in the number of infusions over three consecutive days).

5. This compound Treatment and Testing

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., a small amount of DMSO followed by dilution in saline).

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the start of the self-administration session.

  • Dose-Response Testing: Test a range of this compound doses (e.g., 3.75, 7.5, and 15 mg/kg) in a counterbalanced order.

  • Data Collection: Record the number of active and inactive lever presses, and the total number of cocaine infusions.

6. Extinction and Reinstatement Testing

  • Extinction Phase:

    • Following stable self-administration, replace the cocaine solution with saline.

    • Active lever presses now result in a saline infusion and the presentation of the conditioned cues, but no cocaine.

    • Continue extinction sessions daily until responding on the active lever decreases to a predetermined criterion (e.g., <10% of the average of the last three days of self-administration).

  • Reinstatement Phase:

    • Cocaine-Primed Reinstatement: 30 minutes after i.p. administration of this compound or vehicle, administer a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.). Place the rat in the chamber for a 2-hour session where lever presses do not result in infusions but are recorded.

    • Cue-Induced Reinstatement: 30 minutes after i.p. administration of this compound or vehicle, place the rat in the chamber. Active lever presses result in the presentation of the cocaine-associated cues (light and tone) but no cocaine infusion.

Mandatory Visualizations

CVT10216_Signaling_Pathway cluster_neuron Dopaminergic Neuron cluster_metabolism Dopamine Metabolism cluster_synthesis Dopamine Synthesis Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Reuptake of Dopamine_cyto Cytoplasmic Dopamine MAO Monoamine Oxidase (MAO) Dopamine_cyto->MAO Metabolized by THP THP DOPAL DOPAL MAO->DOPAL Produces ALDH2 ALDH-2 DOPAL->ALDH2 Metabolized by DOPAL->THP Condenses with Dopamine to form DOPAC DOPAC ALDH2->DOPAC Produces TH Tyrosine Hydroxylase (TH) THP->TH Inhibits Tyrosine Tyrosine Tyrosine->TH Converted by TH->Dopamine_cyto Produces CVT10216 This compound CVT10216->ALDH2 Inhibits

Caption: Signaling pathway of this compound in modulating cocaine-induced dopamine metabolism.

Experimental_Workflow cluster_prep Preparation Phase cluster_training Training Phase cluster_testing Testing Phase cluster_reinstatement Reinstatement Phase Surgery Intravenous Catheterization Surgery Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Acquisition Cocaine Self-Administration Acquisition (FR1 Schedule) ~10-14 days Recovery->Acquisition Stabilization Stable Responding Baseline Acquisition->Stabilization Treatment This compound or Vehicle Administration (i.p.) Stabilization->Treatment Extinction Extinction Training (Saline Substitution) Stabilization->Extinction Test_SA Cocaine Self-Administration Test Session (2 hours) Treatment->Test_SA Reinstatement_Test Reinstatement Test (Cocaine- or Cue-Primed) Extinction->Reinstatement_Test Treatment_Reinstatement This compound or Vehicle Administration (i.p.) Treatment_Reinstatement->Reinstatement_Test Logical_Relationship CVT10216 This compound Administration ALDH2_Inhibition ALDH-2 Inhibition CVT10216->ALDH2_Inhibition DOPAL_Increase Increased DOPAL Levels ALDH2_Inhibition->DOPAL_Increase THP_Formation Increased THP Formation DOPAL_Increase->THP_Formation TH_Inhibition Tyrosine Hydroxylase Inhibition THP_Formation->TH_Inhibition Dopamine_Decrease Decreased Cocaine-Induced Dopamine Synthesis TH_Inhibition->Dopamine_Decrease Cocaine_Seeking_Decrease Decreased Cocaine Self-Administration & Reinstatement Dopamine_Decrease->Cocaine_Seeking_Decrease

References

Troubleshooting & Optimization

CVT-10216 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for the experimental use of CVT-10216, a selective inhibitor of aldehyde dehydrogenase 2 (ALDH2).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at various concentrations, though it is important to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture. For aqueous solutions, it is common to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound varies across different solvents. It is highly soluble in DMSO and DMF, but practically insoluble in water and ethanol. For detailed quantitative data, please refer to the solubility table below.

Q3: I am having trouble dissolving this compound in DMSO. What can I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, please refer to our troubleshooting guide below. Common solutions include ensuring your DMSO is fresh and anhydrous, and gently warming or sonicating the solution.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2). ALDH2 is a key mitochondrial enzyme responsible for the detoxification of various aldehydes, including acetaldehyde, a toxic byproduct of alcohol metabolism. By inhibiting ALDH2, this compound leads to an accumulation of these aldehydes.

Q5: How should I store this compound solutions?

A5: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Solubility Data

The following table summarizes the solubility of this compound in various solvents based on available data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 93[2]199.79[2]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]
46.55[3]100[3]
20[1][4]42.97[1]Warming and sonication may be required to achieve dissolution.[1]
10[5]-Clear solution.[5]
DMF 25[1][4]53.71[1]Warming and sonication may be needed.[1]
Water Insoluble[2]-
Ethanol Insoluble[2]-
DMF:PBS (pH 7.2) (1:1) 0.5[4]-
1eq. NaOH 23.27[3]50[3]

Experimental Protocols

Protocol for Determining the Solubility of this compound (Shake-Flask Method)

This protocol describes a general procedure for determining the equilibrium solubility of this compound in a solvent of interest.

Materials:

  • This compound (solid powder)

  • Solvent of choice (e.g., DMSO, water, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution:

    • Weigh out an excess amount of this compound and add it to a glass vial. The amount should be more than what is expected to dissolve.

    • Add a known volume of the solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vial at a high speed to pellet any remaining undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any fine particles.

    • Dilute the filtered solution with an appropriate solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent under the specified conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound does not fully dissolve in DMSO. 1. Hygroscopic DMSO: DMSO has absorbed moisture from the air, reducing its solvating power. 2. Insufficient mixing/agitation. 3. Low temperature. 1. Use fresh, anhydrous DMSO from a newly opened bottle.[2] 2. Vortex or sonicate the solution for a few minutes. Gentle warming (to 37°C) can also aid dissolution.[6] 3. Gently warm the solution as described above.
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. Low aqueous solubility: this compound is poorly soluble in water. The final concentration in the aqueous buffer may be above its solubility limit.1. Decrease the final concentration of this compound in the aqueous solution. 2. Increase the percentage of DMSO in the final solution (be mindful of the tolerance of your experimental system to DMSO). 3. Consider using a surfactant or co-solvent in your aqueous buffer, if compatible with your experiment.
Inconsistent experimental results. 1. Inaccurate stock solution concentration: The compound may not have been fully dissolved initially. 2. Degradation of the compound: Improper storage of the stock solution.1. Visually inspect your stock solution to ensure it is a clear solution with no visible particulates. If necessary, re-prepare the stock solution following the recommendations above. 2. Aliquot stock solutions and store them properly at -20°C or -80°C to avoid freeze-thaw cycles.[1]

Visualizations

ALDH2_Pathway ALDH2 Signaling Pathway and Inhibition by this compound cluster_0 Mitochondrion cluster_1 Cellular Effects Ethanol Ethanol Acetaldehyde Acetaldehyde (toxic) Ethanol->Acetaldehyde ADH ALDH2 ALDH2 Acetaldehyde->ALDH2 ROS Reactive Oxygen Species (ROS) Acetaldehyde->ROS Acetate Acetate (non-toxic) ALDH2->Acetate AMPK AMPK Signaling ALDH2->AMPK Activates CVT10216 This compound CVT10216->ALDH2 Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Downstream Downstream Pathways AMPK->Downstream

Caption: ALDH2 pathway and this compound inhibition.

experimental_workflow Experimental Workflow for Solubility Determination A 1. Prepare Supersaturated Solution (this compound + Solvent) B 2. Equilibrate (24-48h shaking) A->B C 3. Separate Phases (Centrifugation) B->C D 4. Collect & Filter Supernatant (0.22 µm filter) C->D E 5. Dilute Sample D->E F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Calculate Solubility F->G

Caption: Solubility determination workflow.

References

Technical Support Center: CVT-10216 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of CVT-10216. Adherence to these guidelines is critical for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term use?

For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C.[1] Under these conditions, the compound is stable for at least two to four years.[1][2][3] For short-term storage, such as a few days to weeks, it can be stored at 0-4°C.[1]

Q2: What is the recommended procedure for preparing a stock solution of this compound?

It is recommended to prepare a stock solution in a suitable solvent such as DMSO.[1][2][3] Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use fresh, anhydrous DMSO.[2] To aid dissolution, techniques such as warming the solution to 37°C and using an ultrasonic bath can be employed.[4]

Q3: How should I store stock solutions of this compound?

Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][4] For optimal stability, these aliquots should be stored at -80°C and are typically stable for up to 6 months.[4][5] If stored at -20°C, the stock solution should be used within one month.[4][5]

Q4: Is this compound soluble in aqueous solutions?

This compound is insoluble in water.[2] However, it is soluble in organic solvents such as DMSO, DMF, and a 1:1 solution of DMF:PBS (pH 7.2).[3]

Q5: How should I handle the shipment of this compound?

This compound is typically shipped at ambient temperature as a non-hazardous chemical.[1] The compound is stable for a few weeks under these conditions, which is sufficient for shipping and customs processing.[1] Some suppliers may ship evaluation sample solutions on blue ice.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving solid this compound Incomplete dissolution due to solvent quality or technique.Use fresh, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[2] Warm the solution to 37°C and use sonication to aid dissolution.[4]
Precipitate observed in stock solution after thawing The compound may have come out of solution during freezing or storage.Before use, warm the thawed aliquot to 37°C and vortex to ensure the compound is fully redissolved.
Inconsistent experimental results Potential degradation of this compound due to improper storage or handling.Ensure that stock solutions are properly aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[2][4] Use a fresh aliquot for each experiment. Verify the age of the stock solution and prepare a fresh one if it has been stored beyond the recommended period.
Working solution appears cloudy Poor solubility in the final aqueous buffer.This compound has limited aqueous solubility. When preparing working solutions for in vivo or in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. It may be necessary to use a co-solvent system as recommended by some suppliers for in vivo studies.[2]

Data Summary

Storage Conditions
Form Temperature Duration Notes
Solid Powder -20°C≥ 4 years[3]Store in a dry, dark place.[1]
0 - 4°CDays to weeks[1]For short-term storage.
Stock Solution in Solvent -80°C6 months[4][5]Recommended for long-term storage of solutions.
-20°C1 month[2][4][5]Suitable for shorter-term storage.
Solubility
Solvent Concentration
DMSO20 mg/mL[3][5] to 93 mg/mL[2]
DMF25 mg/mL[3][5]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL[3]
EthanolInsoluble[2]
WaterInsoluble[2]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound solid powder (Molecular Weight: 465.48 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.65 mg of this compound.

  • Add the appropriate volume of fresh, anhydrous DMSO to the solid this compound.

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • If dissolution is slow, warm the tube in a 37°C water bath for a few minutes and/or place it in an ultrasonic bath.[4]

  • Once the solid is fully dissolved, aliquot the stock solution into single-use volumes in sterile cryovials.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[4][5]

Visualizations

CVT10216_Handling_Workflow This compound Handling and Storage Workflow cluster_solid Solid Compound cluster_solution Stock Solution cluster_experiment Experimental Use Solid Receive Solid this compound StoreSolid Store at -20°C (long-term) or 0-4°C (short-term) Solid->StoreSolid PrepareStock Prepare Stock Solution (e.g., 10 mM in DMSO) StoreSolid->PrepareStock Weigh out for use Aliquot Aliquot into single-use volumes PrepareStock->Aliquot StoreStock Store at -80°C (up to 6 months) or -20°C (up to 1 month) Aliquot->StoreStock Thaw Thaw one aliquot StoreStock->Thaw PrepareWorking Prepare Working Solution Thaw->PrepareWorking Experiment Perform Experiment PrepareWorking->Experiment

Caption: Workflow for handling and storing this compound.

ALDH2_Inhibition_Pathway Simplified Signaling Pathway of this compound Action Ethanol Ethanol Acetaldehyde Acetaldehyde (Toxic) Ethanol->Acetaldehyde Alcohol Dehydrogenase Acetate Acetate Acetaldehyde->Acetate ALDH2 CellularEffects Downstream Cellular Effects Acetaldehyde->CellularEffects Toxicity Acetate->CellularEffects Metabolism ALDH2 ALDH2 Enzyme CVT10216 This compound CVT10216->ALDH2 Inhibits

Caption: Inhibition of ALDH2 by this compound.

References

Potential off-target effects of CVT-10216 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of CVT-10216. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective, reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2).[1] It is a mitochondrial enzyme that plays a crucial role in the oxidative metabolism of aldehydes, including acetaldehyde derived from alcohol metabolism.[2]

Q2: Are there any known off-target effects of this compound?

The primary documented off-target effect of this compound is the inhibition of aldehyde dehydrogenase 1 (ALDH1), a cytosolic isoform. However, this compound is significantly more selective for ALDH2.[1][2][3]

Q3: How significant is the inhibition of ALDH1 by this compound?

This compound is over 40-fold more selective for ALDH2 than for ALDH1.[2] The inhibitory concentration (IC50) for ALDH1 is substantially higher than for ALDH2, indicating a much lower potency against ALDH1.[1][3]

Q4: Have any other off-target effects been investigated?

Studies have shown that this compound does not inhibit tyrosine hydroxylase, monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), or dopamine β-hydroxylase (DBH) at concentrations up to 10 μM.[3]

Troubleshooting Guide

Issue: Unexpected results in experiments that may be attributable to off-target effects.

Possible Cause 1: Inhibition of ALDH1.

  • Troubleshooting Step: Review the concentration of this compound used in your experiment. If the concentration is in the micromolar range, inhibition of ALDH1 could be a contributing factor.

  • Recommendation: If possible, perform control experiments using a selective ALDH1 inhibitor or ALDH1 knockout/knockdown models to differentiate the effects from ALDH2 inhibition.

Possible Cause 2: Altered Dopamine Metabolism.

  • Troubleshooting Step: Inhibition of ALDH2 can lead to an accumulation of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive metabolite of dopamine.[4] This can subsequently affect dopamine synthesis and signaling.[]

  • Recommendation: Measure dopamine levels and its metabolites in your experimental system to assess if the observed effects are related to perturbations in dopamine homeostasis.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against its primary target and key off-target enzyme.

TargetIC50Fold Selectivity (ALDH1/ALDH2)
ALDH2 29 nM>40-fold
ALDH1 1.3 µM (1300 nM)

Data compiled from multiple sources.[1][3]

Experimental Protocols

Determination of ALDH1 and ALDH2 Inhibition (In Vitro Enzyme Assay)

This protocol outlines a general method for assessing the inhibitory activity of this compound against ALDH1 and ALDH2.

Materials:

  • Recombinant human ALDH1 and ALDH2 enzymes

  • This compound

  • NAD+

  • Substrate (e.g., acetaldehyde for ALDH1, formaldehyde for ALDH2)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, NAD+, and the respective ALDH enzyme (ALDH1 or ALDH2).

  • Add the diluted this compound or vehicle control to the appropriate wells.

  • Pre-incubate the mixture for a specified time at a controlled temperature.

  • Initiate the reaction by adding the substrate (acetaldehyde for ALDH1 or formaldehyde for ALDH2).

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curve.

  • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

cluster_0 This compound Mechanism This compound This compound ALDH2 ALDH2 This compound->ALDH2 Potent Inhibition (IC50 = 29 nM) ALDH1 ALDH1 This compound->ALDH1 Weak Inhibition (IC50 = 1.3 µM) Aldehyde Metabolism Aldehyde Metabolism ALDH2->Aldehyde Metabolism Primary Target ALDH1->Aldehyde Metabolism Off-Target

Caption: Intended and off-target inhibition by this compound.

cluster_1 Experimental Workflow: Off-Target Assessment A Prepare Serial Dilutions of this compound B In Vitro Enzyme Assays (ALDH1, Other Enzymes) A->B D Cell-Based Assays (Relevant Cell Lines) A->D F In Vivo Studies (Animal Models) A->F C Determine IC50 Values B->C H Data Analysis and Interpretation C->H E Assess Cellular Phenotypes D->E E->H G Evaluate Physiological Endpoints F->G G->H

Caption: Workflow for assessing this compound off-target effects.

cluster_2 Troubleshooting Logic start Unexpected Experimental Result q1 Is this compound concentration > 1 µM? start->q1 ans1_yes Potential ALDH1 Inhibition q1->ans1_yes Yes ans1_no Is the experimental system sensitive to dopamine levels? q1->ans1_no No ans2_yes Potential Alteration of Dopamine Metabolism ans1_no->ans2_yes Yes ans2_no Consider other experimental variables ans1_no->ans2_no No

Caption: Troubleshooting potential off-target effects.

References

How to overcome poor solubility of CVT-10216 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CVT-10216. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals overcome challenges associated with the poor aqueous solubility of this compound, a potent and selective reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2).[1][2][3][4]

Troubleshooting Guide: Overcoming Poor Aqueous Solubility

This troubleshooting guide provides a step-by-step approach to dissolving this compound for your experiments. Start with the simplest method and proceed to more complex formulations as needed.

Problem: this compound Does Not Dissolve in Aqueous Buffers

Cause: this compound is a hydrophobic molecule with limited solubility in water and ethanol.[1] This is a common challenge for many new chemical entities.[5]

Solution Workflow:

G cluster_0 Initial Dissolution Attempts cluster_1 Troubleshooting Precipitation start Start with Dry this compound Powder organic_solvent Prepare a Concentrated Stock in an Organic Solvent (e.g., DMSO) start->organic_solvent aqueous_dilution Dilute Stock Solution into Aqueous Buffer organic_solvent->aqueous_dilution precipitation_check Check for Precipitation aqueous_dilution->precipitation_check success Solution is Clear: Proceed with Experiment precipitation_check->success No cosolvent_system Use a Co-solvent System precipitation_check->cosolvent_system Yes surfactant Add a Surfactant cosolvent_system->surfactant ph_adjustment Adjust pH surfactant->ph_adjustment complexation Use Complexation Agents ph_adjustment->complexation end Contact Technical Support complexation->end If issues persist

Caption: Troubleshooting workflow for dissolving this compound.

Step 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

The most common starting point for poorly soluble compounds is to create a concentrated stock solution in a water-miscible organic solvent.

Recommended Solvents:

SolventMaximum ConcentrationNotes
DMSO≥ 93 mg/mL (199.79 mM)Use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility.[1]
DMF25 mg/mL-
DMF:PBS (pH 7.2) (1:1)0.5 mg/mLLimited solubility in a mixed system.[3][6]
1 eq. NaOH23.27 mg/mL (50 mM)The acidic nature of this compound allows for salt formation and increased solubility in a basic solution.[4]

Protocol: Preparing a DMSO Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution.[6]

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to one year), -80°C is recommended.[1]

Step 2: Dilution into Aqueous Solutions and Troubleshooting Precipitation

When diluting the organic stock solution into your aqueous experimental buffer, precipitation may occur. Here are strategies to mitigate this issue.

A. Using Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions by reducing the polarity of the solvent.[7][8]

Recommended Co-solvents: PEG300, PEG400

Protocol: Co-solvent System for In Vitro Dilution

This protocol is adapted from an in vivo formulation.[1]

  • Start with your concentrated this compound stock in DMSO.

  • In a separate tube, prepare the co-solvent vehicle. For a final solution with 10% co-solvent, you can mix PEG300 with your aqueous buffer.

  • Add the DMSO stock solution dropwise to the co-solvent/buffer mixture while vortexing to ensure rapid mixing.

  • Observe for any signs of precipitation.

B. Incorporating Surfactants

Surfactants can help to keep hydrophobic compounds in solution by forming micelles.[9]

Recommended Surfactants: Tween-80, Polysorbate 80

Protocol: Using a Surfactant for Improved Solubility

  • Prepare a stock solution of your chosen surfactant (e.g., 10% Tween-80 in water).

  • Add a small amount of the surfactant stock to your final aqueous buffer to achieve a low final concentration (e.g., 0.1-0.5%).

  • Slowly add the this compound DMSO stock to the surfactant-containing buffer while vortexing.

G cluster_0 Co-solvency Mechanism water Water (High Polarity) mixed_solvent Water + Co-solvent (Reduced Polarity) water->mixed_solvent cosolvent Co-solvent (e.g., PEG300) cosolvent->mixed_solvent dissolved_cvt10216 Dissolved this compound mixed_solvent->dissolved_cvt10216 cvt10216 This compound (Hydrophobic) cvt10216->mixed_solvent Increased Solubility G Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase ALDH2 ALDH2 Acetaldehyde->ALDH2 Acetate Acetate ALDH2->Acetate CVT10216 CVT10216 CVT10216->ALDH2 Inhibition

References

Technical Support Center: Optimizing CVT-10216 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CVT-10216 in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective and reversible inhibitor of Aldehyde Dehydrogenase 2 (ALDH2).[1][2] It has a potent inhibitory effect on ALDH2 with an IC50 of approximately 29 nM.[1][2] It also shows some inhibitory activity against ALDH1, but at a much higher concentration (IC50 of 1.3 µM).[1] By inhibiting ALDH2, this compound can modulate various cellular processes, including alcohol metabolism, detoxification of aldehydes, and cellular responses to oxidative stress.[3][4][5]

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

The optimal concentration of this compound is cell-type and assay-dependent. Based on available data, a good starting point for most cell-based assays is between 100 nM and 2 µM . For specific applications, refer to the table below.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] The powdered form of this compound is stable for at least 4 years when stored at -20°C. Stock solutions in DMSO are stable for at least 6 months at -80°C and 1 month at -20°C.[1] For experiments, dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known signaling pathways affected by this compound?

The primary signaling pathway affected by this compound is the direct inhibition of ALDH2 enzymatic activity. This can have several downstream consequences, including:

  • Increased Aldehyde Accumulation: Inhibition of ALDH2 leads to the accumulation of aldehydes, which can induce cellular stress and damage.[3]

  • Modulation of Oxidative Stress: ALDH2 plays a role in detoxifying reactive aldehydes generated during oxidative stress.[5] Inhibition of ALDH2 can therefore sensitize cells to oxidative damage.[6]

  • Impact on Mitochondrial Function: ALDH2 is a mitochondrial enzyme, and its inhibition can affect mitochondrial membrane potential and ATP production.[7]

  • TGF-β-p38-ALDH2 Pathway: In acute myeloid leukemia (AML), the TGF-β signaling pathway has been shown to regulate ALDH2 expression via p38 MAPK. This compound can be used to inhibit ALDH activity in this context.

Data Presentation

Table 1: In Vitro Concentrations of this compound in Different Cell Lines and Assays

Cell LineAssay TypeConcentration RangeIncubation TimeOutcome
OCI-AML3 (AML)ALDH Activity (ALDEFLUOR)250 nM - 2 µM3 daysSignificant reduction in ALDH activity.[2]
NIH3T3 (Fibroblasts)ALDH2 Expression and Activity10 µMNot SpecifiedSignificant inhibition of ALDH2 protein expression and enzyme activity.[7]
NIH3T3 (Fibroblasts)Mitochondrial Function10 µMNot SpecifiedDecreased mitochondrial membrane potential, increased mitochondrial ROS, and reduced ATP content.[7]

Experimental Protocols

Protocol 1: Measuring ALDH Activity using the ALDEFLUOR™ Assay with this compound Inhibition

This protocol describes how to measure aldehyde dehydrogenase (ALDH) activity in a cell suspension using the ALDEFLUOR™ assay kit, incorporating this compound as an inhibitor.

Materials:

  • Cells of interest

  • This compound

  • ALDEFLUOR™ Assay Kit (containing ALDEFLUOR™ Reagent, DEAB Reagent, and Assay Buffer)

  • DMSO (for this compound stock solution)

  • Standard cell culture medium

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash cells with ALDEFLUOR™ Assay Buffer.

    • Resuspend cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Activate the ALDEFLUOR™ Reagent according to the manufacturer's instructions.

  • Experimental Setup:

    • Label three sets of tubes:

      • "Test" (ALDEFLUOR™ only)

      • "Control" (ALDEFLUOR™ + DEAB, a general ALDH inhibitor provided in the kit)

      • "this compound" (ALDEFLUOR™ + this compound)

    • Aliquot 1 mL of the cell suspension into each tube.

  • Inhibitor and Reagent Addition:

    • To the "Control" tube, add the DEAB reagent as per the kit protocol.

    • To the "this compound" tube, add the desired final concentration of this compound from your stock solution. Add an equivalent volume of DMSO to the "Test" and "Control" tubes to serve as a vehicle control. Pre-incubate for a short period if desired (e.g., 15-30 minutes at 37°C).

    • Add the activated ALDEFLUOR™ Reagent to all tubes.

  • Incubation:

    • Incubate all tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.[8]

  • Flow Cytometry Analysis:

    • After incubation, centrifuge the cells and resuspend them in fresh, cold ALDEFLUOR™ Assay Buffer.

    • Analyze the cells on a flow cytometer. The "Control" (DEAB) sample is used to set the gate for the ALDH-positive population.

    • Compare the fluorescence intensity of the "Test" and "this compound" samples to determine the inhibitory effect of this compound on ALDH activity.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no inhibition of ALDH activity This compound concentration is too low. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
Incorrect preparation or degradation of this compound. Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
High ALDH expression in the cell line. Some cell lines have very high endogenous ALDH activity. You may need to increase the concentration of this compound or the incubation time.
High background fluorescence in the ALDEFLUOR™ assay Suboptimal DEAB concentration. The effectiveness of DEAB can vary between cell types. You may need to increase the concentration of DEAB in your control samples.[8][9]
Cell concentration is too high or too low. Optimize the cell concentration for the ALDEFLUOR™ assay as recommended by the manufacturer.[8]
Inconsistent results between experiments Variability in cell health and passage number. Use cells that are in a consistent growth phase and within a similar passage number range for all experiments.
Inconsistent incubation times or temperatures. Ensure that all incubation steps are performed consistently across all samples and experiments.
Unexpected cytotoxicity High concentration of this compound or DMSO. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of this compound and DMSO for your cells.
Off-target effects. While this compound is highly selective for ALDH2, off-target effects at high concentrations cannot be entirely ruled out. Consider including appropriate controls to assess for non-specific effects.
Precipitation of this compound in culture medium Poor solubility in aqueous solutions. Ensure the final DMSO concentration is sufficient to keep this compound in solution. If precipitation occurs, try preparing a more dilute stock solution or using a different solvent system if compatible with your cells.

Mandatory Visualizations

CVT-10216_Experimental_Workflow Experimental Workflow for Assessing this compound Activity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Cells Prepare Cell Suspension (1x10^6 cells/mL) Setup_Tubes Set up Test, Control (DEAB), and this compound Tubes Prepare_Cells->Setup_Tubes Prepare_Reagents Prepare this compound Stock Activate ALDEFLUOR™ Reagent Add_Inhibitor Add DEAB and this compound Prepare_Reagents->Add_Inhibitor Setup_Tubes->Add_Inhibitor Add_Substrate Add Activated ALDEFLUOR™ Add_Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate FACS_Analysis Analyze by Flow Cytometry Incubate->FACS_Analysis Data_Interpretation Compare Fluorescence to Determine Inhibition FACS_Analysis->Data_Interpretation

Caption: Workflow for ALDH activity assay using this compound.

ALDH2_Signaling_Pathway Simplified Signaling Pathway of ALDH2 Inhibition by this compound CVT10216 This compound ALDH2 ALDH2 (Mitochondrial Enzyme) CVT10216->ALDH2 Inhibits Carboxylic_Acids Non-toxic Carboxylic Acids ALDH2->Carboxylic_Acids Converts Aldehydes Toxic Aldehydes (e.g., Acetaldehyde, 4-HNE) Aldehydes->ALDH2 Cellular_Stress Increased Cellular Stress & Oxidative Damage Aldehydes->Cellular_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction (Reduced ATP, Increased ROS) Cellular_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

References

Technical Support Center: CVT-10216 Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CVT-10216 in rodent behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective, reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2).[1][2] Its IC50 value for ALDH2 is approximately 29 nM, while for ALDH1 it is 1300 nM, demonstrating significant selectivity.[2][3][4] The primary intended effect of inhibiting ALDH2 is to increase blood acetaldehyde levels following alcohol consumption, which is expected to create an aversive response and reduce alcohol intake.[3]

Q2: We are observing anxiolytic effects with this compound in our rodent models, even in the absence of alcohol. Is this an expected outcome?

A2: Yes, this is a documented "unexpected" or non-canonical effect of this compound. Studies have shown that this compound exhibits anxiolytic (anti-anxiety) properties in various rodent models of anxiety, independent of alcohol administration.[5][6][7] This effect is observed in models of endogenous anxiety, stress-induced anxiety, and alcohol withdrawal-induced anxiety.[5][6]

Q3: Does this compound affect general locomotor activity, potentially confounding behavioral test results?

A3: At doses that produce anxiolytic effects, this compound has been shown to have no significant impact on locomotor activity.[2][6] However, it has been observed to decrease hyperlocomotion induced by methamphetamine.[8] It is always recommended to include a locomotor activity assessment in your experimental design to confirm this in your specific model and conditions.

Q4: What is the proposed mechanism for the anxiolytic effects of this compound?

A4: The precise mechanism is still under investigation, but evidence suggests the involvement of the GABA-benzodiazepine system.[5] this compound was found to counteract anxiety induced by a benzodiazepine receptor inverse agonist, DMCM, in a dose-dependent manner.[5]

Q5: How does this compound affect dopamine levels?

A5: In the context of alcohol consumption, this compound prevents the typical alcohol-induced increase in dopamine (DA) release in the nucleus accumbens (NAc) without altering basal DA levels.[3] In studies involving methamphetamine, this compound was found to downregulate the increased DA levels caused by the stimulant.[8][]

Troubleshooting Guides

Issue 1: No significant reduction in alcohol consumption is observed after this compound administration.

Possible Cause Troubleshooting Step
Incorrect Dosage Ensure the dosage is within the effective range reported in the literature (e.g., 3-30 mg/kg for reducing alcohol intake).[3] Perform a dose-response study to determine the optimal dose for your specific rodent strain and experimental paradigm.
Route of Administration Intraperitoneal (i.p.) injection is a commonly used and effective route.[2][3] If using a different route, pharmacokinetics may be altered, requiring dose adjustment.
Timing of Administration Administer this compound prior to the alcohol access period. A 30-minute pre-treatment time has been used effectively.[6]
Rodent Strain Differences The response to ALDH2 inhibition can vary between different rat and mouse strains. The effects have been documented in Fawn Hooded (FH), inbred P (iP), and Long Evans (LE) rats.[3]

Issue 2: The expected anxiolytic effect of this compound is not being observed.

Possible Cause Troubleshooting Step
Inappropriate Anxiety Model The anxiolytic effects of this compound have been demonstrated in social interaction tests and in models of alcohol withdrawal-induced anxiety and restraint stress-induced anxiety.[5][6] However, it was reported to be ineffective against anxiety induced by the 5-HT(2C) agonist, mCPP.[5] Ensure your chosen model is appropriate.
Dosage is Too Low Anxiolytic effects are dose-dependent. For example, a 2-fold increase in social interaction was seen at 15 mg/kg in FH rats.[2][6] A dose-response curve should be generated.
Confounding Environmental Factors Ensure that the testing environment is properly controlled for noise, light, and other stressors that could mask an anxiolytic effect.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

EnzymeIC50 Value
ALDH2~29 nM[1][2][3]
ALDH11300 nM[2][3][4]

Table 2: Behavioral Effects of this compound in Fawn Hooded (FH) Rats (Social Interaction Test)

Treatment GroupDose (mg/kg, i.p.)Social Interaction Time (seconds)
Vehicle0Baseline
This compound3.75Increased
This compound7.5Increased (Dose-dependent)
This compound15~2-fold increase over vehicle[2][6]

Experimental Protocols

Protocol 1: Operant Alcohol Self-Administration

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dispenser.

  • Subjects: Long Evans (LE), Fawn Hooded (FH), or inbred P (iP) rats.[3]

  • Training:

    • Rats are trained to press an "active" lever to receive an alcohol reward (e.g., 10% ethanol solution).

    • Pressing an "inactive" lever results in no consequence.

    • Training sessions are typically 30 minutes per day, 5 days a week.[3]

  • Testing:

    • Once stable lever pressing is established, administer this compound (e.g., 3-15 mg/kg, i.p.) or vehicle prior to the session.

    • Record the number of active and inactive lever presses and the amount of alcohol consumed.

Protocol 2: Social Interaction Test for Anxiety

  • Apparatus: An open-field arena (e.g., 60x60 cm) with controlled, dim lighting.

  • Subjects: Fawn Hooded (FH) rats, which exhibit endogenous anxiety-like behavior, are a suitable model.[6]

  • Procedure:

    • Administer this compound (e.g., 3.75, 7.5, 15 mg/kg, i.p.) or vehicle 30 minutes prior to the test.[2][6]

    • Place two unfamiliar, weight-matched rats from the same treatment group into the arena for a 10-minute session.

    • An observer, blind to the treatment conditions, scores the total time the pair spends in active social interaction (e.g., sniffing, grooming, following).

    • Locomotor activity can be assessed by counting line crosses on a grid drawn on the arena floor.

Visualizations

This compound Mechanism of Action cluster_alcohol Alcohol Metabolism Pathway cluster_drug Drug Intervention cluster_effects Behavioral & Neurological Outcomes Alcohol Ethanol Acetaldehyde Acetaldehyde Alcohol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH2 ReducedDrinking Reduced Alcohol Consumption Acetaldehyde->ReducedDrinking Aversive Signal CVT10216 This compound CVT10216->Acetaldehyde Inhibits ALDH2 Anxiolysis Anxiolytic Effect (Unexpected) CVT10216->Anxiolysis Proposed interaction with GABA-Benzodiazepine System Dopamine Prevents Alcohol-Induced Dopamine Increase in NAc CVT10216->Dopamine

Caption: Proposed mechanism of this compound's effects.

Experimental Workflow: Testing for Anxiolytic Effects Start Select Rodent Model (e.g., Fawn Hooded Rats) Dosing Administer Vehicle or This compound (i.p.) (e.g., 0, 3.75, 7.5, 15 mg/kg) Start->Dosing Wait 30-minute Pre-treatment Period Dosing->Wait BehavioralTest Social Interaction Test (10 minutes) Wait->BehavioralTest DataAnalysis Score Social Interaction Time & Locomotor Activity BehavioralTest->DataAnalysis Conclusion Determine Dose-Dependent Anxiolytic Effect DataAnalysis->Conclusion

Caption: Workflow for social interaction experiments.

Troubleshooting Logic: Absence of Anxiolytic Effect Problem Problem: No Anxiolytic Effect Observed CheckModel Is the anxiety model appropriate? (e.g., not 5-HT(2C) agonist-induced) Problem->CheckModel CheckDose Was the dose sufficient? (e.g., ≥ 15 mg/kg for robust effect) CheckModel->CheckDose Yes SolutionModel Solution: Use a different anxiety model (e.g., social interaction, stress-induced) CheckModel->SolutionModel No CheckControls Are environmental controls stable? (light, noise, stress) CheckDose->CheckControls Yes SolutionDose Solution: Perform a dose-response study CheckDose->SolutionDose No SolutionControls Solution: Standardize and control testing environment CheckControls->SolutionControls No

Caption: Troubleshooting guide for unexpected results.

References

Impact of moisture-absorbing DMSO on CVT-10216 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of CVT-10216, with a specific focus on the impact of dimethyl sulfoxide (DMSO) that has absorbed moisture.

Troubleshooting Guide

Q1: I'm having trouble dissolving this compound in DMSO. What could be the issue?

A1: Difficulty in dissolving this compound in DMSO is a common issue that can arise from a few factors. The most prevalent cause is the use of DMSO that has absorbed atmospheric moisture.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs water from the air.[3][4][5] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds, including this compound.[1][2][6]

Another potential issue could be related to the source and purity of the this compound. Ensure you are using a high-purity grade of the compound.[] Finally, temperature can play a role; gently warming the solution to 37°C or using an ultrasonic bath can sometimes help increase solubility.[8]

Q2: My this compound solution in DMSO was clear, but now I see precipitation. What happened?

A2: The appearance of precipitate in a previously clear this compound DMSO solution is often due to two main factors: moisture absorption and freeze-thaw cycles. If the solution was not stored in a tightly sealed container, the DMSO could have absorbed water from the atmosphere over time, leading to a decrease in the solubility of this compound and subsequent precipitation.[2][6]

Repeated freeze-thaw cycles can also contribute to compound precipitation from DMSO stock solutions.[2][8][9] To mitigate this, it is recommended to aliquot your stock solution into smaller, single-use volumes to avoid repeated temperature changes.[8][9]

Q3: How can I prevent moisture from getting into my DMSO?

A3: Preventing moisture contamination in DMSO is crucial for maintaining its solvent properties. Here are some best practices for storing and handling DMSO:

  • Use Anhydrous DMSO: For applications sensitive to water content, it is best to use a new, unopened bottle of anhydrous or molecular biology grade DMSO.

  • Proper Storage: Store DMSO in its original, tightly sealed container in a cool, dry, and well-ventilated place.[10][11] Storing under an inert gas like argon or nitrogen can also be beneficial.[3][11]

  • Minimize Exposure to Air: When dispensing DMSO, do so quickly and reseal the container immediately. Avoid leaving the bottle open to the atmosphere for extended periods.

  • Use a Desiccator: For long-term storage of opened containers, placing them inside a desiccator can help to minimize moisture absorption.

  • Drying DMSO: If you suspect your DMSO has absorbed water, it can be dried by standing over anhydrous calcium sulfate or powdered barium oxide overnight, followed by distillation over calcium hydride at reduced pressure.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, selective, and reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2).[1][][9][12][13][14] It has an IC50 value of approximately 29 nM for ALDH2.[1][9][12] this compound is being investigated for its potential therapeutic effects in suppressing alcohol and cocaine use, as well as for its anxiolytic properties.[9]

Q2: What is the reported solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies across different suppliers, which may be due to differences in the water content of the DMSO used for testing or the specific experimental conditions. It is crucial to use fresh, anhydrous DMSO for the best solubility.[1] The table below summarizes the reported solubility values.

Solubility in DMSOSource
≥52.4 mg/mLAPExBIO[15]
93 mg/mL (199.79 mM)Selleck Chemicals[1]
46.55 mg/mL (100 mM)Tocris Bioscience
20 mg/mLGlpBio[8], Cayman Chemical[16]
10 mg/mL (clear solution)BOC Sciences

Q3: Why is DMSO used as a solvent for this compound?

A3: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[5] This makes it a common choice for preparing stock solutions of compounds like this compound, which are often poorly soluble in aqueous solutions, for use in biological assays.[17] Typically, a concentrated stock solution is prepared in DMSO and then diluted into an aqueous buffer for the final experiment, resulting in a low final concentration of DMSO (e.g., 5%).[18][19][20]

Q4: Can I use water to dilute my this compound DMSO stock solution?

A4: Yes, this is the standard procedure for preparing working solutions for many biological experiments. However, it's important to be aware that this compound is insoluble in water.[15] When diluting the DMSO stock with an aqueous buffer, ensure that the final concentration of this compound remains below its solubility limit in the final solvent mixture to avoid precipitation. The final concentration of DMSO should also be kept low, as high concentrations can be toxic to cells.

Experimental Protocols

Protocol for Determining this compound Solubility in DMSO using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in DMSO, a widely accepted method for this purpose.[21]

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sealed glass vials

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a sealed glass vial. The excess solid should be visible.

  • Equilibration:

    • Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C).

    • Continue agitation for 24-72 hours to ensure that the solution reaches equilibrium.[21]

  • Phase Separation:

    • After equilibration, centrifuge the vial to pellet the undissolved this compound.

    • Carefully aspirate the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[21]

  • Quantification:

    • Accurately dilute the clear filtrate with an appropriate solvent for HPLC analysis.

    • Determine the concentration of this compound in the filtrate using a validated HPLC method with a standard calibration curve.[21]

  • Data Reporting:

    • Report the solubility in mg/mL or mM at the specified temperature.

Visualizations

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification start Start with Anhydrous DMSO and this compound Powder add_excess Add Excess this compound to a Known Volume of DMSO in a Sealed Vial start->add_excess agitate Agitate at Constant Temperature for 24-72 Hours add_excess->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge filter Filter Supernatant with a PTFE Syringe Filter centrifuge->filter hplc Analyze Filtrate Concentration via HPLC filter->hplc end Report Solubility (mg/mL or mM) hplc->end

Caption: Experimental workflow for determining this compound solubility in DMSO.

G DMSO Anhydrous DMSO H2O Atmospheric Moisture (H2O) Solubility High Solubility of this compound DMSO->Solubility Wet_DMSO Moisture-Absorbed DMSO H2O->Wet_DMSO Hygroscopic Absorption Reduced_Solubility Reduced Solubility of this compound Wet_DMSO->Reduced_Solubility CVT10216 This compound CVT10216->Solubility Dissolves in CVT10216->Reduced_Solubility Has Poor Solubility in Precipitation Precipitation of this compound Reduced_Solubility->Precipitation Leads to

Caption: Impact of moisture on this compound solubility in DMSO.

References

Long-term stability of CVT-10216 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of CVT-10216 stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Some suppliers also report solubility in DMF.[3] It is crucial to use anhydrous DMSO as moisture can reduce the solubility of the compound.[2]

Q2: What are the recommended storage conditions and expected stability for this compound stock solutions?

A2: For optimal long-term stability, it is recommended to store this compound stock solutions at -80°C. At this temperature, the solution is reported to be stable for up to 6 months to a year.[2][3][4] For shorter-term storage, -20°C is acceptable for up to 1 month.[2][3][4] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]

Q3: Can I store this compound stock solutions at room temperature?

A3: Storing this compound stock solutions at room temperature is not recommended for any significant length of time. One study on a large compound library in DMSO showed that at room temperature, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and only 52% after 1 year.[5]

Q4: My this compound solution appears to have precipitated. What should I do?

A4: If you observe precipitation, you can try to redissolve the compound by gently warming the solution and using sonication.[3] However, precipitation may indicate that the compound's solubility limit has been exceeded or that the solution has degraded. It is advisable to prepare a fresh stock solution if the precipitate does not readily dissolve.

Q5: How should I prepare working solutions for in vivo experiments?

A5: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3] A common vehicle for intraperitoneal injection involves further dilution of the DMSO stock solution in a mixture of PEG300, Tween 80, and water.[2] For oral administration, a homogeneous suspension can be prepared using CMC-Na.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C or room temperature).1. Prepare a fresh stock solution of this compound from solid compound.2. Aliquot the new stock solution into single-use vials and store at -80°C.3. Perform a quality control check on the new stock solution (e.g., by HPLC-UV or LC-MS) to confirm its concentration and purity.
Precipitation in the stock solution upon thawing The concentration of the stock solution may be too high for the storage temperature, or the DMSO may have absorbed moisture.1. Gently warm the vial to 37°C and sonicate briefly to attempt to redissolve the precipitate.2. If dissolution is unsuccessful, prepare a new stock solution at a slightly lower concentration.3. Ensure the use of anhydrous DMSO and minimize the exposure of the solution to air.
Low solubility when preparing the stock solution The this compound powder may require assistance to fully dissolve. The DMSO used may not be of high purity or may contain water.1. Use ultrasonic and warming to aid dissolution.[3]2. Ensure you are using fresh, high-purity, anhydrous DMSO.[2]

Long-Term Stability of this compound Stock Solutions

The stability of this compound is critical for obtaining reproducible experimental results. The following tables summarize the stability data from various sources.

Stability of this compound Powder
Storage TemperatureDurationStability
-20°C3 yearsStable[2]
-20°C≥ 4 yearsStable[6]
0 - 4°C (short term)Days to weeksStable[7]
-20°C (long term)Months to yearsStable[7]
Stability of this compound in Solution (DMSO)
Storage TemperatureDurationStability
-80°C1 yearStable[2]
-80°C6 monthsStable[3][4]
-20°C1 monthStable[2][3][4]
Room TemperatureNot RecommendedSignificant degradation possible[5]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes and gently warm to 37°C to ensure complete dissolution.[3]

  • Once fully dissolved, aliquot the stock solution into single-use, airtight amber vials to minimize headspace and light exposure.

  • Store the aliquots at -80°C for long-term storage.

Protocol for Assessing Long-Term Stability of this compound Stock Solution

This protocol outlines a method to evaluate the stability of a this compound stock solution over time.

Materials:

  • Prepared this compound stock solution in DMSO (e.g., 10 mM)

  • Multiple aliquots of the stock solution stored at -80°C and -20°C

  • HPLC-UV or LC-MS system

  • Calibrated analytical standard of this compound

Procedure:

  • Time Point 0 (Initial Analysis):

    • Thaw one aliquot of the freshly prepared stock solution.

    • Dilute the stock solution to a suitable concentration for analysis.

    • Analyze the diluted sample by HPLC-UV or LC-MS to determine the initial purity and concentration. This will serve as the baseline.

  • Subsequent Time Points (e.g., 1, 3, 6, 12 months):

    • At each designated time point, retrieve one aliquot from each storage temperature (-80°C and -20°C).

    • Thaw the aliquots and prepare diluted samples in the same manner as the initial analysis.

    • Analyze the samples using the same HPLC-UV or LC-MS method.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample by comparing its peak area to a calibration curve generated from the analytical standard.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.

Signaling Pathway and Experimental Workflow

This compound is a potent and selective, reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2).[8] ALDH2 is a key mitochondrial enzyme involved in the metabolism of aldehydes, including acetaldehyde derived from ethanol metabolism. By inhibiting ALDH2, this compound leads to an accumulation of acetaldehyde. In the context of the central nervous system, ALDH2 is also involved in the metabolism of dopamine. Inhibition of ALDH2 by this compound has been shown to prevent alcohol-induced increases in dopamine release in the nucleus accumbens.[8][9]

Caption: Mechanism of this compound as an ALDH2 inhibitor.

Stability_Workflow Long-Term Stability Assessment Workflow start Prepare this compound Stock Solution in DMSO aliquot Aliquot into Single-Use Vials start->aliquot storage Store at -80°C and -20°C aliquot->storage timepoint0 Time Point 0: Analyze Initial Purity and Concentration (HPLC/LC-MS) storage->timepoint0 subsequent_timepoints Subsequent Time Points (e.g., 1, 3, 6, 12 months) storage->subsequent_timepoints compare Compare Purity and Concentration to Time Point 0 timepoint0->compare analyze Thaw and Analyze Aliquots from each Storage Condition subsequent_timepoints->analyze analyze->compare end Determine Stability Profile compare->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Troubleshooting ALDH2 Inhibition Assays with CVT-10216

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CVT-10216 in Aldehyde Dehydrogenase 2 (ALDH2) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and reversible inhibitor of the mitochondrial enzyme Aldehyde Dehydrogenase 2 (ALDH2).[1][2][3] Its mechanism of action involves binding to the active site of the ALDH2 enzyme, thereby preventing it from metabolizing its substrates, most notably acetaldehyde, which is a toxic byproduct of alcohol metabolism.[4][5] This inhibition leads to an accumulation of acetaldehyde when alcohol is consumed.[2][6] The inhibitor demonstrates significant selectivity for ALDH2 over the cytosolic isoform, ALDH1.[7]

Q2: My experimentally determined IC50 value for this compound is higher than what is reported in the literature. What are the potential causes?

Several factors can lead to an apparent increase in the IC50 value. Consider the following:

  • High Enzyme Concentration: Using an excessive concentration of the ALDH2 enzyme can require a higher concentration of the inhibitor to achieve 50% inhibition, thus skewing the IC50 value.[8]

  • High Substrate Concentration: Since this compound is a reversible inhibitor, high concentrations of the substrate (e.g., acetaldehyde) can outcompete the inhibitor for binding to the enzyme's active site, leading to a higher apparent IC50.[8]

  • Incorrect Reagent Concentration: Inaccurate serial dilutions or errors in weighing the compound can result in a lower-than-intended final concentration of this compound in the assay.[8]

  • Assay Conditions: Suboptimal assay conditions such as incorrect pH, temperature, or buffer composition can negatively affect the inhibitor's activity.[8][9]

  • Inhibitor Purity and Stability: Ensure the inhibitor has been stored correctly and has not degraded. Impurities in the compound preparation will reduce the potency of the stock.[8] this compound is stable for at least 4 years when stored at -20°C.[7]

Q3: I am observing high background noise or a weak signal in my assay. What should I do?

High background or a weak signal can obscure results. Here are common causes and solutions:

  • Assay Buffer Temperature: Ensure the assay buffer is at room temperature before use, as ice-cold buffers can slow enzymatic activity.[10]

  • Assay Interference: The inhibitor itself might interfere with the assay's detection method (e.g., intrinsic fluorescence). Run a control experiment with this compound in the assay buffer without the enzyme to check for interference.[8]

  • Incorrect Wavelength Settings: Verify that the microplate reader is set to the correct excitation and emission wavelengths as specified in your assay protocol.[10]

  • Reagent Instability: Use freshly prepared substrate and enzyme solutions. Improperly stored or repeatedly freeze-thawed reagents can lose activity.[9][11]

Q4: this compound precipitated in my aqueous assay buffer. How can I improve its solubility?

This compound has limited solubility in water.[12] Precipitation can be a significant issue.

  • Use of a Cosolvent: Prepare a concentrated stock solution of this compound in an appropriate organic solvent like DMSO.[1][7][] When preparing working solutions, ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.

  • Solvent Choice: this compound is soluble in DMSO (20 mg/mL) and DMF (25 mg/mL).[7][14] A 1:1 mixture of DMF:PBS (pH 7.2) can solubilize it at 0.5 mg/mL.[7]

  • Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of compounds. Always use fresh, high-quality DMSO for preparing stock solutions.[12]

  • Sonication: To aid dissolution, you can gently warm the solution to 37°C and oscillate it in an ultrasonic bath for a short period.[14]

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

Enzyme Target IC50 Value Selectivity (over ALDH1)
ALDH2 ~29 nM >40-fold
ALDH1 1300 nM (1.3 µM) -

Data sourced from multiple references.[1][2][3][6][7]

Table 2: Solubility and Storage of this compound

Solvent Solubility Storage Temperature (Powder) Storage (Stock Solution)
DMSO 20 mg/mL[7][14] -20°C[7] 1 year at -80°C, 1 month at -20°C[12]
DMF 25 mg/mL[7]
Water Insoluble[12]

| Ethanol | Insoluble[12] | | |

Experimental Protocols

Protocol 1: In Vitro ALDH2 Inhibition Assay (Fluorometric)

This protocol is a generalized method based on common enzymatic assay principles for measuring ALDH2 activity via the production of NADH.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for ALDH2 activity, such as 50-100 mM sodium phosphate or HEPES at pH 7.4-7.5.[6][15]

    • Enzyme Solution: Prepare a working solution of purified human ALDH2 enzyme in the assay buffer. The final concentration should be low (e.g., 1-20 nM) and determined empirically to provide a robust linear signal.[6][15]

    • Inhibitor Stock: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in fresh DMSO.[1] Create a serial dilution series from this stock to test a range of concentrations.

    • Substrate Solution: Prepare a solution of the co-factor NAD+ (e.g., 1.2-2.5 mM final concentration) and the ALDH2 substrate (e.g., acetaldehyde or formaldehyde) in the assay buffer.[6][16]

  • Assay Procedure (96-well plate format):

    • Add the ALDH2 enzyme solution to each well of a black microplate.

    • Add the serially diluted this compound solutions or DMSO (for the no-inhibitor control) to the appropriate wells.

    • Include a "no enzyme" control well containing only the assay buffer to measure background fluorescence.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[11][15]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in fluorescence (NADH production) in kinetic mode at an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm for 5-30 minutes.[15]

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each concentration of the inhibitor.

    • Normalize the rates against the no-inhibitor control to determine the percentage of inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Visual Guides

Signaling and Experimental Workflows

Caption: Diagram of the ethanol metabolism pathway showing ALDH2's role and its inhibition by this compound.

G A 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) B 2. Plate Setup Add Enzyme to wells A->B C 3. Inhibitor Addition Add serial dilutions of this compound B->C D 4. Pre-incubation (e.g., 15-30 min at RT) C->D E 5. Initiate Reaction Add Substrate + NAD+ D->E F 6. Kinetic Measurement Read fluorescence (Ex:340/Em:450 nm) E->F G 7. Data Analysis Calculate rates and determine IC50 F->G

Caption: A typical experimental workflow for performing an in vitro ALDH2 inhibition assay.

G Start Unexpected Results? (e.g., High IC50, High Noise) Controls Check Controls (No Enzyme, No Inhibitor) Start->Controls Controls_OK Controls OK? Controls->Controls_OK Reagents Check Reagents Controls_OK->Reagents Yes Fix_Controls Troubleshoot Assay Signal/ Background Interference Controls_OK->Fix_Controls No Reagents_Sol Inhibitor Solubility? (Precipitation) Reagents->Reagents_Sol Reagents_Conc Concentrations Correct? (Enzyme, Substrate, Inhibitor) Reagents->Reagents_Conc Reagents_Prep Reagents Freshly Prepared? Reagents->Reagents_Prep Fix_Sol Improve Solubility (Use fresh DMSO, sonicate) Reagents_Sol->Fix_Sol Fix_Conc Recalculate & Re-prepare Dilutions/Solutions Reagents_Conc->Fix_Conc Conditions Check Assay Conditions Reagents_Prep->Conditions Fix_Prep Prepare Fresh Reagents Reagents_Prep->Fix_Prep Conditions_Params pH, Temp, Buffer Correct? Conditions->Conditions_Params Conditions_Reader Reader Settings Correct? (Wavelengths) Conditions->Conditions_Reader Fix_Params Optimize Assay Conditions Conditions_Params->Fix_Params Fix_Reader Correct Instrument Settings Conditions_Reader->Fix_Reader

Caption: A decision tree to guide troubleshooting for ALDH2 inhibition assay issues.

References

Potential limitations of using CVT-10216 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CVT-10216. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the use of this compound in preclinical studies. Below you will find troubleshooting guides and frequently asked questions to address common challenges and potential limitations you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, selective, and reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2).[1][2][3] ALDH2 is a mitochondrial enzyme critical for the detoxification of various aldehydes, most notably acetaldehyde, a toxic metabolite of alcohol.[4][5] By inhibiting ALDH2, this compound leads to the accumulation of acetaldehyde when alcohol is consumed, which is thought to contribute to its effects on reducing alcohol intake.[6] It has also been shown to prevent alcohol-induced increases in dopamine release in the nucleus accumbens without affecting basal dopamine levels.[3][6]

Q2: What are the recommended in vitro and in vivo concentrations to use?

The effective concentration of this compound can vary depending on the experimental model.

  • In Vitro: The IC50 for human ALDH2 is approximately 29 nM.[1][2][3] A study on OCI-AML3 cells showed a significant reduction in ALDH activity with this compound treatment.[7]

  • In Vivo: In rodent models of alcohol consumption and anxiety, effective doses have ranged from 3.75 mg/kg to 20 mg/kg administered intraperitoneally (i.p.).[1][2] A dose of 15 mg/kg has been shown to produce anxiolytic effects.[1] In studies with methamphetamine, doses of 10 and 20 mg/kg i.p. were used.[2]

Q3: Is this compound selective for ALDH2?

This compound demonstrates high selectivity for ALDH2 over ALDH1. The IC50 for ALDH1 is approximately 1300 nM (1.3 µM), making it over 40-fold more selective for ALDH2.[1][8] One study reported that at concentrations up to 10 µM, this compound did not inhibit tyrosine hydroxylase, monoamine oxidase A (MAO-A), MAO-B, or dopamine β-hydroxylase (DBH).[6]

Troubleshooting Guide

In Vitro Experiments
Issue Potential Cause Recommended Solution
Inconsistent or no inhibition of ALDH2 activity Compound precipitation: this compound is insoluble in water.Ensure complete solubilization in a suitable solvent like DMSO before adding to aqueous buffers. Use fresh DMSO as moisture can reduce solubility.[7]
Incorrect assay conditions: Substrate or cofactor concentrations may not be optimal.For ALDH2 assays, formaldehyde can be used as a substrate due to ALDH2's low Km for acetaldehyde.[6] Ensure NAD+ is in excess.
Variability between experimental replicates Compound degradation: Stock solutions may not be stored properly.Prepare fresh working solutions for each experiment. Store DMSO stock solutions at -80°C for long-term stability (up to 6 months).[1]
In Vivo Experiments
Issue Potential Cause Recommended Solution
Precipitation of this compound during formulation Inappropriate vehicle: this compound is insoluble in water.A recommended formulation for i.p. injection involves dissolving this compound in DMSO first, then mixing with PEG300, Tween80, and finally water.[7] The final solution should be prepared fresh.
Lack of expected behavioral effect Insufficient dosage: The effective dose can vary between rodent strains.Different rat strains (e.g., Fawn Hooded, inbred P, Long Evans) may require different dose ranges.[6] A dose-response study is recommended for new models.
Strain-specific differences in metabolism: Pharmacokinetics may differ between species or strains.Consider the genetic background of the animal model, as this can influence alcohol metabolism and behavioral responses.
Unexpected behavioral or physiological outcomes Off-target effects at high concentrations: Although selective, high doses may inhibit other enzymes.If using high concentrations, consider testing for effects on related enzymes or pathways.
Interaction with other administered substances: Potential for drug-drug interactions.When co-administering with other compounds, carefully consider potential metabolic interactions. For example, this compound has been shown to alter the neurochemical effects of methamphetamine.[2]
Unexpected effects on neurotransmitter systems: ALDH2 is involved in dopamine metabolism.Be aware that ALDH2 inhibition can have downstream effects on neurotransmitter systems. One study unexpectedly found that this compound alone caused a significant decrease in dopamine concentrations in rat brain microdialysates.[2]

Quantitative Data Summary

Parameter Value Enzyme/Model Reference
IC50 ~29 nMHuman ALDH2[1][2][3]
IC50 1300 nM (1.3 µM)Human ALDH1[1]
In Vivo Efficacious Dose 3.75 - 20 mg/kg (i.p.)Rodent models[1][2]

Experimental Protocols

In Vitro ALDH Activity Assay

A detailed protocol for assaying ALDH activity is described by Arolfo et al. (2009).[6] The key components include:

  • Buffer: 50 mM sodium phosphate buffer (pH 7.4)

  • Cofactor: 1.2 mM NAD+

  • Enzyme: 1 nM ALDH2 or 10 nM ALDH1

  • Substrate: 0.3 mM formaldehyde for ALDH2 or 0.18 mM acetaldehyde for ALDH1

  • Inhibitor: Various concentrations of this compound

The reaction is monitored by measuring the increase in NADH fluorescence or absorbance.

In Vivo Formulation for Intraperitoneal (i.p.) Injection

A suggested protocol for preparing an in vivo formulation is as follows:

  • Prepare a stock solution of this compound in DMSO (e.g., 15.4 mg/mL).[7]

  • For a 1 mL working solution, take 50 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until clear.[7]

  • Add 50 µL of Tween80 to the mixture and mix until clear.[7]

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.[7]

  • This mixed solution should be used immediately for optimal results.[7]

Visualizations

Signaling_Pathway cluster_alcohol_metabolism Alcohol Metabolism cluster_inhibition Inhibition cluster_downstream_effects Downstream Effects Alcohol Alcohol Acetaldehyde Acetaldehyde Alcohol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH2 This compound This compound ALDH2 ALDH2 This compound->ALDH2 Inhibits Dopamine_Metabolism Dopamine Metabolism ALDH2->Dopamine_Metabolism Impacts Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock (DMSO, -80°C storage) Start->Prepare_Stock Prepare_Working Prepare Fresh Working Solution Prepare_Stock->Prepare_Working In_Vitro In Vitro Assay (e.g., ALDH activity) Prepare_Working->In_Vitro In_Vivo In Vivo Administration (e.g., i.p. injection) Prepare_Working->In_Vivo Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Problem Unexpected Result Check_Solubility Check Compound Solubility and Formulation Problem->Check_Solubility Verify_Dosage Verify Dosage and Administration Route Problem->Verify_Dosage Consider_Strain Consider Animal Strain and Genetics Problem->Consider_Strain Review_Protocol Review and Optimize Experimental Protocol Check_Solubility->Review_Protocol Verify_Dosage->Review_Protocol Consider_Strain->Review_Protocol Assess_Off_Target Assess Potential Off-Target Effects Review_Protocol->Assess_Off_Target

References

Validation & Comparative

A Head-to-Head Comparison of ALDH2 Inhibitors: CVT-10216 vs. Disulfiram

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of aldehyde dehydrogenase 2 (ALDH2) presents a promising therapeutic avenue for a range of conditions, from alcohol use disorder to cardiovascular diseases. This guide provides a detailed, data-driven comparison of two key ALDH2 inhibitors: the clinical-stage compound CVT-10216 and the established therapeutic, disulfiram.

This document outlines their mechanisms of action, comparative potency, and selectivity, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundDisulfiram
Mechanism of Action Reversible InhibitionIrreversible Inhibition
ALDH2 Potency (IC50) ~29 nM~1.45 µM
ALDH1 Potency (IC50) ~1.3 µM~0.15 µM
Selectivity for ALDH2 HighLow (More potent against ALDH1)
Off-Target Effects Minimal reportedKnown to inhibit Dopamine β-hydroxylase

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and disulfiram against ALDH2 and the related isoform, ALDH1. Lower IC50 values indicate greater potency.

CompoundALDH2 IC50ALDH1 IC50Data Source(s)
This compound29 nM1300 nM (1.3 µM)[1][2][3]
Disulfiram1.45 µM0.15 µM[4][5][6]

Mechanism of Action and Selectivity

This compound is a highly selective, reversible inhibitor of ALDH2.[2] Its high selectivity for ALDH2 over ALDH1 is a key differentiator, suggesting a more targeted therapeutic effect with potentially fewer off-target effects. In contrast, disulfiram is an irreversible inhibitor of both ALDH1 and ALDH2.[4][6] Notably, experimental data indicates that disulfiram is more potent in inhibiting ALDH1 than ALDH2.[4][5][6]

The irreversible nature of disulfiram's inhibition means that restoration of enzyme activity requires the synthesis of new enzyme, a process that can take a considerable amount of time.[3] Disulfiram is also known to inhibit other enzymes, most notably dopamine β-hydroxylase, which is involved in the conversion of dopamine to norepinephrine.[7][8][9] This off-target activity may contribute to some of its therapeutic effects and side effects. This compound has been reported to have minimal effect on monoamine oxidase and dopamine β-hydroxylase.[1][3]

Signaling Pathways

The inhibition of ALDH2 by both this compound and disulfiram leads to the accumulation of acetaldehyde when ethanol is consumed, which is the primary mechanism for its use in alcohol aversion therapy. However, the role of ALDH2 in other physiological pathways, particularly in dopamine metabolism, is a critical area of research.

ALDH2 in Dopamine Metabolism

ALDH2 plays a crucial role in the metabolism of dopamine. Monoamine oxidase (MAO) converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), a highly reactive and potentially neurotoxic aldehyde. ALDH2 is responsible for detoxifying DOPAL by converting it to 3,4-dihydroxyphenylacetic acid (DOPAC). Inhibition of ALDH2 can lead to the accumulation of DOPAL, which has been implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease.[6][10][11]

Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO Oxidative Deamination DOPAL DOPAL (3,4-dihydroxyphenylacetaldehyde) MAO->DOPAL ALDH2 ALDH2 DOPAL->ALDH2 Detoxification Neurotoxicity Neurotoxicity DOPAL->Neurotoxicity DOPAC DOPAC (3,4-dihydroxyphenylacetic acid) ALDH2->DOPAC

Dopamine metabolism pathway involving ALDH2.
Consequences of Acetaldehyde Accumulation

The accumulation of acetaldehyde following alcohol consumption in the presence of an ALDH2 inhibitor triggers a cascade of physiological effects. Acetaldehyde is a highly reactive molecule that can form adducts with DNA and proteins, leading to cellular damage and contributing to the carcinogenic effects of alcohol.[12][13] It also promotes oxidative stress through the generation of reactive oxygen species (ROS).[5][13]

Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde Acetaldehyde ADH->Acetaldehyde ALDH2 ALDH2 Acetaldehyde->ALDH2 ROS Reactive Oxygen Species (ROS) Acetaldehyde->ROS DNA_Adducts DNA Adducts Acetaldehyde->DNA_Adducts ALDH2_inhibitor ALDH2 Inhibitor (this compound or Disulfiram) ALDH2_inhibitor->ALDH2 Inhibition Acetate Acetate ALDH2->Acetate Detoxification Cellular_Damage Cellular Damage ROS->Cellular_Damage DNA_Adducts->Cellular_Damage

Consequences of ALDH2 inhibition on ethanol metabolism.

Experimental Protocols

Determination of IC50 for ALDH2 Inhibition

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of ALDH2 by 50%.

Materials:

  • Recombinant human ALDH2 enzyme

  • NAD+

  • Aldehyde substrate (e.g., acetaldehyde or a fluorogenic substrate)

  • Inhibitor stock solution (this compound or disulfiram)

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure for this compound (as described in a representative study): [14]

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, NAD+, and recombinant human ALDH2 enzyme.

  • Add varying concentrations of this compound to the wells.

  • Initiate the enzymatic reaction by adding the aldehyde substrate.

  • Monitor the increase in NADH fluorescence or absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Procedure for Disulfiram (based on a representative protocol): [12]

  • Pre-incubate the ALDH enzyme with varying concentrations of disulfiram for a defined period (e.g., 20 minutes) to allow for irreversible inhibition.

  • Initiate the reaction by adding the aldehyde substrate and NAD+.

  • Measure the change in absorbance at 340 nm over a set time (e.g., 30 minutes) at 25°C.

  • Calculate the change in optical density (ΔOD) for each inhibitor concentration.

  • Plot the ΔOD versus the inhibitor concentration and use appropriate software (e.g., Prism) to calculate the IC50 value.

Conclusion

This compound and disulfiram represent two distinct approaches to ALDH2 inhibition. This compound offers high selectivity and a reversible mechanism of action, making it a promising candidate for targeted therapies with a potentially favorable safety profile. Disulfiram, while an effective alcohol deterrent, exhibits a broader inhibitory profile and an irreversible mechanism, which may contribute to its side effects. The choice between these inhibitors for research and development purposes will depend on the specific therapeutic application and the desired pharmacological profile. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of ALDH2 inhibition.

References

CVT-10216 Demonstrates Anxiolytic Effects in Preclinical Models, Offering a Novel Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data indicates that CVT-10216, a selective inhibitor of aldehyde dehydrogenase 2 (ALDH2), exhibits significant anxiolytic properties in various animal models of anxiety. These findings position this compound as a promising candidate for the treatment of anxiety disorders, potentially offering a different therapeutic approach compared to existing anxiolytics such as benzodiazepines and serotonin reuptake inhibitors.

This compound has been shown to effectively reduce anxiety-like behaviors in rodent models, including the social interaction test.[1] Its mechanism of action is believed to involve the modulation of GABAergic neurotransmission through the inhibition of ALDH2, an enzyme implicated in GABA biosynthesis.[2][3] This guide provides a comparative analysis of the preclinical data for this compound alongside established anxiolytic agents, diazepam and buspirone, and details the experimental protocols used to generate these findings.

Comparative Efficacy in the Social Interaction Test

The social interaction test is a widely used behavioral paradigm to assess anxiety in rodents. An increase in the time spent in social interaction is indicative of an anxiolytic effect.

CompoundAnimal ModelDose RangeKey Findings
This compound Fawn-Hooded Rats3.75 - 15 mg/kgDose-dependently increased social interaction time. A 2-fold increase was observed at 15 mg/kg.
Diazepam Wistar Rats1.0 - 2.5 mg/kgIncreased the time of social contact.
Buspirone Socially Isolated RatsNot specifiedAbolished stress-induced anxiety.

Experimental Protocols

Social Interaction Test

The social interaction test assesses the natural tendency of rodents to interact with a novel conspecific.[4]

Apparatus: An open-topped box (e.g., 51 x 51 x 20 cm) with the floor marked into squares. The lighting conditions of the test arena can be manipulated to increase anxiety (e.g., high light, unfamiliar arena).

Procedure:

  • Male rats from different home cages are treated with the test compound or vehicle.

  • One hour after treatment, two unfamiliar rats are placed in the center of the open field.

  • Their behavior is recorded for a set period (e.g., 10 minutes).

  • The total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following) is scored. An increase in social interaction time is indicative of an anxiolytic effect. Locomotor activity (number of squares crossed) is also often measured to control for non-specific motor effects.

Proposed Mechanism of Action and Signaling Pathway

This compound's anxiolytic effects are linked to its inhibition of ALDH2. Emerging evidence suggests that ALDH2 is involved in a metabolic pathway for the synthesis of the inhibitory neurotransmitter GABA in the brain.[2] By inhibiting ALDH2, this compound is hypothesized to increase GABA levels, leading to enhanced GABAergic signaling and a subsequent reduction in anxiety.

CVT10216_Anxiolytic_Pathway cluster_Neuron Neuron CVT10216 This compound ALDH2 ALDH2 CVT10216->ALDH2 Inhibits GABA_synthesis GABA Synthesis ALDH2->GABA_synthesis Participates in GABA GABA GABA_synthesis->GABA Produces GABA_receptor GABA-A Receptor GABA->GABA_receptor Binds to Anxiolytic_Effect Anxiolytic Effect GABA_receptor->Anxiolytic_Effect Leads to

Proposed signaling pathway for the anxiolytic effect of this compound.

Experimental Workflow for Preclinical Anxiolytic Drug Testing

The validation of a novel anxiolytic compound like this compound typically follows a structured preclinical testing workflow.

Anxiolytic_Testing_Workflow Start Compound Synthesis (this compound) InVitro In Vitro Screening (ALDH2 Inhibition Assay) Start->InVitro AnimalModels Animal Model Selection (e.g., Fawn-Hooded Rats) InVitro->AnimalModels BehavioralTesting Behavioral Testing (Social Interaction Test) AnimalModels->BehavioralTesting DataAnalysis Data Analysis (Comparison with Controls) BehavioralTesting->DataAnalysis Conclusion Conclusion on Anxiolytic Potential DataAnalysis->Conclusion

General experimental workflow for anxiolytic drug validation.

References

CVT-10216: A Comparative Guide on Aldehyde Dehydrogenase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CVT-10216's cross-reactivity with other aldehyde dehydrogenases (ALDHs), supported by available experimental data. This compound is a potent and reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2), an enzyme critical in alcohol metabolism and cellular detoxification. Understanding its selectivity is paramount for its therapeutic development and for interpreting experimental outcomes.

Executive Summary

This compound demonstrates significant selectivity for the mitochondrial ALDH2 isozyme over the cytosolic ALDH1 isozyme. Available data indicates an approximately 45-fold greater potency for ALDH2. However, a comprehensive screening of this compound against a broader panel of the 19 human ALDH isozymes is not publicly available in the reviewed literature. This guide presents the current state of knowledge on this compound's selectivity, details the experimental methods for its assessment, and explores the implications of its mechanism of action on relevant signaling pathways.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound against human ALDH1 and ALDH2 is summarized in the table below. The data highlights the compound's high affinity and selectivity for ALDH2.

IsozymeIC50 (nM)Fold Selectivity (ALDH1/ALDH2)Reference
ALDH229~45x
ALDH11300

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of ALDH inhibition by this compound, based on published studies.

ALDH Activity Assay

This spectrophotometric assay measures the enzymatic activity of ALDH by monitoring the reduction of NAD+ to NADH.

Materials:

  • Recombinant human ALDH1 and ALDH2 enzymes

  • This compound

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Acetaldehyde (substrate for ALDH1)

  • Propionaldehyde (substrate for ALDH2)

  • Sodium Phosphate buffer (50 mM, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or microplate well), prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.4) and 2.4 mM NAD+.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. For control wells, add the vehicle (e.g., DMSO) used to dissolve this compound.

  • Enzyme Addition: Add the respective ALDH isozyme to the reaction mixture. Final concentrations are typically in the nanomolar range and should be optimized for linear reaction kinetics.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. Use acetaldehyde for ALDH1 and propionaldehyde for ALDH2 at a final concentration of 10 µM.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time. This corresponds to the production of NADH.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Signaling Pathway and Experimental Workflow

Dopamine Metabolism Pathway

This compound's inhibition of ALDH2 has significant implications for dopamine metabolism, a pathway implicated in addiction and neurodegenerative diseases. ALDH2 is responsible for the oxidation of 3,4-dihydroxyphenylacetaldehyde (DOPAL), a toxic metabolite of dopamine, to 3,4-dihydroxyphenylacetic acid (DOPAC). Inhibition of ALDH2 by this compound can lead to an accumulation of DOPAL, which may have downstream effects on neuronal function. Furthermore, studies have shown that this compound can prevent alcohol-induced increases in dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction.

cluster_0 Dopaminergic Neuron Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO DOPAL 3,4-Dihydroxyphenylacetaldehyde (DOPAL) MAO->DOPAL ALDH2 Aldehyde Dehydrogenase 2 (ALDH2) DOPAL->ALDH2 DOPAC 3,4-Dihydroxyphenylacetic Acid (DOPAC) ALDH2->DOPAC CVT10216 This compound CVT10216->ALDH2

Caption: Dopamine metabolism pathway and the inhibitory action of this compound on ALDH2.

Experimental Workflow for Assessing ALDH Inhibition

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound like this compound on ALDH isozymes.

cluster_workflow In Vitro ALDH Inhibition Assay Workflow start Prepare Reagents (Buffer, NAD+, Substrates) prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor setup_reactions Set up Reaction Mixtures (Enzyme, Buffer, NAD+, Inhibitor) prepare_inhibitor->setup_reactions pre_incubate Pre-incubate at Controlled Temperature setup_reactions->pre_incubate initiate_reaction Initiate Reaction with Substrate Addition pre_incubate->initiate_reaction measure_absorbance Measure NADH Production (Absorbance at 340 nm) initiate_reaction->measure_absorbance analyze_data Calculate Initial Velocities and Percent Inhibition measure_absorbance->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50

Caption: A generalized workflow for determining the IC50 of an ALDH inhibitor.

Conclusion and Future Directions

This compound is a highly selective inhibitor of ALDH2 over ALDH1. This selectivity is a promising attribute for therapeutic applications targeting ALDH2-mediated pathways, such as in the treatment of alcohol use disorder. However, the lack of comprehensive cross-reactivity data against a wider panel of human ALDH isozymes represents a significant knowledge gap. Future research should focus on a systematic evaluation of this compound's inhibitory profile across the entire ALDH superfamily. Such studies would provide a more complete understanding of its off-target effects and further solidify its potential as a selective pharmacological tool and therapeutic agent.

How does CVT-10216 compare to other selective ALDH2 inhibitors?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to CVT-10216 and Other Selective ALDH2 Inhibitors for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of this compound with other notable selective aldehyde dehydrogenase 2 (ALDH2) inhibitors, namely Disulfiram and Daidzin. The information is presented to assist researchers, scientists, and drug development professionals in understanding the key differences in their biochemical properties and methodologies for their evaluation.

Performance Comparison of ALDH2 Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound, Disulfiram, and Daidzin against ALDH2 and the related isoform ALDH1.

InhibitorTargetIC50 (nM)Selectivity (ALDH1 IC50 / ALDH2 IC50)Type of Inhibition
This compound ALDH2 29 [1][2][3][4][5][6][7]~45-fold vs ALDH1[1][4]Reversible[1][2][3][4][5][6]
ALDH11300[1][2][3][5][6][7]
Disulfiram ALDH2 ~1450 ~0.1-fold vs ALDH1Irreversible[8]
ALDH1~150
Daidzin ALDH2 40-80 [9][10]~250-500-fold vs ALDH2[9][11]Reversible[9][10]
ALDH1 (ALDH-II)~10,000-20,000[11]

Note: IC50 values for Disulfiram and Daidzin can vary between studies. The values presented here are representative figures. The selectivity of Disulfiram is notably poor, as it is more potent against ALDH1 than ALDH2.

Experimental Protocols

In Vitro ALDH2 Inhibition Assay

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against ALDH2.

Materials:

  • Recombinant human ALDH2 enzyme

  • NAD+

  • Aldehyde substrate (e.g., acetaldehyde or a fluorogenic substrate)

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

  • Test inhibitor (e.g., this compound)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, and ALDH2 enzyme in the wells of a microplate.

  • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration.

  • Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.

  • Monitor the increase in absorbance (at 340 nm for NADH production) or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Assessment of ALDH2 Inhibition: Ethanol Clearance in Mice

This protocol provides a method to assess the in vivo efficacy of an ALDH2 inhibitor by measuring its effect on ethanol metabolism.

Materials:

  • Laboratory mice (e.g., C57BL/6J)

  • Ethanol

  • Test inhibitor (e.g., this compound)

  • Vehicle control

  • Blood collection supplies

  • Gas chromatography-mass spectrometry (GC-MS) or other suitable method for blood ethanol and acetaldehyde analysis.

Procedure:

  • Administer the test inhibitor or vehicle control to the mice at a predetermined dose and time before ethanol challenge.

  • Administer a defined dose of ethanol to the mice, typically via oral gavage or intraperitoneal injection.

  • Collect blood samples at various time points after ethanol administration (e.g., 30, 60, 120, and 240 minutes).

  • Process the blood samples to separate plasma or serum.

  • Analyze the concentration of ethanol and acetaldehyde in the blood samples using a validated analytical method like GC-MS.

  • Plot the blood ethanol and acetaldehyde concentrations over time for both the inhibitor-treated and vehicle-treated groups.

  • Compare the area under the curve (AUC) and the clearance rate of ethanol between the two groups to determine the in vivo inhibitory effect of the compound on ALDH2. An effective inhibitor will lead to a slower clearance of ethanol and an accumulation of acetaldehyde.[12]

Signaling Pathways and Experimental Workflows

dot

ALDH2_Inhibition_Pathway cluster_0 Cellular Environment CVT10216 This compound ALDH2 ALDH2 CVT10216->ALDH2 Inhibition Acetate Acetate ALDH2->Acetate Metabolizes to Acetaldehyde Acetaldehyde Acetaldehyde->ALDH2 Substrate ROS Reactive Oxygen Species (ROS) Acetaldehyde->ROS Accumulation Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Induces SignalingPathways Downstream Signaling (e.g., MAPK, NF-κB) OxidativeStress->SignalingPathways Activates CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) SignalingPathways->CellularResponse Mediates Ethanol Ethanol ADH ADH Ethanol->ADH Metabolism ADH->Acetaldehyde Produces In_Vitro_ALDH2_Assay cluster_workflow In Vitro ALDH2 Inhibition Assay Workflow A Prepare Reaction Mix (Buffer, NAD+, ALDH2) B Add Test Inhibitor (Varying Concentrations) A->B C Pre-incubate B->C D Initiate Reaction (Add Acetaldehyde) C->D E Monitor NADH Production (Absorbance at 340 nm) D->E F Calculate Reaction Rates E->F G Determine IC50 Value F->G In_Vivo_ALDH2_Assay cluster_workflow In Vivo ALDH2 Inhibition Assay Workflow A Administer Inhibitor or Vehicle to Mice B Administer Ethanol A->B C Collect Blood Samples (Time Course) B->C D Analyze Ethanol & Acetaldehyde Levels (GC-MS) C->D E Plot Concentration vs. Time D->E F Compare Pharmacokinetic Parameters E->F

References

Validating the in vivo efficacy of CVT-10216 in reducing alcohol intake

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vivo Efficacy of CVT-10216 in Reducing Alcohol Intake

Introduction

This compound, also known as ANS-6637, is a highly selective and reversible inhibitor of mitochondrial aldehyde dehydrogenase-2 (ALDH-2) that has shown considerable promise in preclinical models for reducing excessive alcohol consumption.[1][2][3] This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.

The primary mechanism of action for this compound involves the inhibition of ALDH-2, the key enzyme responsible for the oxidation of acetaldehyde, a toxic metabolite of alcohol, into non-toxic acetate.[3][4] By inhibiting this enzyme, this compound causes an accumulation of acetaldehyde following alcohol consumption, leading to aversive physiological effects such as facial flushing, nausea, and tachycardia, which are intended to deter further drinking.[5] Notably, this compound also appears to reduce alcohol-seeking behavior through a mechanism independent of acetaldehyde accumulation, potentially by modulating dopamine release in the brain's reward pathways.[1][5]

Signaling Pathway of this compound

Ethanol is first metabolized by alcohol dehydrogenase (ADH) into acetaldehyde. Subsequently, ALDH-2, located in the mitochondria, metabolizes acetaldehyde into acetate. This compound selectively inhibits ALDH-2, leading to a buildup of acetaldehyde. This accumulation is believed to cause aversive effects and also to prevent alcohol-induced increases in dopamine in the nucleus accumbens, thereby reducing both the rewarding effects of alcohol and the motivation to consume it.[1][4]

CVT10216_Pathway cluster_Metabolism Alcohol Metabolism cluster_Intervention Pharmacological Intervention cluster_Effects Physiological & Behavioral Effects Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH-2 Aversive_Effects Aversive Effects (Flushing, Nausea) Acetaldehyde->Aversive_Effects CVT10216 This compound CVT10216->Acetaldehyde Inhibits ALDH-2 Dopamine ↓ Alcohol-Induced Dopamine Release CVT10216->Dopamine Reduced_Intake Reduced Alcohol Intake & Seeking Aversive_Effects->Reduced_Intake Dopamine->Reduced_Intake

Mechanism of action for this compound in reducing alcohol intake.

In Vivo Efficacy of this compound

Preclinical studies have demonstrated the efficacy of this compound in various rodent models of alcohol consumption and seeking.

Quantitative Data Summary
Animal ModelExperimental ParadigmThis compound Dose (i.p.)Key FindingsReference
Fawn Hooded (FH) Rats2-Bottle Choice7.5, 15, 30 mg/kgDose-dependent reduction in alcohol intake over 24 hours.[1]Arolfo et al., 2009
Fawn Hooded (FH) RatsDeprivation-Induced Drinking15 mg/kgA single dose suppressed increased alcohol intake for the entire 24-hour experiment.[1]Arolfo et al., 2009
Fawn Hooded (FH) RatsOperant Self-AdministrationNot specifiedReduced alcohol intake.[1]Arolfo et al., 2009
Long Evans (LE) RatsOperant Self-AdministrationNot specifiedPrevented self-administration of alcohol.[6]Arolfo et al., 2009
Inbred P (iP) RatsCue-Induced Reinstatement3.75 mg/kgProfoundly reduced cue-induced reinstatement of alcohol-seeking behavior.[1]Arolfo et al., 2009
Long Evans (LE) RatsAlcohol Seeking (no alcohol available)15 mg/kgPrevented alcohol seeking behavior.[1]Arolfo et al., 2009
Sprague-Dawley (SD) RatsAlcohol GavageNot specifiedDose-dependently increased blood acetaldehyde levels after alcohol administration.[1]Arolfo et al., 2009
Experimental Protocols

1. Animals: Studies utilized various rat strains known for high alcohol preference, including Fawn Hooded (FH), Long Evans (LE), inbred P (iP), and Sprague-Dawley (SD) rats.[1]

2. 2-Bottle Choice Paradigm:

  • Objective: To assess voluntary alcohol consumption.

  • Method: FH rats were housed with continuous access to two bottles, one containing an alcohol solution and the other containing water. This compound (at doses of 7.5, 15, and 30 mg/kg) or a vehicle solution was administered via intraperitoneal (i.p.) injection. Fluid consumption was measured at 2, 4, 6, and 24 hours post-injection to determine alcohol intake in g/kg.[1]

3. Deprivation-Induced Drinking Paradigm:

  • Objective: To model the alcohol deprivation effect (relapse-like drinking).

  • Method: FH rats accustomed to drinking alcohol were deprived of it for five days. On the sixth day, a single dose of this compound (15 mg/kg, i.p.) or vehicle was administered before alcohol access was restored. Alcohol intake was then measured over a 24-hour period.[1]

4. Operant Self-Administration and Cue-Induced Reinstatement:

  • Objective: To model alcohol-seeking and relapse behavior.

  • Method: Rats were trained in operant chambers to press a lever to receive an alcohol reward. For reinstatement experiments, after the lever-pressing behavior was extinguished by removing the alcohol reward, alcohol-associated cues (e.g., lights, tones) were presented to provoke a relapse to alcohol-seeking behavior (lever pressing). The effect of this compound on the number of lever presses was recorded.[1]

Experimental_Workflow cluster_setup Phase 1: Animal Model & Baseline cluster_paradigms Phase 2: Experimental Paradigms cluster_treatment Phase 3: Treatment Administration cluster_data Phase 4: Data Collection & Analysis Animal_Selection Select High Alcohol-Drinking Rat Strains (e.g., FH, LE) Baseline Establish Baseline Alcohol Consumption (e.g., 2-Bottle Choice) Animal_Selection->Baseline Paradigm1 2-Bottle Choice Paradigm2 Deprivation-Induced Drinking Paradigm3 Operant Self-Administration & Cue-Induced Reinstatement Treatment Administer this compound (i.p.) or Vehicle Control Paradigm1->Treatment Paradigm2->Treatment Paradigm3->Treatment Data1 Measure Alcohol Intake (g/kg) Treatment->Data1 Data2 Record Lever Presses (Seeking Behavior) Treatment->Data2 Data3 Measure Blood Acetaldehyde Levels Treatment->Data3 Analysis Statistical Analysis (e.g., ANOVA) Data1->Analysis Data2->Analysis Data3->Analysis

General workflow for in vivo efficacy testing of this compound.

Comparison with Alternative Treatments

This compound offers a more targeted approach compared to older medications and represents a novel strategy among emerging therapies.

Therapeutic AgentMechanism of ActionSelectivityAdministrationKey Efficacy FindingsLimitations / Side Effects
This compound Reversible inhibitor of ALDH-2.[7]Highly selective for ALDH-2 over ALDH-1 (>40-fold).[1][6]Oral (developed as ANS-6637).[2]Reduces alcohol intake, deprivation-induced drinking, and cue-induced seeking in rats.[1]Flushing and increased heart rate observed in a Phase 1b study.[2][3]
Disulfiram Irreversible inhibitor of ALDH-1 and ALDH-2.[1]Non-selective; also inhibits other enzymes like dopamine β-hydroxylase.[1][5]OralCreates strong aversion to alcohol.Lower compliance due to severe side effects; potential for off-target effects.[8]
Daidzin (Kudzu Extract) Inhibits ALDH-2.[2]Less potent and selective compared to this compound.OralShown to decrease ethanol intake in heavy-drinking individuals and rats.[2]Efficacy can be variable; part of a complex herbal extract.
Gene Therapy (AdV-ADH/asALDH2) Adenoviral vector increases liver ADH activity and reduces ALDH2 activity via antisense RNA.[9]Targets liver enzymes specifically.Intravenous (experimental)Reduced voluntary ethanol intake by 60% in alcohol-dependent rats.[9]Experimental stage; long-term safety and efficacy in humans are unknown.
Fomepizole Inhibitor of alcohol dehydrogenase (ADH).[3]Targets the first step of alcohol metabolism.IntravenousReduced ethanol self-administration in ethanol-dependent rats.[3]Different mechanism; focuses on slowing ethanol clearance rather than inducing acetaldehyde buildup.

Conclusion

The available preclinical data strongly support the in vivo efficacy of this compound in reducing alcohol intake and seeking behaviors in rodent models. Its high selectivity for ALDH-2 suggests a more favorable side-effect profile compared to less selective agents like disulfiram.[1][8] The dual action of inducing a mild aversive reaction to alcohol and potentially mitigating the reinforcing dopaminergic effects of alcohol positions this compound as a promising candidate for the treatment of alcohol use disorder.[1] Further clinical evaluation, building upon promising Phase 1b results, will be crucial to validate these preclinical findings in human populations.[2][3]

References

CVT-10216: A Precision Approach to ALDH2 Inhibition, Sidestepping the Off-Target Effects of Disulfiram

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Disulfiram, a long-standing therapeutic for alcohol use disorder, exerts its effect through the irreversible inhibition of aldehyde dehydrogenase (ALDH), leading to the accumulation of acetaldehyde and subsequent aversive reactions to alcohol. However, its clinical utility is hampered by a broad inhibitory profile, leading to significant off-target effects. In contrast, CVT-10216 emerges as a highly selective, reversible inhibitor of ALDH2, the mitochondrial isoform of the enzyme, offering a more targeted therapeutic strategy with a potentially superior safety profile. This guide provides a detailed comparison of the enzymatic inhibition profiles and mechanistic differences between Disulfiram and this compound, supported by experimental data.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency (IC50) of this compound and Disulfiram against their primary target, ALDH2, its cytosolic isoform, ALDH1, and a key off-target enzyme, dopamine β-hydroxylase.

CompoundTarget EnzymeIC50Inhibition Type
This compound ALDH2~29 nM[1]Reversible
ALDH11300 nM[1]Reversible
Dopamine β-hydroxylaseNo inhibition up to 10 µM-
Disulfiram ALDH21.45 µM - 3.4 µMIrreversible
ALDH10.15 µMIrreversible
Dopamine β-hydroxylase~1 µM[2]-
Cytochrome P450 2E1Significant InhibitionMechanism-based

Delving into the Mechanisms: Specificity as a Key Differentiator

Disulfiram's lack of specificity is a primary concern. It is a potent inhibitor of both ALDH1 and ALDH2. Furthermore, it significantly inhibits dopamine β-hydroxylase (DBH), an enzyme crucial for the conversion of dopamine to norepinephrine[2][3][4]. This interference with catecholamine metabolism can lead to a range of neurological and psychiatric side effects. Disulfiram and its metabolites also act as mechanism-based inhibitors of cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of numerous drugs, creating a high potential for drug-drug interactions[5][6][7].

In stark contrast, this compound demonstrates a remarkable degree of selectivity for ALDH2. With an IC50 value for ALDH1 that is over 40-fold higher than for ALDH2, it effectively spares the cytosolic isoform[1]. Crucially, experimental data confirms that this compound does not inhibit dopamine β-hydroxylase, tyrosine hydroxylase, or monoamine oxidase A/B at concentrations up to 10 µM. This high selectivity minimizes the potential for the off-target effects that are characteristic of Disulfiram.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted action of this compound compared to the broader inhibitory profile of Disulfiram, as well as a typical experimental workflow for assessing ALDH inhibition.

cluster_0 Ethanol Metabolism & Dopamine Pathway cluster_1 Inhibitor Action Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH2 Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH ALDH2 ALDH2 DBH DBH This compound This compound This compound->ALDH2 Highly Selective Reversible Inhibition Disulfiram Disulfiram Disulfiram->ALDH2 Irreversible Inhibition Disulfiram->DBH Inhibition cluster_workflow In Vitro ALDH Inhibition Assay Workflow Prepare_reagents Prepare Reagents: - ALDH Enzyme (ALDH1 or ALDH2) - NAD+ - Substrate (e.g., Acetaldehyde) - Inhibitor (this compound or Disulfiram) Incubate Incubate Enzyme with Inhibitor (Pre-incubation for irreversible inhibitors) Prepare_reagents->Incubate Initiate_reaction Initiate Reaction (Add Substrate) Incubate->Initiate_reaction Measure_activity Measure NADH Production (Spectrophotometrically at 340 nm) Initiate_reaction->Measure_activity Analyze_data Data Analysis (Calculate % Inhibition and IC50) Measure_activity->Analyze_data

References

A Comparative Guide to the Neurochemical Effects of CVT-10216 and Other ALDH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurochemical effects of CVT-10216, a selective aldehyde dehydrogenase 2 (ALDH2) inhibitor, with other notable ALDH inhibitors, including the broad-spectrum inhibitor Disulfiram and the naturally derived isoflavone Daidzin. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development by presenting objective comparisons supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Introduction to ALDH Inhibition and Neurochemistry

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] In the central nervous system, ALDHs, particularly the mitochondrial isoform ALDH2 and the cytosolic isoform ALDH1A1, play a crucial role in the metabolism of biogenic aldehydes derived from neurotransmitters like dopamine and serotonin.[1][2] Inhibition of these enzymes can lead to the accumulation of reactive aldehydes, such as 3,4-dihydroxyphenylacetaldehyde (DOPAL) from dopamine, which can have significant neurochemical and behavioral consequences.[2][3] This has led to the investigation of ALDH inhibitors for various neurological and psychiatric conditions, including substance use disorders.[1][4]

This compound is a potent, selective, and reversible inhibitor of ALDH2.[5] Its high selectivity for ALDH2 over other ALDH isoforms, such as ALDH1A1, suggests a more targeted mechanism of action with potentially fewer off-target effects compared to non-selective inhibitors like Disulfiram. Disulfiram, a long-standing therapeutic for alcohol use disorder, irreversibly inhibits both ALDH1 and ALDH2 and also exhibits inhibitory activity against dopamine β-hydroxylase (DBH), the enzyme that converts dopamine to norepinephrine.[6][7] Daidzin, a natural isoflavone found in the kudzu root, is a selective ALDH2 inhibitor from which this compound was developed.[7]

This guide will delve into the comparative neurochemical effects of these compounds, focusing on their impact on key neurotransmitter systems.

Comparative Neurochemical Effects: A Tabular Summary

The following tables summarize the quantitative data on the inhibitory activity and neurochemical effects of this compound, Disulfiram, and Daidzin.

Table 1: Comparative Inhibitory Activity of ALDH Inhibitors

InhibitorTarget(s)MechanismIC50 for ALDH2IC50 for ALDH1
This compound ALDH2Reversible, Selective~29 nM~1300 nM
Disulfiram ALDH1, ALDH2, DBHIrreversible, Non-selectivePotent inhibitorPotent inhibitor
Daidzin ALDH2Reversible, SelectivePotent inhibitorWeaker inhibitor

Table 2: Comparative Effects on Dopamine (DA) Neurotransmission

InhibitorBrain RegionEffect on Basal DA LevelsEffect on Stimulated DA ReleaseEffect on DA Metabolites (DOPAC, HVA)
This compound Nucleus AccumbensNo significant changeAttenuates methamphetamine-induced increase[5][8]-
Disulfiram Medial Prefrontal CortexMarkedly increased[6]Potentiates cocaine-induced increase[6]Formation inhibited in caudate nucleus and nucleus accumbens[9]
Nucleus AccumbensModestly increased[6]No modification of cocaine effect[6]Formation inhibited[9]
Caudate NucleusModestly increased[6]-Formation inhibited[9]
Daidzin -Inhibits DA metabolism-Potently inhibits DOPAC formation in isolated mitochondria[7]

Table 3: Comparative Effects on Serotonin (5-HT) Neurotransmission

InhibitorEffect on 5-HT MetabolismEffect on 5-HT Metabolites (5-HIAA)
This compound Affects 5-HT metabolism[8]-
Disulfiram Similar changes to coprine-treated rats in the serotonergic system[10]-
Daidzin Potently inhibits 5-HT metabolism in isolated mitochondria[7]Potently inhibits 5-HIAA formation in isolated mitochondria[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Dopamine Metabolism and the Impact of ALDH Inhibition

The metabolism of dopamine is a critical pathway in dopaminergic neurons. Monoamine oxidase (MAO) converts dopamine to the reactive aldehyde DOPAL. Subsequently, ALDH enzymes, primarily ALDH1A1 and ALDH2, metabolize DOPAL to the less toxic carboxylic acid, 3,4-dihydroxyphenylacetic acid (DOPAC). Inhibition of ALDH leads to an accumulation of DOPAL, which can have various downstream effects on neuronal function.

Dopamine metabolism pathway and points of ALDH inhibition.
Experimental Workflow for In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in the brains of awake, freely moving animals. This workflow illustrates the key steps involved in a typical microdialysis experiment to assess the effects of an ALDH inhibitor on dopamine levels.

Microdialysis_Workflow cluster_procedure Microdialysis Procedure cluster_analysis Sample Analysis A Stereotaxic Surgery: Implant guide cannula in target brain region B Recovery Period A->B C Probe Insertion & Equilibration B->C D Baseline Sample Collection (e.g., 3-4 samples) C->D E Drug Administration (e.g., this compound, i.p.) D->E F Post-Drug Sample Collection (e.g., 6-8 samples) E->F G Histological Verification of Probe Placement F->G H HPLC-ECD Analysis of Dialysate Samples F->H I Quantification of Dopamine & Metabolites H->I J Data Analysis: Comparison to baseline I->J

A typical experimental workflow for in vivo microdialysis.

Detailed Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure extracellular levels of dopamine, serotonin, and their metabolites in a specific brain region (e.g., nucleus accumbens) of a freely moving rat following the administration of an ALDH inhibitor.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes (e.g., CMA 12) with a specific molecular weight cutoff membrane

  • Guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • ALDH inhibitor (e.g., this compound) and vehicle

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

  • Surgical Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens). The cannula is secured to the skull with dental cement.

  • Recovery: Animals are allowed to recover from surgery for at least 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

    • The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • An equilibration period of at least 2 hours is allowed for the tissue to stabilize.

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.

    • After collecting baseline samples, the ALDH inhibitor or vehicle is administered (e.g., intraperitoneally).

    • Sample collection continues for a designated period post-administration to monitor changes in neurotransmitter levels.

  • Sample Analysis:

    • The collected dialysate samples are analyzed using HPLC-ECD to separate and quantify the concentrations of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).

  • Histology:

    • At the end of the experiment, rats are euthanized, and their brains are removed, sectioned, and stained to verify the correct placement of the microdialysis probe.

ALDH Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against specific ALDH isoforms (e.g., ALDH1A1 and ALDH2).

Materials:

  • Purified recombinant human ALDH1A1 and ALDH2 enzymes

  • Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

  • NAD+ (cofactor)

  • Aldehyde substrate (e.g., propionaldehyde)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Assay Preparation: A reaction mixture is prepared in each well of a 96-well plate containing the assay buffer, NAD+, and the ALDH enzyme.

  • Compound Addition: The test compound is added to the wells at various concentrations. A control well with vehicle (DMSO) is also included.

  • Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the aldehyde substrate to each well.

  • Kinetic Measurement: The rate of NADH formation, which is a product of the ALDH-catalyzed reaction, is measured by monitoring the increase in absorbance at 340 nm over time using a microplate spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated for each compound concentration. The percentage of inhibition is determined relative to the control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.

Discussion and Conclusion

The comparative analysis of this compound, Disulfiram, and Daidzin reveals distinct profiles in their neurochemical effects, largely driven by their differences in selectivity and mechanism of action.

This compound , with its high selectivity for ALDH2, offers a targeted approach to modulating dopamine metabolism. Its ability to attenuate methamphetamine-induced dopamine release in the nucleus accumbens without altering basal dopamine levels suggests a potential therapeutic window for treating substance use disorders by blunting the rewarding effects of stimulants without causing major disruptions to normal dopaminergic tone.[5][8]

Disulfiram , as a non-selective, irreversible inhibitor of both ALDH1 and ALDH2, and an inhibitor of DBH, exerts more widespread and complex effects on catecholamine systems.[6][7] Its ability to increase basal dopamine levels in various brain regions, including the prefrontal cortex and nucleus accumbens, is likely a consequence of both ALDH and DBH inhibition.[6] While effective in alcohol aversion, its broad mechanism may contribute to a different side effect profile compared to more selective inhibitors.

Daidzin , the natural precursor to the development of this compound, also demonstrates selective inhibition of ALDH2 and impacts both dopamine and serotonin metabolism.[7] While quantitative in vivo microdialysis data is less abundant for Daidzin compared to this compound and Disulfiram, in vitro studies clearly indicate its potential to alter the metabolic pathways of these key neurotransmitters.

The differential effects of these inhibitors highlight the importance of isoform selectivity in designing novel therapeutics. Inhibition of ALDH2 appears to be a key mechanism for modulating dopamine-related reward pathways. The accumulation of DOPAL due to ALDH2 inhibition is thought to be a critical event, potentially leading to downstream alterations in dopamine synthesis and release. In contrast, the role of ALDH1A1 inhibition in the neurochemical effects of these compounds is less clear in the context of addiction, but it is known to be important in dopamine metabolism within dopaminergic neurons.[2]

References

The Anxiolytic Potential of CVT-10216: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A novel aldehyde dehydrogenase 2 (ALDH2) inhibitor, CVT-10216, has demonstrated significant anxiolytic (anxiety-reducing) effects in animal models, positioning it as a potential therapeutic agent for anxiety disorders. This guide provides a comparative analysis of the preclinical efficacy of this compound against established anxiolytics, namely the benzodiazepine diazepam and the selective serotonin reuptake inhibitor (SSRI) paroxetine, with a focus on data from the social interaction test in rats. Detailed experimental protocols and a visualization of the proposed signaling pathways are presented to offer a comprehensive overview for researchers and drug development professionals.

Comparative Efficacy in the Social Interaction Test

The social interaction test is a widely used behavioral paradigm to assess anxiety in rodents. An increase in the time spent in social interaction is indicative of an anxiolytic effect. The following table summarizes the quantitative data from studies evaluating this compound, diazepam, and paroxetine in this model.

CompoundAnimal ModelDosageAdministration RouteKey Findings in Social Interaction TestReference
This compound Fawn-Hooded Rats15 mg/kgIntraperitoneal (i.p.)Increased social interaction time by approximately 100% in a model of alcohol withdrawal-induced anxiety.[1][1]
Diazepam Sprague-Dawley Rats1.0 mg/kgIntraperitoneal (i.p.)Increased time of social contact.[2]
Lister Hooded Rats1 and 2.5 mg/kgIntraperitoneal (i.p.)Dose-dependently reduced aggressive behaviors and increased passive social interaction.[3]
Paroxetine Sprague-Dawley Rats3 mg/kg/day (chronic, 21 days)OralSignificantly increased time spent in social interaction by 97%, comparable to chlordiazepoxide. Acute administration had no effect.[2][2]

Experimental Protocols

A standardized protocol for the social interaction test is crucial for the interpretation and comparison of results. The general methodology employed in the cited studies is outlined below.

Social Interaction Test Protocol
  • Animals: Male rats of various strains (e.g., Fawn-Hooded, Sprague-Dawley, Lister Hooded) are typically used. Animals are housed under controlled conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Apparatus: The test is conducted in a novel, brightly lit open field arena. The high light and unfamiliarity of the arena induce a state of anxiety.

  • Procedure:

    • Rats are administered the test compound (e.g., this compound, diazepam, paroxetine) or vehicle at a specified time before the test.

    • Pairs of unfamiliar rats are placed in the center of the open field.

    • The behavior of the pair is recorded for a set duration (typically 10-15 minutes).

    • The primary measure is the total time the animals spend engaged in active social behaviors, such as sniffing, grooming, and following each other.

  • Data Analysis: The total time spent in social interaction is scored by trained observers or using automated video-tracking software. Statistical analysis is performed to compare the drug-treated groups with the vehicle-treated control group. An increase in social interaction time without significant changes in general locomotor activity is interpreted as an anxiolytic effect.

Signaling Pathways and Mechanisms of Action

The anxiolytic effects of this compound, benzodiazepines, and SSRIs are mediated by distinct signaling pathways.

Proposed Anxiolytic Mechanism of this compound

This compound is a selective inhibitor of aldehyde dehydrogenase 2 (ALDH2). Recent research suggests that ALDH2 is involved in an alternative biosynthetic pathway for the inhibitory neurotransmitter GABA (gamma-aminobutyric acid)[1][4][5][6][7]. By inhibiting ALDH2, this compound may increase the availability of a precursor for GABA synthesis, leading to enhanced GABAergic neurotransmission. The anxiolytic effects of this compound are likely dependent on this potentiation of the GABA system, a key regulator of anxiety[8][9].

CVT10216_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Putrescine Putrescine Precursor GABA Precursor Putrescine->Precursor GABA GABA Precursor->GABA ALDH2-mediated synthesis GABA_Vesicle GABA Vesicle GABA->GABA_Vesicle ALDH2 ALDH2 CVT10216 This compound CVT10216->ALDH2 Inhibits GABA_Vesicle->GABA_release Release GABA_Receptor GABA-A Receptor GABA_release->GABA_Receptor Binds Anxiolytic_Effect Anxiolytic Effect GABA_Receptor->Anxiolytic_Effect Increased Inhibition

Proposed anxiolytic signaling pathway of this compound.
Established Anxiolytic Mechanism of Benzodiazepines

Benzodiazepines, such as diazepam, are positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, increasing the affinity of GABA for its binding site. This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability, resulting in an anxiolytic effect.

Benzodiazepine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA->GABA_release Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Diazepam Diazepam Diazepam->GABA_A_Receptor Positive Allosteric Modulation Anxiolytic_Effect Anxiolytic Effect Chloride_Channel->Anxiolytic_Effect Increased Cl- influx (Hyperpolarization)

Anxiolytic signaling pathway of Benzodiazepines.
Established Anxiolytic Mechanism of SSRIs

SSRIs, such as paroxetine, primarily act by blocking the reuptake of serotonin (5-HT) into the presynaptic neuron. This increases the concentration of serotonin in the synaptic cleft, enhancing its binding to postsynaptic receptors. The anxiolytic effects of SSRIs are thought to be mediated by the downstream signaling cascades initiated by prolonged activation of specific serotonin receptor subtypes, leading to adaptive changes in neuronal circuits involved in anxiety. The delayed onset of action of SSRIs in the social interaction test (requiring chronic administration) reflects these neuroadaptive changes.

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Vesicle 5-HT Vesicle Serotonin->Serotonin_Vesicle Paroxetine Paroxetine Paroxetine->SERT Inhibits Serotonin_Vesicle->Serotonin Release Serotonin_Receptor 5-HT Receptor Serotonin_release->Serotonin_Receptor Binds Anxiolytic_Effect Anxiolytic Effect (Neuroadaptive Changes) Serotonin_Receptor->Anxiolytic_Effect

Anxiolytic signaling pathway of SSRIs.

Conclusion

The preclinical data presented here indicate that this compound possesses potent anxiolytic properties in the rat social interaction test, with an efficacy comparable to that of the established anxiolytic diazepam and chronically administered paroxetine. The novel mechanism of action of this compound, involving the potentiation of GABAergic signaling through the inhibition of ALDH2, distinguishes it from benzodiazepines and SSRIs. These findings support the further investigation of this compound as a potential new therapeutic for anxiety disorders. It is important to note that direct head-to-head comparative studies are necessary to definitively establish the relative efficacy and safety profile of this compound. Future research should also explore the efficacy of this compound in other animal models of anxiety and investigate the long-term effects of its administration.

References

Safety Operating Guide

Proper Disposal Procedures for CVT-10216: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of CVT-10216, a selective and reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2). Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its properties and the necessary safety measures. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1] In case of contact with eyes or skin, rinse thoroughly with water and seek medical attention.[1][2] If inhaled, move to fresh air.[1][2] If swallowed, rinse the mouth with water, do not induce vomiting, and call a physician.[1][2]

Storage and Incompatibilities

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2] Recommended long-term storage for the solid powder is at -20°C.[3] Stock solutions should be stored at -80°C for up to six months or -20°C for up to one month.[4][5] this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][2]

Spill Management

In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Small spills of the solid can be carefully swept up, avoiding dust generation, and placed in a suitable container for disposal. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container. All spill cleanup materials should be disposed of as hazardous waste.

Disposal Procedures for this compound

The primary principle for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations.[1] While some safety data sheets suggest that very small quantities may be disposed of with household waste, this is generally not recommended in a laboratory setting due to the potential for environmental contamination. One safety data sheet classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal.[2]

Step-by-Step Disposal Protocol:

  • Waste Identification and Collection:

    • Collect all waste this compound, including expired material, unused solutions, and contaminated consumables (e.g., pipette tips, tubes), in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "3-[[[3-[4-[(methylsulfonyl)amino]phenyl]-4-oxo-4H-1-benzopyran-7-yl]oxy]methyl]-benzoic acid".

    • Include the approximate quantity of the waste.

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., the solvent used to prepare the solution).

    • The first rinseate should be collected and disposed of as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

    • After thorough rinsing and drying, the container can be disposed of as non-hazardous waste or recycled according to your institution's policies.

Quantitative Data Summary

PropertyValueSource
Storage Temperature (Solid) -20°C[3][7]
Storage Temperature (Stock Solution) -20°C (1 month), -80°C (6 months)[4][5]
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical.[3]

Disposal Decision Workflow

CVT10216_Disposal_Workflow This compound Disposal Decision Workflow start Start: Have this compound Waste is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Management Protocol is_spill->spill_cleanup Yes collect_waste Collect in a labeled, sealed hazardous waste container is_spill->collect_waste No spill_cleanup->collect_waste is_container_empty Is the original container empty? collect_waste->is_container_empty rinse_container Triple rinse container with appropriate solvent is_container_empty->rinse_container Yes contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service is_container_empty->contact_ehs No collect_rinsate Collect first rinseate as hazardous waste rinse_container->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste collect_rinsate->dispose_container dispose_container->contact_ehs end_process End: Waste properly disposed contact_ehs->end_process

Caption: A flowchart outlining the decision-making process for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling CVT-10216

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for CVT-10216, a potent and selective reversible inhibitor of aldehyde dehydrogenase 2 (ALDH2). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Immediate Safety and Handling

This compound should be handled by trained personnel in a laboratory setting. As with any potent small molecule inhibitor, appropriate personal protective equipment (PPE) is mandatory to prevent accidental exposure.

1.1 Personal Protective Equipment (PPE)

A comprehensive assessment of potential hazards should be conducted before handling this compound. At a minimum, the following PPE should be worn:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use and change frequently.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing.
Respiratory Protection Not typically required for small quantities in a well-ventilated area.Use a certified respirator if aerosols may be generated or if working with large quantities.

1.2 Engineering Controls

  • Ventilation: Work with this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Eyewash Station and Safety Shower: Ensure easy and unobstructed access to an eyewash station and safety shower in the immediate work area.

Logistical Information: Storage and Stability

Proper storage of this compound is crucial for maintaining its stability and efficacy.

Storage ConditionTemperatureDuration
Solid Form -20°CLong-term (months to years)
0 - 4°CShort-term (days to weeks)
Stock Solutions (in DMSO) -80°CUp to 6 months
-20°CUp to 1 month
  • Shipping: this compound is typically shipped at ambient temperature as a non-hazardous chemical.[1]

  • Stability: The solid compound is stable for at least 4 years when stored correctly.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[3]

Operational Plans: Handling and Preparation of Solutions

3.1 Handling Solid Compound

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Weigh the compound in a chemical fume hood or a balance enclosure.

3.2 Preparation of Stock Solutions

This compound is soluble in DMSO.[1][4]

SolventConcentration
DMSO Up to 93 mg/mL (199.79 mM)[4]
DMF 25 mg/mL[2]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[2]
  • Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[4]

  • To enhance solubility, the solution can be warmed to 37°C and sonicated.[3]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[5]

4.1 Waste Segregation and Collection

  • Solid Waste: Collect unused solid this compound and any contaminated disposable labware (e.g., pipette tips, tubes) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[5]

  • Sharps Waste: Dispose of any contaminated needles or syringes in a designated sharps container.

4.2 Decontamination

  • Surfaces: Decontaminate work surfaces with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Glassware: Reusable glassware should be triple-rinsed. The first two rinses with a suitable solvent (e.g., ethanol or acetone) should be collected as hazardous liquid waste.[5]

4.3 Final Disposal

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

The following are representative protocols that can be adapted for use with this compound.

5.1 In Vitro ALDH2 Inhibition Assay

This protocol is based on a commercially available ALDH2 activity assay kit and can be used to determine the IC50 of this compound.[2]

Materials:

  • Recombinant human ALDH2 enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)

  • NAD+

  • Aldehyde substrate (e.g., acetaldehyde)

  • Reporter dye for NADH detection

  • 96-well microplate

Procedure:

  • Prepare Reagents: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to the desired concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the ALDH2 enzyme to each well, followed by the different concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of the aldehyde substrate and NAD+.

  • Measure Activity: Immediately begin monitoring the increase in absorbance or fluorescence, which corresponds to the production of NADH, at the appropriate wavelength (e.g., 340 nm for NADH or a specific wavelength for a coupled reporter dye) over time.[6]

  • Data Analysis: Calculate the rate of reaction for each this compound concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

5.2 In Vivo Administration in a Rodent Model

This protocol provides a general guideline for the intraperitoneal (i.p.) administration of an ALDH2 inhibitor in rats.

Materials:

  • This compound

  • Vehicle (e.g., a mixture of DMSO, PEG300, Tween80, and saline)

  • Sprague-Dawley rats

  • Syringes and needles for i.p. injection

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle. A common formulation involves dissolving the compound in DMSO, then diluting with PEG300, Tween80, and finally saline to the desired final concentration.[4] The final concentration of DMSO should be minimized.

  • Dosing: Administer this compound or the vehicle control to the rats via intraperitoneal injection at the desired dose (e.g., 3.75, 7.5, or 15 mg/kg). The injection volume should be based on the animal's body weight.

  • Behavioral or Physiological Assessment: At specified time points after administration, perform the desired behavioral tests or collect tissue/blood samples for analysis of ALDH2 activity or downstream effects.

Signaling Pathway and Workflow Visualization

ALDH2-Mediated Cardioprotection Signaling Pathway

The following diagram illustrates a proposed signaling pathway where ALDH2 offers protection against insulin resistance-induced cardiac dysfunction. In this pathway, ALDH2 is upstream of Sirt3, which deacetylates and activates PGC-1α, a key regulator of mitochondrial biogenesis. This cascade helps to preserve mitochondrial function and reduce oxidative stress.[3]

ALDH2_Signaling_Pathway cluster_stress Insulin Resistance cluster_protection Cardioprotective Pathway cluster_dysfunction Cardiac Dysfunction Pathway IR Insulin Resistance PGC1a_suppression Suppression of PGC-1α IR->PGC1a_suppression ALDH2 ALDH2 Sirt3 Sirt3 ALDH2->Sirt3 activates PGC1a_deacetylated PGC-1α (deacetylated) Sirt3->PGC1a_deacetylated deacetylates PGC1a_acetylated PGC-1α (acetylated) Mito_Biogenesis Mitochondrial Biogenesis PGC1a_deacetylated->Mito_Biogenesis Mito_Function Preserved Mitochondrial Function Mito_Biogenesis->Mito_Function Cardiac_Dysfunction Cardiac Dysfunction Mito_Function->Cardiac_Dysfunction prevents Mito_Dysfunction Mitochondrial Dysfunction PGC1a_suppression->Mito_Dysfunction ROS Increased ROS Mito_Dysfunction->ROS Ca_dysregulation Ca2+ Dysregulation Mito_Dysfunction->Ca_dysregulation ROS->Cardiac_Dysfunction Ca_dysregulation->Cardiac_Dysfunction

Caption: Proposed ALDH2 signaling pathway in cardioprotection.

Experimental Workflow for In Vitro ALDH2 Inhibition Assay

The following diagram outlines the key steps in performing an in vitro assay to determine the inhibitory activity of a compound against ALDH2.

experimental_workflow start Start prep_reagents Prepare Reagents: - ALDH2 Enzyme - this compound Serial Dilution - Substrate & NAD+ Mix start->prep_reagents incubation Incubate ALDH2 with This compound or Vehicle prep_reagents->incubation reaction Initiate Reaction with Substrate & NAD+ Mix incubation->reaction measurement Measure NADH Production (Absorbance/Fluorescence) reaction->measurement analysis Data Analysis: - Calculate Reaction Rates - Plot Dose-Response Curve measurement->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for ALDH2 in vitro inhibition assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.